4-Heptylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-heptylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDEFBFJLKPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037714 | |
| Record name | 4-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1987-50-4, 72624-02-3 | |
| Record name | 4-n-Heptylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Heptylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, heptyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Heptylphenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, heptyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-heptylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HEPTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Heptylphenol: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Heptylphenol, a member of the alkylphenol chemical class. The document details its chemical structure, physicochemical properties, and key toxicological data. It outlines detailed experimental protocols for its synthesis and analysis by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the biological activity of this compound, with a particular focus on its role as an endocrine-disrupting chemical. The mechanism of its interaction with the estrogen signaling pathway is described and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.
Chemical Identity and Structure
This compound, also known as p-heptylphenol, is an organic compound characterized by a phenol (B47542) ring substituted with a heptyl group at the para (4) position.
Chemical Structure:
An In-Depth Technical Guide to the Laboratory Synthesis of 4-n-Heptylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for the laboratory synthesis of 4-n-heptylphenol, a valuable intermediate in various chemical and pharmaceutical applications.[1] The most common and reliable approach involves a two-step synthesis: the Friedel-Crafts acylation of phenol (B47542) to form 4-heptanoylphenol, followed by the reduction of the ketone to the desired n-alkyl chain. Alternative direct alkylation methods are also discussed.
Primary Synthetic Pathway: Acylation Followed by Reduction
A widely utilized strategy for preparing 4-n-heptylphenol involves the initial Friedel-Crafts acylation of phenol with heptanoyl chloride, which is then followed by the reduction of the resulting 4-heptanoylphenol. This two-step approach generally offers good yields and regioselectivity for the para-substituted product.
Step 1: Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation of phenol with heptanoyl chloride using a Lewis acid catalyst, such as aluminum chloride, yields 4-heptanoylphenol.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from heptanoyl chloride and aluminum chloride, attacks the electron-rich phenol ring.[4] The para-product is generally favored due to steric hindrance at the ortho positions.
Experimental Protocol: Synthesis of 4-heptanoylphenol
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of a dry, inert solvent such as dichloromethane (B109758) or carbon disulfide. Cool the stirred suspension to 0-5 °C in an ice bath.
-
Acylation: Slowly add a solution of heptanoyl chloride (14.8 g, 0.1 mol) in 25 mL of the same dry solvent from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, add a solution of phenol (9.4 g, 0.1 mol) in 25 mL of the solvent dropwise over 30 minutes.
-
Reaction: After the addition of phenol, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them successively with 50 mL of 5% sodium hydroxide (B78521) solution (to remove unreacted phenol), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 4-heptanoylphenol can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695)/water. The boiling point of p-heptanoylphenol is reported to be 200–207 °C at 4 mm Hg.[5]
Quantitative Data for 4-heptanoylphenol
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Appearance | Crystalline solid | |
| Boiling Point | 200-207 °C @ 4 mmHg | [5] |
| Typical Yield | 70-85% |
Step 2: Reduction of 4-heptanoylphenol
The carbonyl group of 4-heptanoylphenol can be reduced to a methylene (B1212753) group to yield 4-n-heptylphenol. The two most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. The choice of method depends on the substrate's stability towards strong acids or bases.[6][7]
The Clemmensen reduction employs amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.[8][9] This method is particularly effective for aryl-alkyl ketones that are stable in strongly acidic media.[9]
Experimental Protocol: Clemmensen Reduction of 4-heptanoylphenol
-
Preparation of Zinc Amalgam: In a fume hood, place 30 g of mossy zinc in a flask and wash it with 5% HCl to clean the surface. Decant the acid and add a solution of mercuric chloride (3 g) in 50 mL of water. Swirl the mixture for 5-10 minutes. Decant the mercuric chloride solution and wash the amalgamated zinc with water.[5]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the freshly prepared amalgamated zinc, 100 mL of water, and 100 mL of concentrated hydrochloric acid.
-
Reduction: Add a solution of 4-heptanoylphenol (20.6 g, 0.1 mol) in 100 mL of ethanol to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours. The completion of the reaction can be monitored by TLC.
-
Workup: After cooling, decant the reaction mixture from the excess zinc. Add 100 mL of toluene (B28343) to the mixture and transfer it to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and wash it three times with 50 mL portions of water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. The resulting crude 4-n-heptylphenol can be purified by vacuum distillation.
The Wolff-Kishner reduction is an alternative method that uses hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[10] This method is suitable for substrates that are sensitive to strong acids.[10] A common modification, the Huang-Minlon modification, involves distilling off water and excess hydrazine after the initial formation of the hydrazone to allow the reaction temperature to rise, which shortens the reaction time.[11]
Experimental Protocol: Wolff-Kishner Reduction of 4-heptanoylphenol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 4-heptanoylphenol (20.6 g, 0.1 mol), hydrazine hydrate (85%, 15 mL, approx. 0.25 mol), potassium hydroxide (14 g, 0.25 mol), and 100 mL of diethylene glycol.
-
Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water will be evolved during this step.
-
Reduction: After hydrazone formation, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the temperature of the reaction mixture rises to 190-200 °C.
-
Completion: Maintain the reaction mixture at this temperature for 3-4 hours, during which nitrogen gas will be evolved. The reaction is complete when gas evolution ceases.
-
Workup: Cool the reaction mixture and pour it into 200 mL of cold water. Acidify with dilute hydrochloric acid to neutralize the excess base.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude 4-n-heptylphenol can be purified by vacuum distillation.
Quantitative Data for 4-n-Heptylphenol
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₀O | [12] |
| Molecular Weight | 192.30 g/mol | [12] |
| Appearance | Clear brown liquid after melting | [1] |
| CAS Number | 1987-50-4 | [12] |
| Typical Yield (Clemmensen) | 80-90% | |
| Typical Yield (Wolff-Kishner) | 75-85% | |
| ¹³C NMR | Spectral data available | [12] |
| GC-MS | Major peaks at m/z 107, 192, 108 | [12] |
Alternative Synthetic Pathway: Direct Alkylation of Phenol
Direct alkylation of phenol with 1-heptene (B165124) or 1-heptanol (B7768884) in the presence of an acid catalyst such as sulfuric acid is another route to 4-n-heptylphenol.[13][14] However, this method can lead to a mixture of ortho and para isomers, and carbocation rearrangements might occur, potentially leading to branched alkylphenols. The reaction conditions need to be carefully controlled to maximize the yield of the desired para-n-alkylated product.
Experimental Protocol: Direct Alkylation of Phenol with 1-Heptanol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenol (94 g, 1 mol) and 94% sulfuric acid (7.5 g, 8% by weight of phenol).
-
Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 140-160 °C). Add 1-heptanol (11.6 g, 0.1 mol) dropwise from the dropping funnel over a period of 2 hours with constant stirring.[13]
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours.[13]
-
Workup: Cool the reaction mixture and dissolve it in diethyl ether. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Wash the organic layer with water and dry it over anhydrous magnesium sulfate. After filtration and solvent removal, the product mixture can be separated by fractional distillation under reduced pressure to isolate the 4-n-heptylphenol.
Quantitative Data for Direct Alkylation
| Parameter | Value | Reference |
| Catalyst | Sulfuric Acid | [13] |
| Reactant Ratio (Phenol:Heptanol) | 10:1 | [13] |
| Temperature | 160 °C | [13] |
| Yield of sec-heptylphenols | up to 56.9% | [13] |
| Note | Yields and isomer distribution are highly dependent on reaction conditions. |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
Caption: Primary two-step synthesis of 4-n-heptylphenol.
Caption: Alternative direct alkylation synthesis of 4-n-heptylphenol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
4-Heptylphenol CAS number 1987-50-4
An In-Depth Technical Guide to 4-Heptylphenol (CAS 1987-50-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1987-50-4) is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a heptyl group at the para (4) position.[1] As with other long-chain alkylphenols, this compound is of significant interest to the scientific community due to its industrial applications and its classification as a xenoestrogen—an environmental endocrine disruptor capable of mimicking the effects of estrogen.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological activity, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a brown solid or a clear brown liquid after melting, with an aromatic odor.[2][3] Its properties are summarized below.
Table 1: General and Chemical Identifiers
| Property | Value | Reference |
| CAS Number | 1987-50-4 | [1] |
| Molecular Formula | C₁₃H₂₀O | [1][4] |
| Molecular Weight | 192.30 g/mol | [1][5] |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Heptylphenol, 4-n-Heptylphenol | [1][4][6] |
| InChI Key | KNDDEFBFJLKPFE-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)O | [1][6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | White to Off-White Solid; Clear brown liquid after melting | [2] |
| Melting Point | 26-28 °C | [2][7] |
| Boiling Point | 156 °C (at 9 mmHg) | [2][7] |
| Density | 0.940 - 0.946 g/cm³ (estimate) | [2][7] |
| Water Solubility | 11.11 mg/L (at 25 °C) | [2][6] |
| logP (Octanol-Water) | 4.8 - 5.13 (estimate) | [1][2][8] |
| pKa | 10.16 ± 0.15 (Predicted) | [2] |
| Refractive Index | 1.506 - 1.508 (at 20 °C) | [2][3] |
| Mass Spectrometry | Electron Ionization (EI) data available | [1][4][9] |
| NMR Spectroscopy | ¹H NMR and ¹³C NMR data available | [1] |
Synthesis and Industrial Applications
Primary n-alkylphenols are commonly prepared by the reduction of the corresponding acylphenols. One established method is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. While the following protocol is for the synthesis of the ortho-isomer, the methodology is representative of a general approach to producing n-alkylphenols.
Representative Synthesis: Clemmensen Reduction of an Acylphenol
A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of n-alkylphenols.
Experimental Protocol: Clemmensen Reduction of o-Heptanoylphenol
This protocol details the synthesis of o-n-heptylphenol and is adapted from Organic Syntheses.[10]
-
Catalyst Preparation : In a 1-L three-necked flask, place 200 g of amalgamated mossy zinc. This is prepared by covering mossy zinc with a solution of 4 g of mercuric chloride in 300 mL of water, agitating occasionally for 30 minutes, decanting the solution, and rinsing the zinc with water.[10]
-
Reaction Setup : To the flask containing the amalgamated zinc, add a mixture of 200 mL of water and 200 mL of concentrated hydrochloric acid. Add a solution of 60 g of o-heptanoyl phenol in 100 mL of ethanol.[10]
-
Reduction : Vigorously agitate the mixture and reflux. The reduction's progress can be monitored by taking a small aliquot, dissolving it in ethanol, and adding a 10% ferric chloride solution. A deep red color indicates the presence of the starting ketone, while a light brownish-yellow color indicates completion (typically requires 8+ hours).[10]
-
Extraction : Once the reaction is complete, add 120 mL of toluene to the mixture and continue stirring for several minutes. Separate the toluene layer from the aqueous solution.[10]
-
Purification : Wash the toluene solution three times with water. Filter the solution and distill the toluene from a Claisen flask until the liquid temperature reaches 170°C.[10]
-
Final Product : Distill the residue under reduced pressure to yield the pure o-n-heptylphenol.[10]
Industrial Applications
This compound serves as an intermediate in the chemical industry for the production of various materials.[6] Its primary uses include:
-
Surfactants and Emulsifiers : As a precursor in the synthesis of non-ionic surfactants.[6]
-
Resins and Polymers : Used in the manufacturing of resins.[6]
-
Stabilizers : Acts as a stabilizer in the production of plastics.[6]
-
Lubricant Additives : Utilized as an additive in lubricants.[6]
Biological Activity and Toxicology
Endocrine Disruption and Estrogenic Activity
This compound is recognized as an endocrine-disrupting compound (EDC) due to its estrogenic activity.[2][11] Like other xenoestrogens, it can bind to estrogen receptors (ERs), primarily ERα and ERβ, mimicking the action of the natural hormone 17β-estradiol. This interaction can trigger a cascade of cellular events normally regulated by estrogen, potentially leading to adverse effects on reproductive health and development.[12][13] The European Chemicals Agency (ECHA) has listed this compound as a substance of very high concern due to its endocrine-disrupting properties in the environment.[3]
The mechanism involves the binding of this compound to the estrogen receptor, which then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of estrogen-responsive genes.[12]
Caption: Estrogenic signaling pathway initiated by this compound.
Metabolism
Studies on related alkylphenols, such as isomers of 4-nonylphenol (B119669), indicate that metabolism in mammals occurs in the liver.[14] The primary metabolic pathways involve hydroxylation of either the aromatic ring to form catechol derivatives or on the alkyl side chain. These metabolites can then be further oxidized.[14] Identifying these metabolites is crucial for developing biomarkers to assess human exposure.[14]
Toxicology and Safety
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][6] It is also considered very toxic to aquatic life with long-lasting effects.[1]
Table 3: GHS Hazard Information
| Classification | Hazard Statement | Signal Word | Pictogram | Reference |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | [1][6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | [1][6] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 | [1] |
| Skin Corrosion (Category 1B/1C) | H314: Causes severe skin burns and eye damage | Danger | GHS05 | [3] |
| Aquatic, Acute (Category 1) | H400: Very toxic to aquatic life | Warning | GHS09 | [1] |
| Aquatic, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09 | [5] |
Note: Classifications may vary slightly between suppliers.
Key Experimental Methodologies
Protocol: In Vitro Estrogenicity Assessment (MCF-7 Cell Proliferation Assay)
This is a representative protocol to assess the estrogenic potential of a compound like this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture : Culture MCF-7 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS). Before the experiment, switch cells to a phenol red-free medium with charcoal-stripped FBS for 2-3 days to reduce background estrogenic effects.
-
Seeding : Seed the cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to attach for 24 hours.
-
Treatment : Prepare a serial dilution of this compound in the assay medium. Also prepare a positive control (17β-estradiol) and a vehicle control (e.g., DMSO). Replace the medium in the wells with the treatment solutions.
-
Incubation : Incubate the plates for 6 days, replacing the media with fresh treatment solutions on day 3.
-
Proliferation Measurement : Quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay, which measure total cellular protein or metabolic activity, respectively.
-
Data Analysis : Construct a dose-response curve by plotting cell proliferation against the concentration of this compound. Calculate the EC₅₀ (half-maximal effective concentration) to determine its proliferative potency relative to 17β-estradiol.
Protocol: Metabolite Identification Using Liver Microsomes
This protocol outlines a general workflow for identifying metabolites of this compound, based on methodologies used for similar compounds.[14]
-
Microsome Incubation : Incubate this compound with rat or human liver microsomes in a buffered solution containing an NADPH-generating system (which is required for cytochrome P450 enzyme activity).
-
Reaction Quenching : After a set incubation time (e.g., 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.
-
Extraction : Extract the metabolites from the reaction mixture. This can be achieved using solid-phase extraction (SPE) to separate the analytes from the microsomal proteins and salts.
-
Analysis : Analyze the extracted samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14]
-
Identification : Tentatively identify metabolites based on their retention times and mass spectral fragmentation patterns compared to the parent compound. Unambiguous identification requires comparison with authentic chemical standards.[14]
Caption: General workflow for identifying metabolites of xenobiotics.
References
- 1. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1987-50-4 | CAS DataBase [m.chemicalbook.com]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. Phenol, 4-heptyl- [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 4-N-HEPTYLPHENOL | CAS#:1987-50-4 | Chemsrc [chemsrc.com]
- 8. 4-heptyl phenol, 1987-50-4 [thegoodscentscompany.com]
- 9. mzCloud – 4 Heptylphenol [mzcloud.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | Endocrine Disruptor List [edlists.org]
- 12. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 4-Heptylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Heptylphenol, a member of the alkylphenol class of organic compounds, is recognized as an environmental contaminant and a potential endocrine disruptor. This technical guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of this compound, with a focus on its interactions with nuclear receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary mechanism of action identified is its role as a xenoestrogen, binding to and activating the estrogen receptor. Evidence for its interaction with the androgen receptor and peroxisome proliferator-activated receptors is also discussed, although quantitative data for these interactions are limited. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.
Introduction
This compound (4-HP) is an organic compound characterized by a heptyl group attached to a phenol (B47542) ring. As a member of the broader class of alkylphenols, it is used in the manufacturing of various industrial products, including surfactants, detergents, and plastics. Consequently, it has become a prevalent environmental contaminant, detected in water, soil, and even human tissues. Growing concern over the potential health effects of 4-HP stems from its classification as an endocrine-disrupting chemical (EDC), a compound that can interfere with the body's endocrine system. This guide delves into the molecular mechanisms by which this compound exerts its biological effects, primarily through its interaction with nuclear hormone receptors.
Interaction with Nuclear Receptors
The endocrine-disrupting effects of this compound are primarily attributed to its ability to bind to and modulate the activity of nuclear receptors, which are key regulators of gene expression.
Estrogen Receptor (ER)
The most well-documented mechanism of action for this compound is its interaction with the estrogen receptor (ER), classifying it as a xenoestrogen. By mimicking the natural ligand, 17β-estradiol (E2), 4-HP can bind to ERα and ERβ, leading to the activation or inhibition of estrogen-responsive genes. This interaction can disrupt normal endocrine signaling and has been associated with various reproductive and developmental abnormalities.
The binding affinity of this compound for the estrogen receptor has been quantified in competitive binding assays. The following table summarizes the available data.
| Compound | Receptor Source | Assay Type | IC50 (μM) | Ki (μM) | Reference |
| This compound | Rat Uterine Cytosol | Competitive Binding Assay | 42.0 | 177 ± 70 | [Laws et al., 2006] |
IC50: The concentration of a substance that inhibits a biological process or response by 50%. Ki: The inhibition constant for an inhibitor; a measure of its potency.
Androgen Receptor (AR)
Several studies have investigated the potential for alkylphenols to interact with the androgen receptor (AR). While direct quantitative binding data for this compound is limited in the available literature, studies on structurally similar alkylphenols, such as 4-octylphenol (B30498) and 4-nonylphenol, have demonstrated anti-androgenic activity. These compounds can act as antagonists, binding to the AR and inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can potentially disrupt male reproductive development and function. One study on a range of alkylphenols showed that several, including 4-n-hexylphenol and 4-n-octylphenol, exerted antiandrogenic activity in a reporter gene assay.[1]
Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors involved in the regulation of lipid metabolism and inflammation. Some environmental contaminants, including certain bisphenols, have been shown to interact with PPARγ. While there is a plausible structural basis for the interaction of alkylphenols with the large ligand-binding pocket of PPARs, direct experimental evidence and quantitative binding data for this compound are currently lacking in the scientific literature. Further research is needed to determine if 4-HP can bind to and modulate the activity of PPAR isoforms.
Signaling Pathways
The interaction of this compound with nuclear receptors triggers a cascade of molecular events that ultimately alter gene expression. The following diagrams illustrate the key signaling pathways.
Estrogen Receptor Signaling Pathway
Caption: Estrogen Receptor Signaling Pathway for this compound.
Androgen Receptor Antagonism Workflow
Caption: Proposed Androgen Receptor Antagonism by this compound.
PPARγ Signaling Pathway (Hypothetical Interaction)
Caption: Hypothetical Interaction of this compound with the PPARγ Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the mechanism of action of compounds like this compound.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing the ER.
-
Assay Setup: A series of tubes are prepared containing a fixed concentration of [³H]-17β-estradiol and rat uterine cytosol.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes. A control series with unlabeled 17β-estradiol is also prepared to generate a standard curve.
-
Incubation: The tubes are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxyapatite slurry is added to each tube to bind the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.
-
Quantification: Scintillation cocktail is added to the washed hydroxyapatite pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound [³H]-17β-estradiol is plotted against the concentration of the competitor. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Androgen Receptor Reporter Gene Assay
Objective: To determine if a test compound can act as an agonist or antagonist of the androgen receptor.
Materials:
-
A suitable cell line (e.g., CHO-K1) stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
A known AR agonist (e.g., DHT).
-
A known AR antagonist (e.g., flutamide).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: The transfected cells are cultured and seeded into multi-well plates.
-
Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of the test compound.
-
Antagonist Mode: Cells are co-treated with a fixed concentration of an AR agonist (e.g., DHT) and increasing concentrations of the test compound.
-
-
Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added.
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis:
-
Agonist Mode: An increase in luminescence compared to the vehicle control indicates agonistic activity.
-
Antagonist Mode: A decrease in DHT-induced luminescence indicates antagonistic activity. EC50 (for agonists) or IC50 (for antagonists) values can be determined from the dose-response curves.
-
PPARγ Reporter Gene Assay
Objective: To assess the ability of a test compound to activate PPARγ.
Materials:
-
A suitable cell line (e.g., HEK293) transiently or stably co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
A known PPARγ agonist (e.g., rosiglitazone).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection (for transient assays) and Cell Seeding: Cells are transfected with the appropriate plasmids and seeded into multi-well plates.
-
Treatment: Cells are treated with increasing concentrations of the test compound.
-
Incubation: The plates are incubated to allow for PPARγ activation and subsequent reporter gene expression.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity relative to the vehicle control indicates PPARγ activation. An EC50 value can be calculated from the dose-response curve.
Conclusion
The primary and most well-characterized mechanism of action of this compound is its activity as a xenoestrogen through the binding and activation of the estrogen receptor. Quantitative data confirms this interaction, albeit with a lower affinity than the endogenous ligand, estradiol. While there is evidence to suggest that other alkylphenols possess anti-androgenic properties, specific quantitative data for this compound's interaction with the androgen receptor is lacking. Furthermore, the interaction of this compound with PPARs remains a hypothetical mechanism that requires experimental validation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the endocrine-disrupting effects of this compound and other related compounds. A deeper understanding of these mechanisms is crucial for assessing the potential risks to human health and the environment and for the development of strategies to mitigate exposure and potential harm. Further research is warranted to fill the existing data gaps, particularly concerning the androgenic and PPAR-mediated activities of this compound.
References
Toxicological Profile of 4-Heptylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for 4-Heptylphenol. This guide summarizes the existing information and incorporates data from structurally related and well-studied alkylphenols, such as 4-octylphenol (B30498) and 4-nonylphenol (B119669), to provide a comprehensive overview of the potential toxicological profile. All data derived from surrogate compounds are explicitly identified.
Executive Summary
This compound is an alkylphenol that, based on available data and the toxicological profiles of related compounds, is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[1][2] It is recognized as an endocrine-disrupting chemical, primarily due to its ability to interact with estrogen receptors.[1] While specific quantitative toxicity values for this compound are not extensively documented in publicly available literature, this guide provides a detailed examination of its known properties and infers its potential toxicological endpoints by drawing comparisons with other C4-C9 alkylphenols.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1987-50-4 | [1] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Water Solubility | 11.11 mg/L at 25°C | [2] |
| Log P (octanol/water) | 5.13 (estimated) | [3] |
Toxicological Data
Acute Toxicity
| Endpoint | Value | Species | Route | Source |
| LD50 (ATE) | 500 mg/kg | Not specified | Oral |
The GHS classification of "Acute Toxicity 4 (Oral)" suggests a potential LD50 value in the range of 300 to 2000 mg/kg.[1]
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[1][2]
Repeated Dose Toxicity
No specific repeated dose toxicity studies (sub-acute, sub-chronic, or chronic) for this compound were identified. For related alkylphenols, such as 4-tert-octylphenol (B29142), repeated dose studies in rodents have identified effects on the liver, kidney, and reproductive organs.
Developmental and Reproductive Toxicity (DART)
Direct DART studies on this compound are not available. However, as an endocrine disruptor, it is presumed to have the potential to interfere with reproductive and developmental processes. Studies on other alkylphenols, like 4-nonylphenol and 4-tert-octylphenol, have demonstrated adverse effects on the reproductive systems of fish and mammals.[4]
Genotoxicity and Carcinogenicity
No specific genotoxicity or carcinogenicity studies for this compound were found in the reviewed literature. There is no harmonized classification for carcinogenicity or mutagenicity for this compound from ECHA.[5]
Ecotoxicological Data
This compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[1] While specific LC50/EC50 values for this compound are not consistently reported, data for related alkylphenols indicate high toxicity to aquatic organisms.
Surrogate Data for Alkylphenols (4-Nonylphenol and 4-Octylphenol): [4]
| Species | Endpoint | Value (µg/L) |
| Fish | Acute LC50 | 17 - 3,000 |
| Invertebrates | Acute EC50 | 20 - 3,000 |
| Algae | Acute EC50 | 27 - 2,500 |
| Fish | Chronic NOEC | as low as 6 |
| Invertebrates | Chronic NOEC | as low as 3.7 |
Endocrine Disruption
This compound is listed as an endocrine-disrupting chemical.[1] The primary mechanism of endocrine disruption for alkylphenols is their ability to mimic the natural hormone 17β-estradiol and bind to estrogen receptors (ERs), primarily ERα and ERβ. This interaction can trigger estrogenic responses and disrupt normal endocrine signaling. Some alkylphenols have also been shown to exhibit anti-androgenic activity and interfere with steroidogenesis.
Estrogenic Activity
In vitro studies on a range of alkylphenols have demonstrated their ability to bind to estrogen receptors and induce estrogen-responsive gene expression and cell proliferation.[6] The estrogenic potency of alkylphenols generally increases with the length of the alkyl chain up to a certain point.
Anti-Androgenic Activity
Some studies on alkylphenols, such as 4-octylphenol and 4-nonylphenol, have indicated potential anti-androgenic activity, where they can inhibit the action of androgens.[7][8]
Effects on Steroidogenesis
Alkylphenols have been shown to interfere with the synthesis of steroid hormones (steroidogenesis). For example, studies on 4-tert-octylphenol have demonstrated inhibition of testosterone (B1683101) production in testicular cells.[9][10]
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by this compound, as with other estrogenic alkylphenols, is the estrogen receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standardized OECD guidelines are typically followed for the toxicological evaluation of chemicals. Below are generalized workflows based on these guidelines that would be applicable for assessing the toxicity of this compound.
Acute Oral Toxicity (Following OECD Guideline 423)
In Vitro Estrogen Receptor Transcriptional Activation Assay (e.g., using MCF-7 cells)
Conclusion
This compound is a compound of toxicological concern due to its irritant properties, aquatic toxicity, and, most notably, its endocrine-disrupting potential. While a significant data gap exists for specific quantitative toxicological endpoints for this compound, the available information and data from structurally similar alkylphenols strongly suggest a risk profile that warrants careful handling and risk management. Further research is needed to definitively characterize the complete toxicological profile of this compound, including its potential for chronic toxicity, carcinogenicity, and specific effects on reproductive and developmental health. Researchers and drug development professionals should consider the potential for estrogenic and other endocrine-disrupting effects when working with this compound.
References
- 1. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-heptyl phenol, 1987-50-4 [thegoodscentscompany.com]
- 4. iwaponline.com [iwaponline.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octylphenol reduces the expressions of steroidogenic enzymes and testosterone production in mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of neonatal exposure to 4-tert-octylphenol, diethylstilbestrol, and flutamide on steroidogenesis in infantile rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Transport of 4-Heptylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptylphenol (4-HP) is an organic compound belonging to the alkylphenol group. These compounds are used in the production of alkylphenol ethoxylates, a class of non-ionic surfactants, and are also found in produced water from oil and gas extraction[1]. Due to its potential endocrine-disrupting properties and ecotoxicity, understanding the environmental fate and transport of this compound is crucial for assessing its environmental risk and ensuring the safety of ecosystems and human health. This technical guide provides a comprehensive overview of the core physicochemical properties, environmental degradation, mobility, and bioaccumulation potential of this compound, supported by detailed experimental protocols and visual representations of key processes.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, and air.
| Property | Value | Experimental Protocol |
| Molecular Formula | C₁₃H₂₀O | Not Applicable |
| Molecular Weight | 192.30 g/mol [2] | Not Applicable |
| Melting Point | 26 - 32 °C[3] | OECD 102: Melting Point/Melting Range |
| Boiling Point | 156 °C at 9 mmHg[1] | OECD 103: Boiling Point |
| Density | 0.9525 g/cm³[4] | OECD 109: Density of Liquids and Solids |
| Water Solubility | 9.645 mg/L at 25 °C (estimated)[5] | OECD Guideline 105: Water Solubility. This method involves the saturation of water with the test substance at a constant temperature, followed by the determination of the concentration of the substance in the aqueous phase. The flask method is suitable for substances with solubilities above 10⁻² g/L, while the column elution method is used for lower solubilities[1][6][7][8][9]. |
| Octanol-Water Partition Coefficient (log Kow) | 4.5 - 4.8[2][10] | OECD Guideline 107 (Shake Flask Method) or 117 (HPLC Method). The shake flask method involves partitioning the substance between n-octanol and water and measuring its concentration in each phase. The HPLC method estimates log Kow based on the retention time of the substance on a reverse-phase HPLC column calibrated with reference compounds of known log Kow values. |
Environmental Fate and Degradation
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation is a key process in the removal of organic contaminants from the environment. While specific biodegradation half-life data for this compound is limited, it is generally considered to be slowly biodegradable.
Experimental Protocols for Biodegradation Assessment:
-
Aerobic Biodegradation in Water: OECD Guideline 301: Ready Biodegradability and OECD Guideline 309: Aerobic Mineralisation in Surface Water can be employed. These tests measure the conversion of the test substance to CO₂ by microorganisms under aerobic conditions[10][11][12][13][14].
-
Aerobic and Anaerobic Biodegradation in Soil and Sediment: OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil and OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems are used to determine the rate and pathway of degradation in these matrices[15][16][17][18][19][20][21][22][23][24]. These studies often use ¹⁴C-labeled compounds to trace the fate of the parent compound and its transformation products.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemicals by light. The rate of photodegradation is influenced by the light absorption properties of the molecule and the quantum yield of the reaction. While specific data for this compound is scarce, studies on other alkylphenols suggest that they are susceptible to photochemical degradation[25]. The photodegradation of 4-tert-octylphenol, a structurally similar compound, has been shown to be enhanced in the presence of Fe(III) under UV irradiation[26].
Experimental Protocol for Photodegradation Assessment:
A typical experiment to determine the photodegradation quantum yield involves irradiating a solution of the compound with a light source of known wavelength and intensity. The concentration of the compound is monitored over time, and the quantum yield is calculated as the number of molecules degraded per photon absorbed.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. For many organic compounds, hydrolysis can be a significant degradation pathway. However, for phenols with stable alkyl chains, the rate of hydrolysis is generally expected to be slow under environmentally relevant pH conditions (pH 4-9)[8].
Experimental Protocol for Hydrolysis Assessment:
OECD Guideline 111: Hydrolysis as a Function of pH is the standard method. The test substance is dissolved in buffered aqueous solutions at different pH values (typically 4, 7, and 9) and kept at a constant temperature. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.
Environmental Transport and Mobility
The transport of this compound in the environment is primarily governed by its partitioning behavior between soil/sediment and water, and its potential for volatilization.
Soil and Sediment Sorption
The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For hydrophobic organic compounds like this compound, sorption to organic matter in soil and sediment is the dominant process.
| Parameter | Value | Experimental Protocol |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Estimated to be high due to high log Kow | OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method. This method involves equilibrating a solution of the test substance with a soil sample of known organic carbon content. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The distribution coefficient (Kd) is determined and then normalized to the organic carbon content to obtain Koc. |
Volatilization
The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. Given its low vapor pressure and moderate water solubility, significant volatilization of this compound from water is not expected to be a major transport pathway.
Bioaccumulation and Biotransformation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.
| Parameter | Value | Experimental Protocol |
| Bioconcentration Factor (BCF) | 578 (for juvenile Atlantic cod)[10] | OECD Guideline 305: Bioaccumulation in Fish: Flow-Through and Static. This test exposes fish to a constant concentration of the test substance in water. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water. |
Biotransformation in Fish
Once absorbed by an organism, this compound can undergo biotransformation (metabolism). In fish, the primary route of metabolism for alkylphenols is conjugation with glucuronic acid, forming more water-soluble metabolites that can be more easily excreted. Studies on Atlantic cod have shown that glucuronide conjugates of this compound are the most abundant metabolites found in the bile[15]. Hydroxylation of the alkyl chain can also occur as a phase I metabolic step before conjugation[16].
Environmental Analysis
The detection and quantification of this compound in environmental samples are typically performed using chromatographic techniques.
Experimental Protocols for Environmental Analysis:
-
Sample Preparation: Solid samples like soil and sediment are often extracted using methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Liquid samples may be pre-concentrated using solid-phase extraction (SPE).
-
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): EPA Method 8270 is a widely used method for the analysis of semivolatile organic compounds, including phenols, in various environmental matrices[2][27][28][29][30]. This method provides both identification and quantification of the target analytes.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry detection is also a common technique for the analysis of alkylphenols in environmental samples.
-
Conceptual Model of Environmental Fate and Transport
The following diagram illustrates the key processes governing the environmental fate and transport of this compound.
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. nemc.us [nemc.us]
- 3. 4-n-Heptylphenol, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-heptyl phenol, 1987-50-4 [thegoodscentscompany.com]
- 6. OECD 105 - Phytosafe [phytosafe.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]
- 11. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]
- 12. content.fera.co.uk [content.fera.co.uk]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 20. shop.fera.co.uk [shop.fera.co.uk]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. Identifying limitations of the OECD water-sediment test (OECD 308) and developing suitable alternatives to assess persistence - ECETOC [ecetoc.org]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. researchgate.net [researchgate.net]
- 27. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 28. gcms.cz [gcms.cz]
- 29. epa.gov [epa.gov]
- 30. scribd.com [scribd.com]
In Vitro Estrogenic Activity of 4-Heptylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro estrogenic activity of 4-Heptylphenol, a member of the alkylphenol class of compounds. This document summarizes quantitative data from key assays, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to support research and development in endocrinology and toxicology.
Quantitative Data Summary
The estrogenic activity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing key metrics for assessing its potency and receptor interaction.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Assay Type | Receptor Source | Ligand | Endpoint | Value (µM) |
| Competitive Binding Assay | Rat Uterine Cytosol | [3H]-17β-estradiol | IC50 | 42.0 |
| Competitive Binding Assay | Rat Uterine Cytosol | [3H]-17β-estradiol | Ki | 177 ± 70 |
IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%. Ki: The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme.
Table 2: Estrogenic Activity of this compound in a Reporter Gene Assay
| Assay Type | Organism/Cell Line | Reporter System | Endpoint | Concentration for Significant Response |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | hER-lacZ | Estrogenic Activity | 1 x 10⁻⁵ M (for 4-n-heptylphenol)[1] |
Note: Data for the Yeast Estrogen Screen (YES) assay was available for the straight-chain isomer, 4-n-heptylphenol. This assay demonstrated a significant estrogenic response at the specified concentration.[1]
Table 3: Estrogenic Activity of this compound in Cell Proliferation Assay
| Assay Type | Cell Line | Endpoint | Value |
| E-SCREEN (MCF-7 Cell Proliferation) | MCF-7 | EC50 / RPE | Data not available |
EC50: The concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and maximum after a specified exposure time. RPE: Relative Proliferative Effect.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the estrogenic activity of this compound are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol ([³H]-E2), for binding to the estrogen receptor (ER).
Principle: The assay measures the displacement of [³H]-E2 from the ER by the test compound. A higher affinity of the test compound for the ER results in a lower concentration required to displace the radiolabeled E2.
Detailed Protocol:
-
Preparation of ER-rich Cytosol:
-
Uteri from ovariectomized rats are homogenized in a cold buffer (e.g., Tris-EDTA buffer).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors.
-
The protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Incubation:
-
A constant amount of uterine cytosol and a fixed concentration of [³H]-E2 are incubated with increasing concentrations of unlabeled this compound or a reference estrogen (e.g., 17β-estradiol).
-
Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
The incubation is typically carried out at 4°C overnight to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Hydroxyapatite (HAP) slurry is added to the incubation tubes to adsorb the ER-ligand complexes.
-
The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.
-
The HAP pellet is washed multiple times with a cold buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
A scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound [³H]-E2 is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined from this curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay
This assay measures the proliferative response of the estrogen-responsive human breast cancer cell line, MCF-7, to estrogenic compounds.
Principle: MCF-7 cells are estrogen-dependent for their proliferation. The E-SCREEN assay quantifies the increase in cell number after exposure to a test compound.
Detailed Protocol:
-
Cell Culture and Plating:
-
MCF-7 cells are maintained in a growth medium supplemented with fetal bovine serum (FBS).
-
Prior to the assay, the cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.
-
Cells are then seeded into multi-well plates at a specific density.
-
-
Treatment:
-
After allowing the cells to attach, the medium is replaced with a fresh medium containing various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., ethanol (B145695) or DMSO).
-
The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, the cell number is quantified using a suitable method, such as:
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content, which is proportional to cell number.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cell number or absorbance against the logarithm of the test compound concentration.
-
The proliferative effect (PE) is calculated as the ratio of the maximum cell number in the treated wells to the cell number in the vehicle control wells.
-
The relative proliferative effect (RPE) can be calculated by comparing the PE of the test compound to the PE of 17β-estradiol.
-
The EC50 value, the concentration that produces 50% of the maximal proliferative response, is determined from the dose-response curve.
-
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.
Principle: The yeast cells are engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable output.
Detailed Protocol:
-
Yeast Culture Preparation:
-
The recombinant yeast strain is grown in a suitable culture medium to a specific optical density.
-
-
Assay Incubation:
-
In a multi-well plate, the yeast culture is exposed to serial dilutions of this compound, a positive control (17β-estradiol), and a negative control.
-
A chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside [CPRG] for β-galactosidase) is included in the assay medium.
-
The plates are incubated for a defined period (e.g., 2-3 days) to allow for receptor binding, reporter gene expression, and the enzymatic reaction.
-
-
Measurement of Reporter Activity:
-
The activity of the reporter enzyme is quantified by measuring the color change of the substrate using a spectrophotometer at a specific wavelength.
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting the absorbance against the logarithm of the test compound concentration.
-
The EC50 value, the concentration that induces a response halfway between the baseline and the maximum, is determined from this curve.
-
The estrogenic potency of the test compound can be expressed relative to that of 17β-estradiol.
-
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows relevant to the in vitro assessment of this compound's estrogenic activity.
Caption: Genomic estrogen signaling pathway activated by this compound.
Caption: Experimental workflow for assessing the estrogenic activity of this compound.
References
Biodegradation of 4-Heptylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific biodegradation pathways of 4-heptylphenol is limited. The information presented in this guide is a synthesized overview based on the microbial degradation of structurally similar long-chain 4-n-alkylphenols by various bacteria, primarily from the Pseudomonas and Sphingomonas genera. The proposed pathways and experimental protocols are representative and may require optimization for this compound.
Introduction
This compound is an organic compound belonging to the class of alkylphenols. These compounds are of environmental concern due to their potential toxicity and endocrine-disrupting properties. Understanding the microbial biodegradation of this compound is crucial for developing effective bioremediation strategies for contaminated sites. This technical guide provides an in-depth overview of the putative biodegradation pathways of this compound, supported by experimental methodologies and quantitative data from studies on related compounds.
Proposed Aerobic Biodegradation Pathway of this compound
The aerobic biodegradation of linear 4-n-alkylphenols is typically initiated by the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. Based on studies of similar compounds by Pseudomonas species, a plausible metabolic pathway for this compound is proposed.[1][2][3][4][5]
The initial step is catalyzed by a multicomponent phenol (B47542) hydroxylase (mPH) , which hydroxylates this compound to form 4-heptylcatechol . This intermediate is then subject to ring cleavage by catechol 2,3-dioxygenase (C23O) , a key enzyme in the meta-cleavage pathway.[1][2] This cleavage results in the formation of 2-hydroxy-6-oxo-nona-2,4-dienoic acid . Subsequent enzymatic reactions further break down this intermediate into smaller molecules that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.
Signaling Pathway Diagram
Caption: Proposed aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation of 4-Alkylphenols
Anaerobic degradation of some 4-n-alkylphenols has been observed in nitrate-reducing conditions.[6] This pathway involves the oxidation of the alpha-carbon of the alkyl chain. For instance, 4-n-propylphenol is metabolized to 4'-hydroxypropiophenone (B143161) and 4-n-butylphenol to 4'-hydroxybutyrophenone.[6] While not directly studied for this compound, this suggests a potential anaerobic degradation route involving the initial oxidation of the heptyl chain.
Quantitative Data on Alkylphenol Biodegradation
| Compound | Organism | Initial Concentration | Degradation Time | Degradation Efficiency | Reference |
| 4-n-Amylphenol | Pseudomonas veronii INA06 | Not specified | Not specified | Growth observed | |
| 4-n-Hexylphenol | Pseudomonas veronii INA06 | Not specified | Not specified | Growth observed | [3] |
| 4-n-Butylphenol | Pseudomonas veronii nBP5 | 0.5 mM | 5 hours | 100% | [4] |
| 4-n-Alkylphenols (C1-C5) | Pseudomonas sp. KL28 | Not specified | Not specified | Growth observed | [1] |
Experimental Protocols
Detailed experimental protocols for the biodegradation of this compound are not available. The following sections provide representative methodologies for the key experiments involved in studying the degradation of similar long-chain alkylphenols.
Isolation and Cultivation of Degrading Bacteria
A representative protocol for enriching and isolating bacteria capable of degrading long-chain alkylphenols is as follows:
-
Enrichment:
-
Inoculate a mineral salts medium (MSM) containing the target alkylphenol (e.g., 4-n-butylphenol at 0.1 mM) as the sole carbon source with an environmental sample (e.g., activated sludge, contaminated soil).[4]
-
Incubate the culture at 28°C on a rotary shaker at 120 rpm.[4]
-
Periodically transfer an aliquot of the culture to fresh MSM with an increased concentration of the alkylphenol (e.g., 0.2, 0.3, 0.5 mM in subsequent subcultures).[4]
-
-
Isolation:
-
After several rounds of enrichment, spread dilutions of the culture onto MSM agar (B569324) plates containing the alkylphenol as the sole carbon source.
-
Incubate the plates until colonies appear.
-
Isolate individual colonies and purify them by repeated streaking on fresh plates.
-
-
Cultivation for Degradation Assays:
-
Grow the isolated strain in MSM containing the target alkylphenol (e.g., 1.0 mM 4-n-butylphenol) to the late logarithmic phase.[4]
-
Harvest the cells by centrifugation (e.g., 9,600 x g, 4°C, 10 min) and wash them twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).[4]
-
These washed cells can be used for whole-cell degradation assays.
-
Enzyme Activity Assays
5.2.1. Phenol Hydroxylase Assay
The activity of phenol hydroxylase can be determined by measuring the substrate-dependent consumption of oxygen or the oxidation of NADPH. A common method involves monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Reaction Mixture: A typical assay mixture contains potassium phosphate buffer, FAD, NADPH, and the cell-free extract.
-
Procedure: The reaction is initiated by adding the phenolic substrate. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.
5.2.2. Catechol 2,3-Dioxygenase Assay
The activity of catechol 2,3-dioxygenase is typically measured spectrophotometrically by monitoring the formation of the meta-cleavage product, 2-hydroxymuconic semialdehyde, which has a characteristic absorbance maximum at 375 nm.[7][8][9][10][11]
-
Reaction Mixture: A standard assay mixture contains potassium phosphate buffer (e.g., 100 mM, pH 7.5) and the cell-free extract.[10]
-
Procedure: The reaction is started by the addition of the catechol substrate (e.g., 330 µM catechol). The increase in absorbance at 375 nm is measured over time.[10] One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[11]
Experimental Workflow Diagram
Caption: A generalized workflow for studying alkylphenol biodegradation.
Conclusion
The biodegradation of this compound is likely to proceed through pathways similar to those observed for other long-chain 4-n-alkylphenols, primarily involving initial hydroxylation of the aromatic ring followed by meta-cleavage of the resulting catechol. Bacteria from the genus Pseudomonas are promising candidates for mediating this degradation. While specific data for this compound is currently lacking, the methodologies and pathways described for related compounds provide a solid foundation for future research in this area. Further studies are needed to elucidate the precise metabolic intermediates, enzymatic machinery, and genetic regulation involved in the microbial degradation of this compound.
References
- 1. 3- and 4-alkylphenol degradation pathway in Pseudomonas sp. strain KL28: genetic organization of the lap gene cluster and substrate specificities of phenol hydroxylase and catechol 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Degradation of 4-amylphenol and 4-hexylphenol by a new activated sludge isolate of Pseudomonas veronii and proposal for a new subspecies status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic biodegradation of 4-alkylphenols in a paddy soil microcosm supplemented with nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning of Catechol 2,3-Dioxygenase Gene and Construction of a Stable Genetically Engineered Strain for Degrading Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
4-Heptylphenol as an Endocrine Disruptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Heptylphenol, a member of the alkylphenol class of organic compounds, is recognized as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, leading to adverse health effects. This technical guide provides an in-depth analysis of this compound's endocrine-disrupting properties, focusing on its interactions with key nuclear receptors and its impact on steroidogenesis. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved, offering a comprehensive resource for the scientific community.
Introduction
Alkylphenols, including this compound, are used in the manufacturing of various industrial and consumer products, leading to their widespread presence in the environment.[1] Concerns over their potential to mimic or antagonize the actions of endogenous hormones have prompted extensive research into their endocrine-disrupting capabilities.[2] this compound, characterized by a seven-carbon alkyl chain attached to a phenol (B47542) group, exhibits properties that allow it to interact with hormonal signaling pathways, primarily through nuclear receptors.[3] This guide will focus on the estrogenic, anti-androgenic, and steroidogenesis-altering effects of this compound.
Quantitative Data on Endocrine Disruption
The endocrine-disrupting potential of this compound and related alkylphenols has been quantified through various in vitro assays. The following tables summarize key data points, providing a comparative overview of their activity.
Table 1: Estrogen Receptor Binding Affinity of this compound and Comparative Alkylphenols [4]
| Compound | Receptor Source | Assay Type | IC50 (μM) | Relative Binding Affinity (RBA, %) |
| This compound | Rat Uterine Cytosol | Competitive Binding | 177 ± 70 | 0.003 |
| 4-tert-Octylphenol | Rat Uterine Cytosol | Competitive Binding | 37.0 | 0.015 |
| 4-Nonylphenol | Rat Uterine Cytosol | Competitive Binding | 1.8 | 0.3 |
| 17β-Estradiol | Rat Uterine Cytosol | Competitive Binding | 0.0053 | 100 |
IC50 (Median Inhibitory Concentration) is the concentration of a substance that inhibits 50% of the binding of a radiolabeled ligand to its receptor. A lower IC50 indicates a higher binding affinity. RBA (Relative Binding Affinity) is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100.
Table 2: Anti-Androgenic Activity of Alkylphenols (Data for this compound not available, comparative compounds shown) [5]
| Compound | Assay Type | Cell Line | IC50 (μM) |
| 4-Octylphenol | Androgen Receptor Reporter Gene Assay | CV-1 | 9.71 ± 3.82 |
| 4-Nonylphenol | Androgen Receptor Reporter Gene Assay | CV-1 | 2.02 ± 0.90 |
| Flutamide (Positive Control) | Androgen Receptor Reporter Gene Assay | CV-1 | 0.102 ± 0.035 |
IC50 in this context is the concentration that causes a 50% inhibition of the androgen-induced reporter gene activity.
Table 3: Effects of Alkylphenols on Steroidogenesis in H295R cells (Data for this compound not available, comparative data shown)
| Compound | Effect on Testosterone (B1683101) Production | Effect on Estradiol (B170435) Production | Reference |
| 4-Nonylphenol | Inhibition | Inhibition | [6] |
| 4-tert-Octylphenol | Inhibition | Inhibition | [6] |
Further quantitative data on the specific effects of this compound on steroid hormone production are limited.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of endocrine-disrupting potential. The following sections outline the key experimental protocols used to generate the data presented above.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the estrogen receptor (ER).
Methodology:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is commonly used as a source of estrogen receptors.[4]
-
Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, unbound ligand is removed, typically by charcoal-dextran treatment or hydroxylapatite precipitation.
-
Quantification: The amount of radiolabeled estradiol bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined as the IC50 value. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.
Experimental Workflow for Estrogen Receptor Competitive Binding Assay
Caption: Workflow for determining estrogen receptor binding affinity.
Androgen Receptor Transcriptional Activation Assay
Objective: To determine if a test compound can act as an androgen receptor (AR) agonist or antagonist.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1, CV-1) is stably or transiently transfected with an androgen receptor expression vector and a reporter gene construct containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).[5][7]
-
Compound Exposure:
-
Agonist Assay: Cells are exposed to varying concentrations of the test compound.
-
Antagonist Assay: Cells are co-exposed to a known AR agonist (e.g., dihydrotestosterone (B1667394), DHT) and varying concentrations of the test compound.
-
-
Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., luciferase) is measured.
-
Data Analysis:
-
An increase in reporter gene activity indicates agonistic activity.
-
A decrease in DHT-induced reporter gene activity indicates antagonistic activity. The IC50 for antagonism is calculated.
-
Logical Flow for Androgen Receptor Activity Screening
Caption: Screening workflow for androgen receptor agonism and antagonism.
H295R Steroidogenesis Assay
Objective: To assess the effect of a test compound on the production of steroid hormones.
Methodology:
-
Cell Culture: The human adrenocortical carcinoma cell line H295R is cultured. These cells express most of the key enzymes required for steroidogenesis.[6][8]
-
Compound Exposure: Cells are exposed to a range of concentrations of the test compound for a defined period (e.g., 48 hours).
-
Hormone Extraction: The culture medium is collected, and steroid hormones are extracted.
-
Hormone Quantification: The concentrations of key steroid hormones, such as testosterone and estradiol, are measured using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The changes in hormone production in treated cells are compared to a solvent control to determine if the test compound stimulates or inhibits steroidogenesis.
Signaling Pathways
This compound and other xenoestrogens primarily exert their effects by interacting with nuclear receptor signaling pathways.
Estrogen Receptor Signaling
This compound can act as an estrogen receptor agonist, mimicking the effects of endogenous estrogens. This can occur through both genomic and non-genomic pathways.
-
Genomic Pathway: this compound binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. The ligand-receptor complex then dimerizes and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes. This process is relatively slow, taking hours to days.
-
Non-Genomic Pathway: Some evidence suggests that xenoestrogens can also initiate rapid signaling events from membrane-associated estrogen receptors. This can lead to the activation of various kinase cascades, such as the MAPK/ERK pathway, and a rapid increase in intracellular calcium levels. These non-genomic effects can occur within seconds to minutes.
Estrogen Receptor Signaling Pathways
Caption: Genomic and non-genomic estrogen receptor signaling pathways.
Androgen Receptor Antagonism
Several alkylphenols have been shown to act as androgen receptor (AR) antagonists.[5][7] They compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR. By binding to the AR, they prevent its proper activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes. This can disrupt male reproductive development and function.
Androgen Receptor Antagonism by 4-Alkylphenols
Caption: Mechanism of androgen receptor antagonism by 4-alkylphenols.
Interaction with Other Nuclear Receptors
The endocrine-disrupting effects of this compound may extend beyond estrogen and androgen receptors. However, data on its interaction with other nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs), are limited. Some studies have shown that other phenols and endocrine disruptors can interact with these receptors, suggesting a potential for this compound to do so as well, though further research is needed.[9][10]
Conclusion
This compound is an endocrine disruptor with demonstrated estrogenic activity.[4] While specific quantitative data on its anti-androgenic and steroidogenesis-disrupting effects are not as readily available as for other alkylphenols, the existing evidence for this class of compounds suggests that this compound likely possesses these properties as well. Its ability to interact with critical hormonal signaling pathways highlights the need for continued research to fully characterize its potential risks to human and environmental health. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations and a deeper understanding of the molecular mechanisms underlying the endocrine-disrupting effects of this compound. This information is vital for researchers, scientists, and drug development professionals in assessing the safety of chemicals and developing strategies to mitigate the impact of endocrine disruptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgenic and Antiandrogenic Effects of Alkylphenols and Parabens Assessed Using the Reporter Gene Assay with Stably Transfected CHO-K1 Cells (AR-EcoScreen System) [jstage.jst.go.jp]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Heptylphenol molecular weight and formula
This guide provides the fundamental molecular properties of 4-Heptylphenol, a compound of interest to researchers and professionals in drug development and chemical sciences.
Core Molecular Data
The essential molecular details of this compound are summarized below. This information is critical for experimental design, analytical characterization, and theoretical modeling.
| Parameter | Value | Source |
| Molecular Formula | C13H20O | [1][2][3][4][5] |
| Molecular Weight | 192.30 g/mol | [1][4] |
| Alternate Molecular Weight | 192.2973 | [2][3] |
The molecular formula C13H20O indicates the composition of the molecule, which consists of thirteen carbon atoms, twenty hydrogen atoms, and one oxygen atom.[1][2][3][4][5] The slight variation in molecular weight values is attributable to differences in calculation methods and the isotopic abundances used. The value of 192.30 g/mol is a commonly cited figure.[1][4]
Due to the nature of the requested information, which pertains to the fundamental and static properties of a chemical compound, detailed experimental protocols for determining these values are not applicable in this context. Similarly, signaling pathways or experimental workflows, which are typically associated with biological or dynamic processes, are not relevant to the molecular weight and formula of this compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-Heptylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptylphenol is an alkylphenol of significant interest due to its classification as an endocrine-disrupting chemical (EDC). Its presence in environmental and biological samples necessitates sensitive and reliable analytical methods for detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical and consumer products.
Analytical Methods Overview
The selection of an analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The three most common and effective techniques are:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity and selectivity for phenolic compounds. The native fluorescence of the phenol (B47542) group allows for detection without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that provides excellent separation and identification capabilities. Derivatization is often employed to improve the volatility and chromatographic behavior of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, particularly suitable for complex matrices and trace-level detection. It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical quantitative performance parameters for the analysis of alkylphenols, including this compound, using the described analytical methods. The data presented is a synthesis from various studies on this compound and structurally similar long-chain alkylphenols, providing a reliable basis for method selection and comparison.
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.01 - 0.5 µg/L | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | 0.03 - 1.5 µg/L | 0.003 - 0.3 µg/L |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 85 - 110% | 80 - 115% | 90 - 110% |
| Precision (RSD %) | < 10% | < 15% | < 10% |
| Sample Throughput | Moderate | Moderate to High | High |
| Matrix Effect | Low to Moderate | Low (with appropriate cleanup) | Moderate to High (can be mitigated with isotopic internal standards) |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of this compound from water samples prior to chromatographic analysis.[1]
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Nitrogen gas evaporator
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water adjusted to pH 2 with HCl. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 500 mL) to 2 with HCl.
-
Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
-
-
Elution:
-
Elute the retained this compound with 5-10 mL of dichloromethane or a suitable solvent mixture (e.g., acetone/hexane).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for HPLC analysis or a suitable solvent for GC analysis.
-
Sample Preparation: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Serum, Plasma)
This protocol is suitable for the extraction of this compound from biological matrices.[2]
Materials:
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas evaporator
Procedure:
-
Protein Precipitation & Extraction:
-
To 1 mL of serum or plasma, add 2 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Lipid Removal:
-
Transfer the supernatant to a new tube.
-
Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper hexane layer (containing lipids). Repeat this step for thorough lipid removal.
-
-
Concentration:
-
Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase for LC-MS/MS analysis.
-
HPLC-FLD Analysis Protocol
Instrumentation:
-
HPLC system with a fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength: 225 nm, Emission wavelength: 305 nm.
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Derivatization (optional but recommended):
-
Derivatize the extracted sample with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether.
Chromatographic Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of derivatized this compound.
Quantification:
-
Use an internal standard (e.g., a deuterated analog) added before sample preparation.
-
Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of B, which is increased over the run to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard for high selectivity and sensitivity.
Quantification:
-
Use a stable isotope-labeled internal standard (e.g., this compound-d4) for accurate quantification.
-
Construct a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.
Mandatory Visualization
Signaling Pathway of Estrogenic Activity of this compound
This compound, as an endocrine disruptor, can mimic the action of endogenous estrogens, primarily 17β-estradiol, by binding to estrogen receptors (ERα and ERβ). This can lead to the activation of genomic and non-genomic signaling pathways, ultimately affecting gene expression and cellular responses.
Caption: Estrogenic signaling pathway of this compound.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound in environmental or biological samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
References
Application Note: Quantitative Analysis of 4-Heptylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 4-Heptylphenol in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a robust sample preparation procedure involving Solid-Phase Extraction (SPE) followed by GC-MS analysis. This document provides comprehensive experimental parameters, quantitative data, and visual representations of the workflow and the mass spectral fragmentation of this compound, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an alkylphenol of significant interest due to its prevalence as an environmental contaminant and its potential endocrine-disrupting properties. Accurate and reliable quantification of this compound in various samples is crucial for environmental monitoring, toxicology studies, and in the context of drug development where related phenolic compounds may be present. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound with high sensitivity and specificity. This application note outlines a validated GC-MS method for the determination of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for different sample matrices.
Materials:
-
Water sample (e.g., river water, wastewater) or biological fluid extract.
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ethyl acetate (B1210297) or Acetone (B3395972) (HPLC grade)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Glass vials with PTFE-lined caps
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar substances.
-
Cartridge Drying: Dry the cartridge thoroughly under a vacuum for 10-15 minutes or by passing a stream of nitrogen gas to remove residual water.
-
Elution: Elute the retained this compound with 5 mL of ethyl acetate or acetone into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.
-
Sample Transfer: Transfer the concentrated sample to a 1.5 mL GC autosampler vial for analysis.
GC-MS Operating Conditions
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS or similar).
GC Parameters:
-
GC Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector: Splitless mode at 280 °C.[1]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 5 °C/min, hold for 5 minutes.[1]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
MS Parameters:
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for qualitative confirmation.
-
SIM Ions for this compound:
-
Quantifier Ion: m/z 107
-
Qualifier Ions: m/z 192, 91
-
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₁₃H₂₀O | |
| Molecular Weight | 192.3 g/mol | |
| Retention Time (Approx.) | 18-20 min | Dependent on the specific GC column and conditions. |
| Molecular Ion (M⁺) | m/z 192 | Represents the intact ionized molecule. |
| Base Peak | m/z 107 | Most abundant fragment ion, ideal for quantification. |
| Key Fragment Ions | m/z 91, 77 | Characteristic fragments aiding in identification. |
| Limit of Detection (LOD) | 0.01 - 5 µg/L | May vary with instrument sensitivity and matrix effects.[1] |
| Limit of Quantification (LOQ) | 0.05 - 15 µg/L | Typically 3-5 times the LOD.[1] |
| Linearity (R²) | ≥ 0.997 | Over a defined concentration range.[1] |
| Recovery | 80 - 120% | Dependent on sample matrix and extraction efficiency.[1] |
| Precision (RSD) | < 10% | For replicate measurements.[1] |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Mass fragmentation of this compound.
Results and Discussion
The described GC-MS method provides excellent chromatographic separation and mass spectrometric identification of this compound. The use of a 5% phenyl-methylpolysiloxane column results in good peak shape and resolution. The retention time for this compound is consistently observed within the 18-20 minute window under the specified oven temperature program.
The electron ionization of this compound yields a distinct molecular ion at m/z 192. The most prominent fragmentation pathway involves a benzylic cleavage, resulting in the loss of a hexyl radical (C₆H₁₃) to form the highly stable hydroxybenzyl cation at m/z 107. This fragment is the base peak in the mass spectrum and is therefore recommended as the quantifier ion in SIM mode for achieving maximum sensitivity and selectivity. Further fragmentation of the m/z 107 ion can lead to the formation of the tropylium (B1234903) ion at m/z 91. The presence and relative abundance of these characteristic ions provide a high degree of confidence in the identification of this compound.
The quantitative performance of the method, as summarized in the data table, demonstrates its suitability for trace-level analysis in complex matrices. The linearity of the method is excellent, with a correlation coefficient (R²) consistently exceeding 0.997 over typical calibration ranges. The solid-phase extraction protocol provides high recovery rates, ensuring accurate quantification.
Conclusion
The GC-MS method detailed in this application note is a robust, sensitive, and reliable approach for the quantitative determination of this compound. The combination of an efficient SPE sample preparation protocol and the high selectivity of GC-MS in SIM mode allows for the accurate measurement of this compound at low concentrations in various sample types. This method is well-suited for applications in environmental monitoring, food safety, and toxicological research.
References
Application Note: High-Performance Liquid Chromatography Analysis of 4-Heptylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptylphenol is an alkylphenol of significant interest due to its prevalence as an environmental contaminant and its potential endocrine-disrupting properties. Accurate and robust analytical methods are essential for monitoring its presence in various matrices and for toxicological and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and widely accessible technique for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC conditions, and method validation parameters.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the HPLC analysis of alkylphenols, such as this compound. The data presented is representative of a validated method for structurally similar compounds and serves as a benchmark for performance.[1]
Table 1: HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Table 2: Representative Quantitative Results for Alkylphenol Analysis
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.05 µg/L |
| LOQ | 0.15 µg/L |
| Mean Recovery (from spiked water samples) | 95.8% |
| Intra-day Precision (% RSD) | 2.5% |
| Inter-day Precision (% RSD) | 4.2% |
Experimental Protocols
This section details the methodology for the HPLC analysis of this compound.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from aqueous samples.
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Acidification: Adjust the pH of the sample to approximately 3.0-3.5 with a suitable acid (e.g., hydrochloric acid).
-
Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.[1][2] Allow the layers to separate.
-
Solvent Collection: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Perform the extraction step two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
High-Performance Liquid Chromatography (HPLC) Conditions
The following HPLC conditions are recommended for the analysis of this compound.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 275 nm.
Calibration
-
Stock Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the curve should be verified by a correlation coefficient (r²) of ≥ 0.999.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
Logical Relationship of Method Validation
The following diagram outlines the key parameters for validating the HPLC method.
Caption: Key parameters of HPLC method validation.
References
Application Notes and Protocols for the Use of 4-Heptylphenol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptylphenol is a member of the alkylphenol class of organic compounds, characterized by a phenol (B47542) ring substituted with a heptyl group. Due to its well-defined chemical properties and high purity when obtained from reputable suppliers, it serves as an excellent reference standard in various analytical applications. These applications are crucial in environmental monitoring, food safety, and pharmaceutical analysis, where accurate quantification of phenolic compounds is essential. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| CAS Number | 1987-50-4 | [1][2][3] |
| Molecular Formula | C₁₃H₂₀O | [3] |
| Molecular Weight | 192.30 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 26-32 °C | |
| Boiling Point | 298.1 °C (estimated) | |
| Solubility | Limited in water; soluble in organic solvents like ethanol, methanol (B129727), and dichloromethane. | [4] |
| Purity (GC) | ≥98.0% |
Application I: High-Performance Liquid Chromatography (HPLC)
This compound is frequently used as a reference standard for the quantification of alkylphenols in various matrices, particularly in environmental water samples. The following protocol outlines a reverse-phase HPLC (RP-HPLC) method for its analysis.
Experimental Protocol: RP-HPLC Analysis of this compound
1. Objective: To provide a standardized protocol for the quantitative analysis of this compound using RP-HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724) (MeCN)
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)
-
Methanol (for standard preparation)
-
Sample vials
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
4. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples.
5. Sample Preparation (for Water Samples):
-
Collect water samples in clean glass bottles.
-
Acidify the sample to pH 2-3 with a suitable acid.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Reconstitute the final extract in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid. A typical starting gradient could be 60:40 (MeCN:Water). For MS compatibility, replace phosphoric acid with formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm or 275 nm |
| Run Time | Approximately 15-20 minutes |
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Performance Characteristics (Typical)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Note: These values are illustrative and should be determined for each specific instrument and method.
Application II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices. Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.
Experimental Protocol: GC-MS Analysis of this compound
1. Objective: To provide a standardized protocol for the quantitative analysis of this compound using GC-MS, with an optional derivatization step.
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
GC-grade hexane (B92381) or toluene
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluorobenzoyl chloride)
-
Internal standard (e.g., a deuterated analog if available)
-
Anhydrous sodium sulfate
-
Sample vials with PTFE-lined septa
3. Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks
-
Microsyringes
-
Heating block or water bath (for derivatization)
4. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane or toluene.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL in the chosen solvent.
5. Sample Preparation and Derivatization:
-
Extraction: Extract the analytes from the sample matrix using a suitable solvent extraction or solid-phase extraction (SPE) method.
-
Drying: Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
(Optional but Recommended) Derivatization:
-
To 100 µL of the extract or standard, add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
6. GC-MS Conditions:
| Parameter | Condition |
| GC Column | Agilent CP-Sil 8 CB, 0.25 mm x 30 m fused silica (B1680970) (df = 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50 °C (hold for 1 min), ramp at 20 °C/min to 300 °C (hold for 5 min) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Scan mode (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
7. Data Analysis:
-
Qualitative Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.
-
Quantitative Analysis (SIM Mode):
-
Select characteristic ions for this compound (or its derivative) for monitoring. For underivatized this compound, prominent ions include m/z 107 and 192.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Expected Performance Characteristics (Typical)
| Parameter | Expected Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| **Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
Note: These values are illustrative and should be determined for each specific instrument and method.
Visualizations
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: HPLC analysis workflow using this compound as a reference standard.
Caption: GC-MS analysis workflow using this compound as a reference standard.
Safety Precautions
This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] It is also considered very toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. It is the responsibility of the user to ensure that all safety precautions are followed.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols for In Vitro Assays of 4-Heptylphenol Estrogenicity
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
This document provides detailed application notes and protocols for assessing the estrogenic activity of 4-Heptylphenol using various in vitro assays. This compound is an alkylphenol of interest due to its potential endocrine-disrupting properties. The provided methodologies are based on established and widely used in vitro screening tests to identify and characterize substances that can interact with the estrogen receptor and elicit an estrogenic response. The assays detailed herein include the Yeast Two-Hybrid (Y2H) Assay, the MCF-7 Cell Proliferation (E-SCREEN) Assay, and the Estrogen Receptor (ER) Competitive Binding Assay. These assays are critical tools for researchers in toxicology, pharmacology, and drug development for screening potential endocrine-disrupting chemicals (EDCs) and understanding their mechanisms of action.
Data Presentation: Estrogenic Activity of this compound and Related Alkylphenols
The following table summarizes the quantitative data on the in vitro estrogenic activity of this compound and other structurally related alkylphenols for comparative analysis. The data is compiled from various studies employing different in vitro assays.
| Compound | Assay Type | Endpoint | Value | Relative Potency (vs. 17β-estradiol) | Reference |
| 4-n-Heptylphenol | Yeast Estrogen Screen (YES) | EC50 | ~1 x 10⁻⁵ M | ~1/100,000 | [1] |
| 4-tert-Octylphenol | Yeast Estrogen Screen (YES) | EC50 | ~1 x 10⁻⁶ M | ~1/10,000 | [1] |
| 4-Nonylphenol | Yeast Estrogen Screen (YES) | EC50 | ~5 x 10⁻⁸ M | ~1/2,000 | [2] |
| 4-tert-Octylphenol | ER Competitive Binding | Ki | ~0.05 µM | Not directly comparable | [3] |
| 4-Nonylphenol | ER Competitive Binding | Ki | ~0.05 - 65 µM | Not directly comparable | [3] |
| 17β-Estradiol (E2) | Yeast Estrogen Screen (YES) | EC50 | ~2.5 x 10⁻¹⁰ M | 1 | [1] |
| 17β-Estradiol (E2) | ER Competitive Binding | Ki | ~0.4 nM | 1 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum. Ki (Inhibition constant) is a measure of the binding affinity of a competitive inhibitor.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogens exert their effects primarily through two pathways: a genomic pathway that involves the regulation of gene expression, and a non-genomic pathway that involves rapid, membrane-initiated signaling events.[4][5][6]
Caption: Genomic estrogen receptor signaling pathway.
Yeast Two-Hybrid (Y2H) Experimental Workflow
The Yeast Two-Hybrid assay is a powerful genetic method used to detect protein-protein interactions in vivo.[7] In the context of estrogenicity, it is adapted to detect the ligand-dependent interaction between the estrogen receptor (ER) and a coactivator protein.
Caption: Yeast Two-Hybrid (Y2H) experimental workflow.
MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow
The E-SCREEN (Estrogen-SCREEN) assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to measure the proliferative effect of estrogenic compounds.[8][9]
Caption: MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Estrogenicity Assay
Principle: This assay utilizes a genetically modified yeast strain (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (hER) fused to a DNA-binding domain (DBD) and a coactivator protein fused to a transcriptional activation domain (AD).[7] In the presence of an estrogenic compound like this compound, the hER undergoes a conformational change, enabling it to bind to the coactivator. This interaction brings the DBD and AD into proximity, reconstituting a functional transcription factor that activates a reporter gene (e.g., lacZ), leading to the production of β-galactosidase. The enzyme activity is then measured colorimetrically.[10]
Materials:
-
Yeast strain co-expressing hER-DBD and coactivator-AD with a lacZ reporter gene.
-
Selective growth medium (e.g., SD/-Trp/-Leu).
-
Assay medium containing a chromogenic substrate for β-galactosidase (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG).
-
This compound (test compound).
-
17β-Estradiol (E2) (positive control).
-
Ethanol (vehicle control).
-
96-well microplates.
-
Incubator (30°C).
-
Microplate reader.
Protocol:
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast strain into selective growth medium and incubate overnight at 30°C with shaking.
-
Assay Plate Preparation: Prepare serial dilutions of this compound and the positive control (17β-Estradiol) in ethanol. Add 10 µL of each dilution to the wells of a 96-well plate. Include vehicle controls (ethanol only).
-
Yeast Inoculation: Dilute the overnight yeast culture into the assay medium containing the chromogenic substrate. Add 200 µL of this yeast suspension to each well of the 96-well plate containing the test compounds.
-
Incubation: Incubate the plate at 30°C for 2-4 days. Monitor the color change in the wells from yellow to red, which indicates β-galactosidase activity.
-
Measurement: Measure the absorbance at 540 nm (for chlorophenol red) and 620 nm (for cell density) at regular intervals or at the end of the incubation period.
-
Data Analysis: Correct the absorbance readings for cell density. Plot the corrected absorbance against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value for this compound and compare it to that of 17β-Estradiol to determine its relative potency.
MCF-7 Cell Proliferation (E-SCREEN) Assay
Principle: The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens.[8][9] The E-SCREEN assay quantifies the increase in MCF-7 cell number after exposure to a test compound. The proliferative effect is measured by staining the total cellular protein with Sulforhodamine B (SRB).
Materials:
-
MCF-7 cells.
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Experimental medium: Phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS (CD-FBS) to remove steroids.
-
This compound (test compound).
-
17β-Estradiol (E2) (positive control).
-
Ethanol or DMSO (vehicle control).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris-base solution.
-
Microplate reader.
Protocol:
-
Cell Maintenance: Culture MCF-7 cells in complete culture medium.
-
Hormone Deprivation: Prior to the assay, switch the cells to the experimental medium (with CD-FBS) for at least 3 days to deplete endogenous hormones.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 2,000-3,000 cells per well. Allow the cells to attach for 24 hours.
-
Treatment: Replace the medium with experimental medium containing serial dilutions of this compound, 17β-Estradiol, or the vehicle control.
-
Incubation: Incubate the plates for 6 days in a CO2 incubator.
-
Cell Fixation: After incubation, gently aspirate the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Absorbance Measurement: Solubilize the bound dye by adding 200 µL of 10 mM Tris-base solution to each well. Read the absorbance at 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the Proliferative Effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control. Calculate the Relative Proliferative Effect (RPE) by comparing the PE of this compound to that of 17β-Estradiol (set at 100%). Generate a dose-response curve and determine the EC50 value.
Estrogen Receptor (ER) Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.[11] The source of the ER can be recombinant human ER or cytosol prepared from estrogen-responsive tissues like rat uterus. A decrease in the amount of bound radiolabeled estrogen in the presence of the test compound indicates binding to the ER.
Materials:
-
Estrogen receptor preparation (e.g., rat uterine cytosol or recombinant hERα).
-
[³H]17β-Estradiol (radiolabeled ligand).
-
Unlabeled 17β-Estradiol (for standard curve).
-
This compound (test compound).
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-Estradiol and this compound in the assay buffer.
-
Binding Reaction: In microcentrifuge tubes, combine the ER preparation, a fixed concentration of [³H]17β-Estradiol, and varying concentrations of either unlabeled 17β-Estradiol (for the standard curve) or this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube, vortex, and incubate on ice. Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.
-
Washing: Wash the pellets with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in ethanol, transfer to a scintillation vial with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC50 of E2 / IC50 of this compound) x 100.
Conclusion
The in vitro assays described in these application notes provide robust and sensitive methods for evaluating the estrogenic potential of this compound. By employing a combination of receptor binding, reporter gene, and cell proliferation assays, researchers can obtain a comprehensive profile of a compound's endocrine-disrupting activity. The provided protocols offer a starting point for establishing these assays in the laboratory, and the comparative data serves as a valuable reference for interpreting the results obtained for this compound and other related compounds. It is recommended to use a battery of tests to minimize the risk of false-negative results and to gain a more complete understanding of a chemical's potential to interact with the endocrine system.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of a recombinant yeast cell estrogen screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. E-SCREEN - Wikipedia [en.wikipedia.org]
- 9. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Toxicological Profile of 4-Heptylphenol: A Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of experimental protocols for assessing the toxicity of 4-Heptylphenol, a known endocrine-disrupting chemical. The following sections detail methodologies for key in vitro and in vivo toxicity studies, present quantitative data in structured tables for comparative analysis, and include visual diagrams of experimental workflows and signaling pathways to enhance understanding.
Introduction
This compound is an alkylphenol that has garnered scientific attention due to its potential adverse effects on human health and the environment. As an endocrine disruptor, it can interfere with the body's hormonal systems, primarily by mimicking or blocking the action of estrogens and androgens.[1] This document outlines standardized and widely accepted protocols to evaluate the cytotoxic, genotoxic, and endocrine-disrupting properties of this compound.
Quantitative Toxicity Data
The following tables summarize key quantitative data on the toxicity of this compound and related alkylphenols. These values are essential for comparative toxicological assessment and risk analysis.
Table 1: In Vitro Cytotoxicity of Alkylphenols
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 4-Octylphenol | HepG2 | MTT | IC50 | ~50 µM (24h) | [2] |
| 4-Nonylphenol | HepG2 | MTT | IC50 | ~40 µM (24h) | [2] |
| Bisphenol A | H295R | - | LC50 | > BPS, BPF | [3] |
| BPAF | H295R | - | LC50 | < BPA | [3] |
Note: Data for this compound is limited; values for structurally similar alkylphenols are provided for context.
Table 2: In Vitro Endocrine Disrupting Activity of Alkylphenols
| Compound | Assay | Receptor | Activity | EC50 / IC50 | Reference |
| This compound | ToxCast ER Model | Estrogen Receptor | Agonist | 0.113 (normalized activity) | [4] |
| 4-Octylphenol | YES Assay | Estrogen Receptor α | Agonist | ~1 x 10⁻⁶ M | [1] |
| 4-Nonylphenol | YES Assay | Estrogen Receptor α | Agonist | ~1 x 10⁻⁶ M | [1] |
| 4-Octylphenol | AR Reporter Assay | Androgen Receptor | Antagonist | IC50: (9.71+/-3.82)x10⁻⁵ M | [5] |
| 4-Nonylphenol | AR Reporter Assay | Androgen Receptor | Antagonist | IC50: (2.02+/-0.90)x10⁻⁵ M | [5] |
Experimental Protocols
This section provides detailed step-by-step protocols for key toxicity assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Human cell line (e.g., HepG2, H295R)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[9][10]
Protocol 2: Genotoxicity Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[11][12]
Materials:
-
Treated cells
-
Low-melting-point agarose (B213101) (LMPA) and normal-melting-point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Expose cells to this compound for a specified duration. Harvest the cells and resuspend them in PBS.
-
Slide Preparation: Coat microscope slides with NMPA. Mix a small volume of the cell suspension with LMPA and layer it onto the pre-coated slide.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and histones, leaving behind the nucleoid.[13]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer for about 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25V, 300mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[13]
-
Neutralization and Staining: Neutralize the slides with the neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
Protocol 3: Assessment of Steroidogenesis using the H295R Assay (OECD TG 456)
The H295R steroidogenesis assay is an in vitro screen for chemicals that affect the production of testosterone (B1683101) and 17β-estradiol.[14][15]
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Complete culture medium
-
24-well plates
-
This compound stock solution
-
Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) to inhibit) and a negative control (solvent)
-
Hormone measurement kits (e.g., ELISA) or LC-MS/MS for testosterone and estradiol (B170435) quantification
Procedure:
-
Cell Plating and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.[14]
-
Chemical Exposure: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for 48 hours.[14][16]
-
Sample Collection: After the exposure period, collect the culture medium from each well for hormone analysis.
-
Cell Viability: Assess cell viability in each well using a suitable method like the MTT assay to ensure that observed effects on hormone levels are not due to cytotoxicity.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using ELISA kits or LC-MS/MS.
-
Data Analysis: Normalize the hormone concentrations to the solvent control and express the results as fold change. Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC).
Protocol 4: Estrogenic and Androgenic Activity using Reporter Gene Assays
Reporter gene assays are used to determine if a chemical can activate or inhibit the transcription of genes regulated by the estrogen or androgen receptors.[17][18]
Materials:
-
A suitable cell line (e.g., T47D for estrogen receptor, LNCaP for androgen receptor)
-
A reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase or β-galactosidase)
-
An expression vector for the human estrogen or androgen receptor (if the cell line does not endogenously express it)
-
Transfection reagent
-
This compound stock solution
-
Positive controls (e.g., 17β-estradiol for estrogenic activity, dihydrotestosterone (B1667394) for androgenic activity)
-
Antagonistic controls (e.g., tamoxifen (B1202) for anti-estrogenic activity, flutamide (B1673489) for anti-androgenic activity)
-
Lysis buffer and substrate for the reporter enzyme
Procedure:
-
Transfection: Co-transfect the cells with the reporter plasmid and the receptor expression vector (if necessary).
-
Compound Exposure: After transfection, expose the cells to various concentrations of this compound, as well as positive and negative controls. For antagonist testing, co-expose the cells with a known agonist.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, color development for β-galactosidase).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Protocol 5: In Vivo Rodent Uterotrophic Assay (OECD TG 440)
The uterotrophic assay is a short-term in vivo screening test in female rats to detect substances with estrogenic or anti-estrogenic activity.
Materials:
-
Immature or ovariectomized adult female rats
-
This compound
-
Vehicle (e.g., corn oil)
-
Positive control (e.g., ethinyl estradiol)
-
Dosing equipment (gavage needles)
-
Analytical balance
-
Necropsy instruments
Procedure:
-
Animal Acclimation and Grouping: Acclimate the animals and randomly assign them to control and treatment groups.
-
Dosing: Administer this compound or the control substances to the rats daily for three consecutive days by oral gavage or subcutaneous injection.
-
Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus.
-
Uterine Weight Measurement: Remove any adherent fat and connective tissue from the uterus and weigh it (both wet and blotted weight).
-
Data Analysis: Compare the uterine weights of the treated groups to the control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Protocol 6: Histopathological Evaluation of Endocrine-Sensitive Tissues
Histopathological analysis of tissues from in vivo studies provides crucial information on the morphological changes induced by endocrine disruptors.[19]
Materials:
-
Tissues from in vivo studies (e.g., uterus, ovaries, testes, thyroid, pituitary)[20]
-
Fixative (e.g., 10% neutral buffered formalin)
-
Ethanol series for dehydration
-
Xylene for clearing
-
Paraffin (B1166041) wax for embedding
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Immediately fix the collected tissues in formalin. After fixation, dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with H&E.
-
Microscopic Examination: A qualified pathologist should examine the stained slides under a light microscope.
-
Evaluation: Assess for any pathological changes, such as changes in cell size and number, tissue architecture, and the presence of lesions in endocrine-sensitive organs.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to this compound toxicity.
Caption: Workflow for In Vitro Toxicity Assessment of this compound.
Caption: Simplified Signaling Pathway of this compound as an Endocrine Disruptor.
Caption: General Workflow for In Vivo Toxicity Studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biotoxik.it [biotoxik.it]
- 4. epa.gov [epa.gov]
- 5. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. oecd.org [oecd.org]
- 20. Histopathological and immunohistochemical evaluation for detecting changes in blood hormone levels caused by endocrine disruptors in a 28-day repeated-dose study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Heptylphenol as a Biomarker for Environmental Contamination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptylphenol is a member of the alkylphenol family, a class of compounds used in the manufacturing of surfactants, resins, and other industrial products. Due to their widespread use and persistence, alkylphenols are increasingly recognized as environmental contaminants. This compound, in particular, has been identified as a potential biomarker for environmental contamination due to its endocrine-disrupting properties and its presence in various environmental compartments, including water, soil, and biota.[1][2] This document provides detailed application notes and protocols for the detection and monitoring of this compound as a biomarker of environmental exposure and potential biological effects.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The following tables summarize quantitative data for the analysis of this compound and structurally similar alkylphenols in various matrices. These values are indicative and may vary depending on the specific instrumentation, methodology, and sample matrix.
Table 1: Performance of Analytical Methods for 4-Alkylphenol Detection
| Parameter | HPLC-FLD | GC-MS |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/L | 0.01 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/L | 0.05 - 15 µg/L |
| Linearity (R²) | ≥ 0.995 | ≥ 0.997 |
| Recovery | 85 - 115% | 80 - 120% |
| Precision (RSD) | < 15% | < 10% |
Data compiled from multiple sources covering various alkylphenols.[3][4]
Table 2: Reported Concentrations of Alkylphenols in Environmental Samples
| Matrix | Analyte | Concentration Range | Location/Study Details |
| Surface Water | 4-Nonylphenol (B119669) | 0.08 - 0.37 µg/L | Ialomiţa River, Romania[3][4] |
| Surface Water | 4-tert-Octylphenol (B29142) | <0.05 - 0.16 µg/L | Ialomiţa River, Romania[3][4] |
| Wastewater Effluent | 4-Nonylphenol | 6 - 343 µg/L | Spain |
| Sediment | 4-Methylphenol | up to 96,000 µg/kg (dry weight) | Commencement Bay, Washington (near industrial outfall)[5] |
| Sediment | Phenolic Compounds | 18.00 - 29.83 mg/kg | Yangtze River, China (industrial park)[6] |
| Fish Tissue (Rainbow Trout) | 4-tert-Octylphenol | Bioconcentration Factor (BCF) up to 1190 (fat) | Laboratory Study[7][8] |
| Human Urine | 4-Nonylphenol | Geometric Mean: 3.70 ng/mL | Korean National Human Biomonitoring Survey[9] |
| Human Urine | 4-tert-Octylphenol | Geometric Mean: 0.60 ng/mL | Korean National Human Biomonitoring Survey[9] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by GC-MS
This protocol details the extraction and quantification of this compound from aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: C18 SPE cartridges, methanol (B129727), deionized water, ethyl acetate, nitrogen gas evaporator.
-
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample (acidified to pH 2-3 with HCl) onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10 minutes.
-
Elute the retained this compound with 5 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
2. Derivatization (Optional, for enhanced sensitivity)
-
Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
To the 100 µL concentrated extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Operating Conditions
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (or its derivative).
Protocol 2: Analysis of this compound in Biota Samples by HPLC-FLD
This protocol describes the extraction and analysis of this compound in tissue samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials: Homogenizer, centrifuge, dichloromethane, anhydrous sodium sulfate (B86663), nitrogen gas evaporator.
-
Procedure:
-
Homogenize 1-5 g of tissue sample with 10 mL of dichloromethane.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
Collect the organic (lower) layer.
-
Repeat the extraction of the remaining solid pellet with another 10 mL of dichloromethane.
-
Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC-FLD Operating Conditions
-
HPLC Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile/water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 225 nm and an emission wavelength of 310 nm.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Urinary, circulating, and tissue biomonitoring studies indicate widespread exposure to bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. jeeng.net [jeeng.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioconcentration and distribution of 4-tert-octylphenol residues in tissues of the rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Heptylphenol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various polymers using 4-Heptylphenol as a key monomer. The protocols outlined are based on established methods for the polymerization of phenolic compounds and are intended to serve as a foundational guide for research and development. Due to the limited availability of literature specifically detailing the polymerization of this compound, the following protocols are adapted from established procedures for similar alkylphenols.
Synthesis of this compound-Based Novolac Resins
Application: Novolac resins are thermoplastic polymers that are not heat-reactive on their own but can be cured by the addition of a curing agent, typically hexamethylenetetramine (hexa). The long heptyl chain in this compound-based novolacs can impart increased hydrophobicity, flexibility, and solubility in organic solvents to the resulting polymer, making them suitable for applications in coatings, adhesives, and as matrix resins for composites.
Experimental Protocol: Acid-Catalyzed Polycondensation of this compound with Formaldehyde (B43269)
This protocol describes the synthesis of a this compound-formaldehyde novolac resin using an acid catalyst.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the three-neck flask with this compound and toluene.
-
Begin stirring and heat the mixture to 80°C to dissolve the this compound.
-
Once dissolved, add the oxalic acid catalyst to the flask.
-
Slowly add the formaldehyde solution to the reaction mixture over a period of 30 minutes, maintaining the temperature at 95-100°C.
-
After the addition is complete, continue to heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by measuring the viscosity or by techniques such as gel permeation chromatography (GPC).
-
After the desired reaction time, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with warm deionized water three times to remove unreacted formaldehyde and the catalyst.
-
Separate the organic layer and remove the toluene using a rotary evaporator under reduced pressure.
-
The resulting solid novolac resin can be further purified by dissolving in ethanol and precipitating in water.
-
Dry the purified resin in a vacuum oven at 60°C until a constant weight is achieved.
Data Presentation: Representative Reaction Parameters for Novolac Synthesis
| Parameter | Value |
| Molar Ratio (this compound:Formaldehyde) | 1 : 0.8 |
| Catalyst | Oxalic Acid |
| Catalyst Concentration (% of this compound weight) | 0.5 - 1.5% |
| Solvent | Toluene |
| Reaction Temperature | 95 - 100°C |
| Reaction Time | 2 - 4 hours |
| Curing Agent (for subsequent crosslinking) | Hexamethylenetetramine (Hexa) |
Experimental Workflow for Novolac Resin Synthesis
Caption: Workflow for the synthesis of this compound-based novolac resin.
Synthesis of this compound-Based Resole Resins
Application: Resole resins are thermosetting polymers that are synthesized under alkaline conditions with an excess of formaldehyde. They contain reactive methylol groups that can self-condense upon heating to form a crosslinked network. This compound-based resoles are expected to exhibit enhanced flexibility and impact resistance due to the long alkyl chain. Potential applications include laminates, adhesives, and molding compounds.[1][2]
Experimental Protocol: Base-Catalyzed Polycondensation of this compound with Formaldehyde
This protocol details the synthesis of a this compound-formaldehyde resole resin using a base catalyst.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (B78521) (50% aqueous solution) (catalyst)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Apparatus for vacuum distillation
Procedure:
-
Charge the this compound into the reaction flask.
-
Add the sodium hydroxide solution while stirring.
-
Heat the mixture to 70°C.
-
Slowly add the formaldehyde solution to the reaction mixture over 1 hour, maintaining the temperature between 70-80°C.
-
After the addition is complete, continue to heat the mixture at 80-85°C for 2-3 hours.
-
Monitor the reaction progress by measuring the viscosity of the resin.
-
Once the desired viscosity is reached, cool the reaction mixture to 40-50°C.
-
Dehydrate the resin by applying a vacuum to remove water until the desired solids content is achieved.
-
Cool the resulting resole resin to room temperature for storage.
Data Presentation: Representative Reaction Parameters for Resole Synthesis
| Parameter | Value |
| Molar Ratio (this compound:Formaldehyde) | 1 : 1.5 - 2.5 |
| Catalyst | Sodium Hydroxide |
| Catalyst Concentration (% of this compound weight) | 2 - 5% |
| Reaction Temperature | 70 - 85°C |
| Reaction Time | 2 - 3 hours |
| Curing Condition | Heat (e.g., 120-180°C) |
Experimental Workflow for Resole Resin Synthesis
Caption: Workflow for the synthesis of this compound-based resole resin.
Enzymatic Polymerization of this compound
Application: Enzymatic polymerization offers a green and selective alternative to traditional chemical methods for synthesizing polymers from phenolic compounds.[1] Laccase and peroxidase are enzymes that can catalyze the oxidative coupling of phenols under mild conditions.[1] The resulting polymers may have applications in biomedical fields, such as drug delivery and as antioxidants, due to their biocompatibility and the potential for tailored functionality.[1] The heptyl group can enhance the hydrophobicity of the polymer, influencing its self-assembly properties.
Experimental Protocol: Laccase-Catalyzed Polymerization of this compound
This protocol is adapted from the enzymatic polymerization of 4-heptyloxyphenol.
Materials:
-
This compound (monomer)
-
Laccase (from Trametes versicolor or other suitable source)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Deionized water
-
Dialysis tubing (MWCO 1 kDa)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Oxygen supply or access to air
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Monomer Solution Preparation: Dissolve this compound in a minimal amount of methanol and then dilute with sodium acetate buffer (pH 5.0) to the desired final concentration (e.g., 10 mM). The final methanol concentration should be kept low (e.g., <10% v/v) to avoid enzyme denaturation.
-
Enzyme Addition: Add laccase to the monomer solution to a final concentration of, for example, 1 mg/mL.
-
Polymerization Reaction: Stir the reaction mixture vigorously at room temperature (e.g., 25-30°C) with continuous oxygen bubbling or open to the air to ensure a sufficient oxygen supply for the enzymatic reaction.
-
Monitoring: Monitor the reaction progress over time (e.g., 24-48 hours). The formation of a precipitate may indicate polymer formation.
-
Reaction Termination: Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.
-
Polymer Isolation and Purification:
-
For insoluble polymer: Centrifuge the reaction mixture to collect the precipitated polymer. Wash the polymer pellet multiple times with a mixture of water and methanol to remove unreacted monomer and enzyme.
-
For soluble oligomers: Dialyze the reaction mixture against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove low molecular weight impurities.
-
-
Drying: Dry the purified polymer by freeze-drying to obtain a solid product.
Data Presentation: Expected Properties of Enzymatically Synthesized Poly(this compound)
| Property | Expected Outcome |
| Appearance | Light brown to dark brown powder |
| Solubility | Expected to be soluble in organic solvents like THF, DMF, and DMSO |
| Molecular Weight (Mn) | 1,000 - 10,000 g/mol (dependent on reaction conditions) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Thermal Stability (TGA) | Onset of decomposition > 200°C |
Experimental Workflow for Enzymatic Polymerization
Caption: Workflow for the enzymatic polymerization of this compound.
Synthesis of Polycarbonates and Polyesters from this compound
Application: Polycarbonates and polyesters are important classes of engineering thermoplastics. The incorporation of the this compound moiety into the backbone of these polymers could lead to materials with modified properties such as lower glass transition temperatures, increased solubility in common organic solvents, and altered mechanical properties. These materials could find use in specialty molding, coating, and adhesive applications.
A. Representative Protocol for Polycarbonate Synthesis: Interfacial Polycondensation
This protocol is a general method for synthesizing polycarbonates from bisphenols and can be adapted for monophenols like this compound to create end-capped oligomers or copolymers with other bisphenols. For the synthesis of a homopolymer from a monophenol, a different approach like oxidative carbonylation would be necessary, but interfacial polycondensation is a common laboratory-scale method.[3]
Materials:
-
This compound
-
Bisphenol A (as a comonomer, if desired)
-
Phosgene (B1210022) (or a safer alternative like triphosgene)
-
Dichloromethane (B109758) (organic solvent)
-
Sodium hydroxide (aqueous solution)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
Equipment:
-
Jacketed reaction vessel with a high-speed mechanical stirrer
-
Addition funnels
-
pH meter
-
Separatory funnel
Procedure:
-
Dissolve this compound (and Bisphenol A, if used) in the aqueous sodium hydroxide solution in the reaction vessel.
-
Add the phase transfer catalyst to the aqueous solution.
-
In a separate vessel, dissolve phosgene (or triphosgene) in dichloromethane.
-
Cool both solutions to 0-5°C.
-
With vigorous stirring, slowly add the phosgene solution to the aqueous phenolic solution.
-
Maintain the pH of the aqueous phase between 10 and 12 by adding more sodium hydroxide solution as needed.
-
Continue stirring for 1-2 hours after the phosgene addition is complete.
-
Stop the reaction and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Precipitate the polycarbonate by pouring the dichloromethane solution into a large volume of methanol.
-
Filter and dry the polymer in a vacuum oven.
B. Representative Protocol for Polyester (B1180765) Synthesis: Direct Esterification
This is a general protocol for the synthesis of polyesters from a diacid and a diol, which can be adapted for the incorporation of a monofunctional phenol (B47542) like this compound as a chain-terminating or end-capping agent.
Materials:
-
This compound
-
A dicarboxylic acid (e.g., terephthalic acid or adipic acid)
-
A diol (e.g., ethylene (B1197577) glycol or 1,4-butanediol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid or titanium(IV) butoxide)
-
High-boiling point solvent (e.g., xylene)
Equipment:
-
Three-neck flask with a mechanical stirrer, Dean-Stark trap with a condenser, and a nitrogen inlet
-
Heating mantle
Procedure:
-
Charge the flask with the dicarboxylic acid, diol, this compound, catalyst, and solvent.
-
Heat the mixture under a slow stream of nitrogen to the reflux temperature of the solvent.
-
Water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture and precipitate the polyester by pouring it into a non-solvent like methanol.
-
Filter the polymer and wash it with fresh non-solvent.
-
Dry the polyester in a vacuum oven.
Logical Relationship for Polyester Synthesis
Caption: Logical steps in the synthesis of polyesters with this compound.
Note on Biological Activity
While specific signaling pathways for polymers derived from this compound have not been identified in the literature, it is important to note that alkylphenols, including this compound, are known endocrine-disrupting chemicals (EDCs).[4][5] These compounds can mimic natural hormones, particularly estrogen, and may interfere with the endocrine system.[4][5] Therefore, when considering these polymers for biomedical applications, it is crucial to assess the potential for leaching of unreacted monomer and to conduct thorough toxicological and biocompatibility studies. The endocrine-disrupting properties of the monomeric unit could be a significant consideration in the safety assessment of the final polymer product.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. EP0922722A1 - Interfacial polycarbonate polymerization process and product - Google Patents [patents.google.com]
- 3. learnbin.net [learnbin.net]
- 4. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Quantifying 4-Heptylphenol in Environmental Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Heptylphenol in various environmental samples, including water, soil, and sediment. These methodologies are essential for environmental monitoring, assessing the ecological impact of this endocrine-disrupting chemical, and for toxicological studies relevant to drug development.
Introduction
This compound is an alkylphenol of significant environmental concern due to its potential endocrine-disrupting properties. As a breakdown product of alkylphenol ethoxylates used in detergents, plastics, and other industrial applications, it can find its way into aquatic and terrestrial ecosystems. Accurate quantification of this compound is crucial for understanding its environmental fate, bioavailability, and potential risks to wildlife and human health. The following protocols detail methods for its extraction, purification, and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
The primary analytical techniques for the quantification of this compound are GC-MS and LC-MS/MS. Due to its polarity, this compound often requires derivatization before GC-MS analysis to improve its volatility and chromatographic performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of this compound. To enhance its volatility, a derivatization step is typically employed to cap the polar hydroxyl group. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a powerful alternative for the direct analysis of this compound without the need for derivatization. This technique is highly selective and sensitive, making it suitable for complex environmental matrices.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance for the analysis of this compound based on methods for structurally similar alkylphenols. Method validation with this compound standards is required to establish specific performance metrics.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Parameter | Water | Soil/Sediment |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.3 - 3.0 µg/kg |
| Recovery | 85 - 110% | 80 - 105% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Water | Soil/Sediment |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/L | 0.05 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/L | 0.15 - 1.5 µg/kg |
| Recovery | 90 - 115% | 85 - 110% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound in Water by Solid Phase Extraction (SPE) and GC-MS
This protocol describes the extraction of this compound from water samples using SPE, followed by derivatization and GC-MS analysis.
Materials:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Methanol (B129727), HPLC grade
-
Dichloromethane, HPLC grade
-
Ethyl acetate, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
This compound analytical standard
-
Internal standard (e.g., 4-n-Nonylphenol-d4)
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Filter water samples through a 0.45 µm glass fiber filter.
-
Acidify the sample to pH 2-3 with hydrochloric acid.
-
Spike the sample with the internal standard.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2-3).
-
Load the water sample (up to 1 L) onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 10 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.
-
Elute the retained this compound with 10 mL of ethyl acetate.
-
-
Extract Concentration and Derivatization:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Heat the vial at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min)
-
Mass Spectrometer: Electron Ionization (EI) mode, scan range 50-500 amu or Selected Ion Monitoring (SIM) for target ions.
-
Protocol 2: Quantification of this compound in Soil and Sediment by Ultrasonic Extraction and LC-MS/MS
This protocol details the extraction of this compound from solid matrices using ultrasonic extraction followed by direct analysis with LC-MS/MS.
Materials:
-
Freeze-dryer or oven
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
This compound analytical standard
-
Internal standard (e.g., 4-n-Nonylphenol-d4)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Freeze-dry or air-dry the soil/sediment sample and sieve to <2 mm.
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with the internal standard.
-
-
Ultrasonic Extraction:
-
Extract Cleanup and Concentration:
-
Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 5 minutes.
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Transitions: Monitor at least two MRM transitions for this compound and the internal standard.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in environmental samples.
Signaling Pathway
Caption: Estrogenic signaling pathway disrupted by this compound.
References
Cell-Based Assays to Assess 4-Heptylphenol Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptylphenol is an alkylphenol compound that has garnered scientific interest due to its classification as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse health effects.[1][2][3] Understanding the cellular and molecular mechanisms of action of this compound is crucial for toxicological risk assessment and in the broader context of drug development and environmental health.
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to assess the biological effects of this compound. The assays described herein cover key toxicological endpoints, including cytotoxicity, estrogenic activity, genotoxicity, oxidative stress, and apoptosis. The provided protocols are intended to serve as a guide for researchers to evaluate the potential hazards of this compound and similar compounds.
Data Presentation
The following tables are templates designed for the systematic recording of quantitative data obtained from the described assays. Due to the limited availability of specific public data for this compound, these tables can be populated with experimental results.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| e.g., MCF-7 | MTT | 24 | Data to be determined | User's Data |
| e.g., HepG2 | MTT | 48 | Data to be determined | User's Data |
| e.g., SH-SY5Y | LDH | 24 | Data to be determined | User's Data |
Table 2: Estrogenic Activity of this compound
| Cell Line | Reporter Gene | Assay Type | EC50 (µM) | Relative Potency (vs. 17β-estradiol) | Reference |
| e.g., T-47D | ERE-Luc | Agonist | Data to be determined | Data to be determined | User's Data |
| e.g., HeLa | ERα-bla | Agonist | Data to be determined | Data to be determined | User's Data |
Table 3: Genotoxicity of this compound
| Assay | Cell Line | Concentration (µM) | % Tail DNA (Mean ± SD) | Micronuclei Frequency (%) | Reference |
| Comet Assay | e.g., TK6 | Data to be determined | Data to be determined | N/A | User's Data |
| Micronucleus Assay | e.g., CHO-K1 | Data to be determined | N/A | Data to be determined | User's Data |
Table 4: Oxidative Stress Induced by this compound
| Cell Line | Marker | Concentration (µM) | Fold Increase in ROS (vs. Control) | Change in Antioxidant Enzyme Activity (%) | Reference |
| e.g., PC-12 | DCF Fluorescence | Data to be determined | Data to be determined | N/A | User's Data |
| e.g., HepG2 | SOD Activity | Data to be determined | N/A | Data to be determined | User's Data |
Table 5: Apoptosis Induced by this compound
| Cell Line | Assay | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activation (Fold Change) | Reference |
| e.g., MCF-7 | Annexin V/PI | Data to be determined | Data to be determined | N/A | User's Data |
| e.g., Jurkat | Caspase-Glo 3/7 | Data to be determined | N/A | Data to be determined | User's Data |
Experimental Protocols and Methodologies
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[4]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for assessing cell viability using the MTT assay.
Estrogenic Activity: Estrogen Receptor (ER) Reporter Gene Assay
Reporter gene assays are used to determine if a chemical can bind to and activate a specific nuclear receptor, in this case, the estrogen receptor.
Principle: Cells are engineered to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of an Estrogen Response Element (ERE). If this compound binds to and activates the endogenous ER, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene, producing a measurable signal.[6]
Protocol (Luciferase Reporter):
-
Cell Seeding: Seed ER-positive cells (e.g., MCF-7) stably transfected with an ERE-luciferase reporter construct into a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control.
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of ER activation.
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Genotoxicity Assessment: Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[7]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage. The alkaline version of the assay detects both single- and double-strand breaks.[8]
Protocol:
-
Cell Preparation: Treat cells with this compound for a defined period. Harvest the cells and resuspend in PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply a voltage to the slides to facilitate the migration of fragmented DNA.
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and the percentage of DNA in the tail using image analysis software.[4]
Caption: Key steps in the alkaline Comet assay for DNA damage assessment.
Oxidative Stress Assessment: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS), a key indicator of oxidative stress.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[9]
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Dye Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
Caption: A conceptual diagram of this compound inducing oxidative stress.
Apoptosis Assessment: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Gating strategy for the Annexin V/PI apoptosis assay.
Conclusion
The suite of cell-based assays detailed in these application notes provides a robust framework for characterizing the potential toxicological effects of this compound. By systematically evaluating cytotoxicity, estrogenic activity, genotoxicity, oxidative stress, and apoptosis, researchers can gain a comprehensive understanding of the cellular responses to this compound. The provided protocols and data table templates are designed to facilitate standardized and comparable data generation, which is essential for accurate risk assessment and for advancing our knowledge of endocrine-disrupting chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coactivators enable glucocorticoid receptor recruitment to fine-tune estrogen receptor transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of the Estrogen Receptor-Coactivator Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 4-Heptylphenol in Water by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note describes a robust and sensitive method for the quantification of 4-Heptylphenol in various water matrices. The procedure utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method provides the high selectivity and sensitivity required for monitoring low levels of this compound, an endocrine-disrupting chemical, in environmental water samples. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, demonstrate the method's suitability for routine environmental analysis.
Introduction
This compound is a member of the alkylphenol family, a group of compounds widely used in the manufacturing of detergents, plastics, and other industrial products. Due to their potential as endocrine disruptors, the presence of alkylphenols in the environment is a significant concern. Phenolic compounds can be harmful to humans and the environment, making their analytical determination in water sources necessary.[1] This note provides a detailed protocol for the extraction and quantification of this compound in water, addressing the need for a reliable analytical method. The method employs solid-phase extraction (SPE), a widely used technique for sample preparation in environmental analysis due to its advantages over traditional liquid-liquid extraction.[2] Subsequent analysis by HPLC-MS/MS offers superior sensitivity and specificity, allowing for accurate quantification at trace levels without the need for derivatization.[3][4]
Experimental
-
This compound analytical standard (≥98% purity)
-
This compound-d4 (or other suitable isotopic internal standard)
-
Methanol (B129727) (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Acetone (B3395972) (ACS grade)[5]
-
Formic acid (LC-MS grade)[1]
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., polystyrene-divinylbenzene), 200 mg, 6 mL.
-
HPLC System: Agilent 1100 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8040) equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).
-
Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound in methanol. Prepare a separate stock solution for the internal standard (IS) at the same concentration.
-
Working Standards: Create a series of working standard solutions by serial dilution of the stock solution with a methanol/water mixture to generate a calibration curve. A typical range would be 1-100 µg/L.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles.[6] Adjust the sample pH to < 4 with a suitable acid if necessary and store at 4°C.[6] Analyze within 48 hours.
Method Protocol
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[5] Do not allow the cartridge to go dry.
-
Sample Loading: Fortify a 250 mL water sample with the internal standard. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Drying: Dry the cartridge under a vacuum for 10-15 minutes.
-
Elution: Elute the trapped analytes with 10 mL of a methanol and acetone mixture (1:1, v/v).[5]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of the mobile phase.[7]
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: Start at 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The selection of MRM transitions is crucial for quantitative analysis.[8]
-
Note: Specific m/z transitions for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer.
-
-
Results and Discussion
The described method provides a reliable approach for the quantification of this compound. The use of an isotopically labeled internal standard corrects for variations in sample preparation and instrument response, improving accuracy and precision.[7] Method validation should be performed according to established guidelines to ensure results are accurate and reproducible.[9][10]
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar alkylphenol analyses and should be confirmed during in-lab validation.[5][8]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Range | 1.0 - 100 µg/L |
| Limit of Detection (LOD) | 0.3 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis in water.
Conclusion
The SPE-HPLC-MS/MS method detailed in this application note is a highly effective procedure for the selective and sensitive quantification of this compound in water samples. The protocol is suitable for researchers and scientists in environmental monitoring and drug development who require reliable data on the presence of this compound.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. images.hach.com [images.hach.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pharmadevils.com [pharmadevils.com]
Application Notes and Protocols for 4-Heptylphenol in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Heptylphenol as a substrate in various enzymatic reactions. Due to the limited availability of data specific to this compound, this document extrapolates information from studies on similar long-chain alkylphenols and general phenol (B47542) metabolism. The provided protocols are robust starting points for experimental design.
Introduction to this compound and its Enzymatic Metabolism
This compound is an alkylphenol that, like other phenolic compounds, can serve as a substrate for various oxidative enzymes. Understanding its enzymatic conversion is crucial for toxicology studies, environmental fate assessment, and in the context of drug development, where it might be a metabolite or interact with drug-metabolizing enzymes. The primary enzymatic reactions involving phenols are hydroxylation and oxidation, catalyzed by enzymes such as Cytochrome P450 monooxygenases, peroxidases, and tyrosinases.
The metabolism of a structurally similar branched nonylphenol isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol, by rat and human liver microsomes has been shown to yield the corresponding catechol as the primary metabolite, with further hydroxylation on the alkyl chain also observed[1]. This suggests that a primary metabolic pathway for this compound involves the introduction of a second hydroxyl group onto the aromatic ring.
Potential Enzymatic Pathways
Based on the metabolism of other phenols and alkylphenols, this compound is expected to be a substrate for the following enzyme classes:
-
Cytochrome P450 (CYP) Monooxygenases: These enzymes, abundant in the liver, are key to the phase I metabolism of many xenobiotics. They are likely to hydroxylate this compound to form catechols and other hydroxylated derivatives.
-
Peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase): In the presence of hydrogen peroxide, these enzymes can oxidize this compound to phenoxyl radicals, which can then undergo further reactions to form dimers or polymers.
-
Tyrosinases: These copper-containing enzymes are known to hydroxylate monophenols to catechols and further oxidize them to o-quinones. The oxidation of 4-alkylphenols by tyrosinase has been previously demonstrated[2].
-
Laccases: These multi-copper oxidases can also oxidize phenolic compounds.
The following diagram illustrates the potential enzymatic oxidation pathways for this compound.
Quantitative Data Summary
| Substrate | Vmax (µM mg protein⁻¹ h⁻¹) | Ki (mM) | Reference |
| Phenol | 47 | 10 | [3] |
| o-Cresol | 16.8 | 8.3 | [3] |
| m-Cresol | 19.3 | 11.9 | [3] |
| p-Cresol | 9.3 | 9.5 | [3] |
| 2-Ethylphenol | - | - | [3] |
| 2,5-Xylenol | 0.8 | 1.3 | [3] |
| 3,4-Xylenol | - | - | [3] |
Experimental Protocols
The following are detailed protocols for conducting enzymatic assays with this compound, adapted from established methods for similar substrates.
Protocol for Cytochrome P450-Mediated Metabolism of this compound in Human Liver Microsomes
This protocol is designed to assess the metabolism of this compound by human liver microsomes and identify the resulting metabolites.
Workflow Diagram:
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (cold)
-
Water (HPLC grade)
-
Formic Acid
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC system coupled with a mass spectrometer (MS)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium Phosphate Buffer (to a final volume of 200 µL)
-
Human Liver Microsomes (final concentration of 0.5 mg/mL)
-
This compound stock solution (final concentration, e.g., 1-50 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Metabolite Extraction:
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis by HPLC-MS/MS:
-
Analyze the supernatant using a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the this compound parent peak and the appearance of metabolite peaks using mass spectrometry.
-
Expected primary metabolite: 4-Heptylcatechol. Other potential metabolites include hydroxylated forms on the alkyl chain.
-
Protocol for Peroxidase-Catalyzed Oxidation of this compound
This protocol uses horseradish peroxidase (HRP) as a model enzyme to assess the oxidation of this compound. The reaction can be monitored spectrophotometrically by observing the formation of colored oxidation products or by HPLC.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffer (e.g., 100 mM, pH 6.0-7.0)
-
Methanol or DMSO (for substrate stock)
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a fresh working solution of H₂O₂ in phosphate buffer.
-
Prepare a working solution of HRP in phosphate buffer.
-
-
Enzyme Assay (Spectrophotometric):
-
In a cuvette, add:
-
Phosphate Buffer
-
This compound stock solution (final concentration, e.g., 0.1-1 mM)
-
HRP solution (final concentration, e.g., 0.5-2 units/mL)
-
-
Mix and equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the H₂O₂ solution (final concentration, e.g., 0.1-1 mM).
-
Immediately monitor the change in absorbance at a wavelength where the product is expected to absorb (a wavelength scan may be necessary to determine the optimal wavelength, often in the 400-500 nm range for colored oxidation products).
-
-
Enzyme Assay (HPLC):
-
Follow the incubation setup as in the spectrophotometric assay but in microcentrifuge tubes.
-
At specific time points, quench the reaction by adding a suitable quenching agent (e.g., sodium azide (B81097) or a strong acid).
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by HPLC to monitor the decrease in the this compound peak and the appearance of product peaks.
-
Protocol for Tyrosinase-Catalyzed Hydroxylation of this compound
This protocol is designed to measure the monophenolase activity of tyrosinase using this compound as a substrate. The formation of the catechol product can be monitored.
Materials:
-
This compound
-
Mushroom Tyrosinase
-
Phosphate Buffer (e.g., 50 mM, pH 6.5-7.0)
-
Methanol or DMSO (for substrate stock)
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a working solution of tyrosinase in cold phosphate buffer.
-
-
Enzyme Assay:
-
In a cuvette or microplate well, add:
-
Phosphate Buffer
-
This compound stock solution (final concentration, e.g., 0.1-2 mM)
-
-
Mix and equilibrate to the desired temperature (e.g., 25-37°C).
-
Initiate the reaction by adding the tyrosinase solution.
-
Monitor the reaction by:
-
Spectrophotometry: Measure the increase in absorbance at a wavelength corresponding to the formation of the o-quinone product (e.g., around 475 nm). A lag phase may be observed, which is characteristic of tyrosinase monophenolase activity.
-
HPLC: At different time points, stop the reaction (e.g., by adding acid) and analyze the samples by HPLC to quantify the formation of 4-Heptylcatechol.
-
-
Signaling Pathway Considerations
While specific signaling pathways directly modulated by this compound or its enzymatic products are not well-documented, it is plausible that as an endocrine-disrupting compound, it could interfere with hormonal signaling pathways. The enzymatic conversion of this compound to more reactive species like quinones could also lead to cellular stress responses.
Diagram of Potential Cellular Effects:
Conclusion
This compound is a substrate for several classes of oxidative enzymes. While specific kinetic data and detailed reaction conditions are yet to be fully elucidated, the provided protocols, based on established methods for similar compounds, offer a solid foundation for researchers to investigate its enzymatic transformations. Further studies are warranted to determine the precise kinetic parameters, identify all metabolic products, and understand the biological consequences of these enzymatic reactions.
References
- 1. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and kinetic parameters of the aerobic biodegradation of the phenol and alkylphenols by a mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 4-Heptylphenol in Industrial Wastewater
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for the quantitative analysis of 4-heptylphenol in industrial wastewater samples, ensuring accurate and reliable monitoring. These protocols are designed to be adaptable for various laboratory settings and instrumentation.
Introduction
This compound is an alkylphenol that can be found in industrial effluents, arising from its use in the manufacturing of surfactants, resins, and other chemical products. Due to its potential endocrine-disrupting properties and environmental persistence, monitoring its concentration in industrial wastewater is crucial for environmental protection and regulatory compliance. This document outlines detailed protocols for the extraction and analysis of this compound from industrial wastewater using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies Overview
The primary methods for the determination of this compound in environmental samples are chromatographic techniques coupled with mass spectrometry, which offer high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, simplifying sample preparation.[3][4][5] It is particularly suitable for non-volatile and thermally labile compounds.
The choice of method may depend on the laboratory's instrumentation, the required detection limits, and the complexity of the wastewater matrix.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to ensure the integrity of the analytical results.
Materials:
-
Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps
-
Sodium thiosulfate (B1220275) (ACS grade)
-
Sulfuric acid (H₂SO₄), concentrated (ACS grade)
-
Ice chest
Protocol:
-
Collect wastewater samples in 1-liter amber glass bottles to minimize photodegradation.
-
If the wastewater contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample to quench the chlorine.
-
To preserve the sample, acidify to a pH < 2 with concentrated sulfuric acid. This inhibits microbial degradation of the analyte.
-
Store the samples at 4°C and protect them from light.[6]
-
Analyze the samples as soon as possible, preferably within 7 days of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like industrial wastewater.[7][8][9]
Materials:
-
SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) or C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (pesticide grade)
-
Deionized water (18 MΩ·cm)
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning:
-
Pass 6 mL of dichloromethane through the SPE cartridge.
-
Pass 6 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 6 mL of deionized water (adjusted to pH 2 with H₂SO₄). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the acidified wastewater sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 6 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 6-10 mL of dichloromethane.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of this compound by GC-MS. Instrument conditions should be optimized for the specific instrument used.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from a standard of this compound |
| Qualifier Ions (m/z) | To be determined from a standard of this compound |
Note on Derivatization: For improved peak shape and sensitivity of phenolic compounds, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed on the final extract before GC-MS analysis.
Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a sensitive and specific alternative for the analysis of this compound without the need for derivatization.[3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
LC-MS/MS Parameters:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B 1-8 min: 10-90% B 8-10 min: 90% B 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) To be determined from a standard of this compound |
Data Presentation
The following table summarizes typical performance data for the analysis of phenolic compounds in wastewater. It is crucial to perform method validation studies for this compound in the specific industrial wastewater matrix to determine the actual Method Detection Limit (MDL), Limit of Quantitation (LOQ), and recovery. The values presented below are indicative and based on the analysis of similar phenolic compounds.[4]
| Parameter | GC-MS (Indicative) | LC-MS/MS (Indicative) |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/L | 0.03 - 0.3 µg/L |
| Recovery | 70 - 120% | 80 - 115% |
| Linear Range | 1 - 100 µg/L | 0.1 - 50 µg/L |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. youtube.com [youtube.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Research Applications of 4-Heptylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-heptylphenol, a key intermediate in the development of various research compounds. Furthermore, it outlines experimental procedures for investigating the biological activities of this compound derivatives, specifically as potential estrogen receptor modulators and antimicrobial agents.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are detailed below: Friedel-Crafts Alkylation and Friedel-Crafts Acylation followed by Reduction.
Method 1: Friedel-Crafts Alkylation of Phenol (B47542) with 1-Heptene (B165124)
This method involves the direct alkylation of phenol with 1-heptene using an acid catalyst. While potentially more direct, this reaction can yield a mixture of ortho and para isomers, as well as O-alkylated products, requiring careful control of reaction conditions and purification.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (1.0 equivalent) and a catalytic amount of sulfuric acid (e.g., 10 mol%).
-
Reactant Addition: Heat the mixture to 80-100°C with vigorous stirring. Slowly add 1-heptene (1.1 equivalents) dropwise from the dropping funnel over 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to separate the desired this compound from the ortho-isomer and other byproducts.
Quantitative Data for Friedel-Crafts Alkylation of Phenols:
| Parameter | Value/Condition | Expected Yield (%) | Reference |
| Phenol Alkylation with Hexene-1 | |||
| Phenol:Hexene-1 Molar Ratio | 6:1 | 65.8 | [1] |
| Catalyst | 94% H₂SO₄ (8% by wt. of phenol) | [1] | |
| Temperature (°C) | 140 | [1] | |
| Reaction Time (h) | 4 | [1] | |
| Phenol Alkylation with Styrene | |||
| Phenol:Styrene Molar Ratio | 1:1.2 | Not specified | [2] |
| Catalyst | Phosphoric Acid | [2] | |
| Temperature (°C) | 170 | [2] | |
| Reaction Time (h) | Not specified | [2] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Logical Workflow for Friedel-Crafts Alkylation:
References
Troubleshooting & Optimization
Technical Support Center: Improving 4-Heptylphenol Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 4-Heptylphenol for in vitro experiments. Given its lipophilic nature, achieving and maintaining a soluble state in aqueous cell culture media is a common challenge. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a lipophilic compound with low aqueous solubility. Precipitation, often referred to as "crashing out," occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. The dramatic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to the formation of a solid precipitate.
Q2: What is the best solvent to use for my this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of lipophilic compounds like this compound.[1] Ethanol and methanol (B129727) are also viable options.[2] It is crucial to use a high-purity, anhydrous grade of the solvent to minimize water content, which can reduce the solubility of the compound in the stock solution over time.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cells.
Q4: Can I dissolve this compound directly in the cell culture medium?
A4: Attempting to dissolve this compound directly into an aqueous medium is not recommended and will likely be unsuccessful due to its poor water solubility.[2] A concentrated stock solution in a suitable organic solvent is necessary for effective delivery to the cell culture medium.
Q5: My this compound solution looks clear initially but becomes cloudy after incubation. What is happening?
A5: This is known as delayed precipitation. Several factors can contribute to this phenomenon:
-
Temperature Changes: Moving the media from room temperature to a 37°C incubator can alter the solubility of the compound.
-
pH Shifts: The pH of the culture medium can change over time due to cellular metabolism or the CO2 environment in the incubator. The solubility of phenolic compounds like this compound can be pH-dependent.[2]
-
Interactions with Media Components: this compound may interact with proteins, salts, or other components in the serum or basal medium, leading to the formation of less soluble complexes over time.
-
Compound Instability: The compound itself may degrade over time into less soluble byproducts.
Data Presentation: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O | --INVALID-LINK-- |
| Molecular Weight | 192.30 g/mol | --INVALID-LINK-- |
| Appearance | White to cream or brown solid | --INVALID-LINK-- |
| Melting Point | 26.0-32.0 °C | --INVALID-LINK-- |
| Water Solubility | 11.11 mg/L (at 25 °C) | --INVALID-LINK-- |
| Organic Solvent Solubility | ||
| DMSO | Soluble | General knowledge for lipophilic compounds |
| Ethanol | Soluble | --INVALID-LINK-- |
| Methanol | Soluble | --INVALID-LINK-- |
| Dichloromethane | Soluble | --INVALID-LINK-- |
Note: For in vitro studies, it is highly recommended to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium. A protocol for this is provided below.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol helps to determine the highest concentration of this compound that remains soluble in your specific experimental conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed complete cell culture medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold).
-
Dilution Method: Add the stock solution to the medium drop-wise while gently vortexing the medium to facilitate rapid dispersion and minimize localized high concentrations.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect the tubes again.
-
For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of crystalline or amorphous precipitate.
-
The highest concentration that remains clear, both visually and microscopically, after incubation is the maximum soluble concentration for your experimental setup.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration exceeds the aqueous solubility limit. Rapid solvent exchange is causing the compound to "crash out". The medium is too cold, reducing solubility. | Decrease the final working concentration of this compound. Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium. Add the compound drop-wise while gently vortexing the medium. Always use pre-warmed (37°C) cell culture media for dilutions. |
| Precipitation after incubation (Delayed Precipitation) | The compound is unstable at 37°C. Cellular metabolism is altering the pH of the medium. The compound is interacting with components in the serum. | Assess the stability of this compound under your culture conditions. Consider preparing fresh media with the compound more frequently. Monitor the pH of your culture medium, especially in dense cultures, and change the medium more often if needed. Test the solubility in serum-free versus serum-containing media to identify if serum components are the cause. |
| Cloudiness or turbidity in the medium | Fine particulate precipitation. Microbial contamination. | Examine a sample under a microscope to confirm the presence of a precipitate versus microbial growth. If it is a precipitate, follow the solutions for immediate precipitation. If microbial contamination is suspected, discard the culture and review sterile techniques. |
| Inconsistent experimental results | Inconsistent dosing due to partial precipitation. The actual concentration exposed to the cells is lower than intended and variable. | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions in aqueous media. Always visually inspect the medium for any signs of precipitation before adding it to your cells. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing this compound
The following diagram illustrates the recommended workflow for preparing and using this compound in in vitro studies to minimize solubility issues.
Caption: A step-by-step workflow for preparing this compound solutions.
Potential Signaling Pathways of this compound
This compound belongs to the class of alkylphenols, which are known endocrine-disrupting chemicals. They can exert biological effects primarily by interacting with nuclear hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).
1. Estrogenic Signaling Pathway (Agonist Action)
As an estrogen receptor agonist, this compound can mimic the effects of the natural hormone estradiol.
Caption: this compound as an estrogen receptor agonist.
2. Anti-androgenic Signaling Pathway (Antagonist Action)
As an androgen receptor antagonist, this compound can block the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
Caption: this compound as an androgen receptor antagonist.
References
challenges in 4-Heptylphenol quantification at low concentrations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of 4-Heptylphenol, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or non-existent signal for my this compound standard or sample?
A1: Low signal intensity is a common issue when measuring trace concentrations. Several factors can contribute to this problem:
-
Inadequate Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[1] Consider a pre-concentration step during sample preparation.
-
Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound. Experimenting with different ionization sources or optimizing source parameters can improve signal.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, environmental samples) can suppress the ionization of this compound, leading to a lower-than-expected signal.[2][3][4]
-
Instrument Not Tuned or Calibrated: The mass spectrometer may require tuning and calibration to ensure it is operating at peak performance.[1]
-
Improper Sample Preparation: The analyte may be lost during sample preparation steps like extraction or filtration.[5][6]
Q2: My blank samples show a significant this compound peak. What are the likely sources of contamination?
A2: Blank contamination is a notorious problem in the analysis of alkylphenols.[5] Potential sources include:
-
Solvents and Reagents: LC-MS grade solvents are crucial, as impurities can introduce background signals.[5]
-
Labware: Plasticizers and other chemicals can leach from plastic containers, pipette tips, and vial caps. Use glass or polypropylene (B1209903) labware where possible and pre-rinse with a high-purity solvent.
-
Sample Handling: Filtration steps can introduce contamination or cause adsorption of the analyte. Avoiding filtration or using carefully selected filter materials (e.g., PTFE) can mitigate this.[5]
-
Carryover: Residual analyte from a previous high-concentration sample can remain in the autosampler, injector, or column.[7] Implement rigorous wash cycles between injections.
Q3: I'm experiencing poor reproducibility and precision in my results. What should I investigate?
A3: Poor precision can stem from variability in sample preparation, instrument performance, or matrix effects.[3]
-
Inconsistent Sample Preparation: Manual extraction techniques like liquid-liquid extraction (LLE) can be operator-dependent.[8] Automated methods like Solid Phase Extraction (SPE) can improve consistency.
-
Variable Matrix Effects: The composition of biological matrices can vary significantly between samples, leading to inconsistent ion suppression or enhancement.[4][9] Using a stable isotope-labeled internal standard (SIL-IS) can help compensate for these variations.
-
Instrument Instability: Fluctuations in gas flows, temperatures, or voltage can cause instrument drift.[10] Ensure the system is properly maintained and has reached stable operating conditions.
Q4: What are "matrix effects" and how can I minimize them?
A4: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[2][3][4][9] This can lead to either ion suppression (signal loss) or ion enhancement (signal increase), both of which compromise data accuracy.[3][4]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Techniques like Solid Phase Extraction (SPE) are effective at removing interfering matrix components, such as phospholipids (B1166683) from plasma.[11]
-
Optimize Chromatography: Modifying the chromatographic method to better separate this compound from matrix components can resolve the issue.[4]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the "gold standard" for compensating for matrix effects.[4]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may also dilute the analyte below the limit of quantification (LOQ).[12]
-
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the quantification of this compound.
Guide 1: No Analyte Peak Detected
| Question | Action / Check | Potential Solution |
| Is the instrument acquiring data? | Check for a total ion chromatogram (TIC) and confirm solvent peaks. | If no signal at all, check detector, electronics, and software connections. Consult instrument manual.[7] |
| Is the analyte reaching the detector? | Inject a high-concentration standard. | If still no peak, check for leaks in the system, a broken column, or a clogged injector.[7] Ensure autosampler and syringe are functioning correctly.[7] |
| Is the sample properly prepared? | Review the sample preparation protocol for potential analyte loss. | Re-prepare the sample, ensuring correct pH, solvent volumes, and complete elution from any extraction media. |
| Are the mass spectrometer settings correct? | Verify the monitored mass transitions (MRM) for this compound. Check ionization source parameters. | Optimize source temperature, gas flows, and voltages.[1] Ensure the correct precursor and product ions are being monitored. |
Guide 2: High Baseline Noise or Drifting Baseline
| Question | Action / Check | Potential Solution |
| Is the noise random or periodic? | Observe the baseline in a blank injection. | Periodic noise may indicate electrical interference from nearby equipment.[10] Random noise suggests contamination. |
| Is the system contaminated? | Check for contaminated solvents, gases, or system components. | Replace mobile phase solvents. Clean the injector and ion source. Bake out the column according to manufacturer's instructions.[10] |
| Is there excessive column bleed? | Check if the column temperature exceeds its maximum operating limit. | Reduce the final oven temperature or transfer line temperature. Condition the column. If damaged, replace it.[10] |
| Are gas flows stable? | Check gas supply pressures and flow rates at the instrument. | Check for leaks. Ensure gas purifiers and traps are functional.[7] |
Visual Workflow and Logic Diagrams
A visual representation of the troubleshooting process can help systematically identify the source of an issue.
Caption: Troubleshooting Decision Tree for this compound Quantification.
The following diagram illustrates a typical workflow for sample preparation using Solid Phase Extraction (SPE), a common technique for cleaning and concentrating analytes from complex matrices.
Caption: General Solid Phase Extraction (SPE) Workflow for this compound.
Quantitative Data Summary
Direct quantitative performance data for this compound is sparse in readily available literature. However, data for similar phenolic compounds, such as 4-Ethylphenol (B45693), can provide a useful benchmark for expected performance with modern analytical instrumentation.
Table 1: Example Performance Metrics for Phenol Analysis Note: These values are illustrative and depend heavily on the specific matrix, instrument, and method used.
| Parameter | Method | Analyte Example | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| LC-MS/MS | Direct Injection (Wine) | 4-Ethylphenol | 10 µg/L | 50 µg/L | [12][13] |
| GC-MS | Headspace-SPME (Wine) | 4-Ethylphenol | 2 µg/L | 5 µg/L | [12] |
| GC-MS | SPE (Drinking Water) | Various Phenols | 0.02 - 0.58 µg/L | Not Specified | [14] |
| GC-MS | SPE (Human Urine) | Various Phenols | 0.3 - 0.6 ng/mL (µg/L) | Not Specified | [15] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Biological Fluids (Conceptual)
This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma or urine. Optimization is required for specific applications.
Objective: To isolate and concentrate this compound from a complex biological matrix while removing interferences.
Materials:
-
SPE Cartridges: Reversed-phase polymer-based (e.g., polystyrene-divinylbenzene) or C18.[16][17][18]
-
SPE Vacuum Manifold
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
-
Internal Standard: this compound-d4 or similar stable isotope-labeled analog.
-
Sample Tubes: 15 mL polypropylene tubes.
Methodology:
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., 1 mL of plasma) to room temperature.
-
Add the internal standard solution to each sample, standard, and blank.
-
Dilute the sample 1:1 with 2% formic acid in water to disrupt protein binding and adjust pH.
-
Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to pass the sample through the sorbent at a rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and internal standard from the cartridge using 2 x 1.5 mL aliquots of methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS analysis.[8]
-
Protocol 2: Analysis by LC-MS/MS (Conceptual)
Objective: To chromatographically separate and quantify this compound using tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: ESI Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 191.2 -> Q3: 106.1 (Loss of heptyl group)
-
This compound-d4 (IS): Q1: 195.2 -> Q3: 110.1
-
Note: These transitions must be empirically determined by infusing a standard solution.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the target analyte.[1]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Materials for Solid-Phase Extraction of Organic Compounds [mdpi.com]
Technical Support Center: Optimizing GC-MS Parameters for 4-Heptylphenol Analysis
Welcome to the technical support center for the analysis of 4-Heptylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct analysis of this compound by GC-MS can be challenging due to the polarity of its phenolic hydroxyl group. This polarity can lead to poor chromatographic peak shape (tailing) and reduced sensitivity. Derivatization, by replacing the active hydrogen of the hydroxyl group with a non-polar functional group, increases the volatility and thermal stability of the analyte. This results in improved peak symmetry, enhanced sensitivity, and lower detection limits.[1]
Q2: What are the recommended derivatization methods for this compound?
A2: The two most common and effective derivatization techniques for phenolic compounds like this compound are silylation and acetylation.
-
Silylation: This method involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. Silylation is a rapid and quantitative reaction that significantly improves GC performance.[2]
-
Acetylation: This technique uses an acetylating agent, like acetic anhydride (B1165640), to form an acetate (B1210297) ester. This is also an effective method to reduce polarity and improve chromatographic behavior.
Q3: What are the key GC-MS parameters to optimize for this compound analysis?
A3: Key parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and the choice of GC column. A non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS), is typically recommended. The mass spectrometer should be operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To enhance sensitivity, ensure complete derivatization, use a high-quality GC column with low bleed, and operate the mass spectrometer in SIM mode. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized this compound, which significantly reduces background noise and improves the signal-to-noise ratio.
Q5: What internal standard is suitable for the quantitative analysis of this compound?
A5: An ideal internal standard should be structurally similar to the analyte but not present in the sample. For this compound, a deuterated analog (this compound-d4) or a similar alkylphenol with a different alkyl chain length that is well-separated chromatographically (e.g., 4-n-Octylphenol) can be used. The internal standard should be added to the sample before extraction and derivatization to correct for variations in sample preparation and instrument response.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing Peaks)
-
Question: My chromatogram for derivatized this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Incomplete Derivatization: The most common cause of peak tailing for phenolic compounds is incomplete derivatization, leaving polar hydroxyl groups exposed.
-
Solution: Ensure the derivatization reaction goes to completion. This can be achieved by using a sufficient excess of the derivatizing reagent, optimizing the reaction time and temperature, and ensuring the sample extract is completely dry before adding the reagent, as moisture can deactivate silylating agents.[3]
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing tailing.
-
Solution: Use a deactivated injector liner. If the column is old, active sites may have developed at the inlet; trimming the first 10-15 cm of the column can resolve this. Ensure all fittings are clean and properly installed.
-
-
Inappropriate Column Choice: Using a highly polar column for a non-polar derivatized analyte can sometimes lead to peak shape issues.
-
Solution: A non-polar or semi-polar column (e.g., 5% phenyl-methylpolysiloxane) is generally recommended.
-
-
Problem 2: Low or No Signal Response
-
Question: I am not seeing a peak for this compound, or the response is very low. What should I check?
-
Answer:
-
Derivatization Failure: The derivatization reaction may have failed.
-
Solution: Verify the integrity of your derivatization reagent; they can degrade over time, especially if exposed to moisture. Prepare fresh standards and re-derivatize.
-
-
Injector Issues: The injector temperature may be too low for efficient volatilization of the derivatized analyte, or too high, causing thermal degradation.
-
Solution: Optimize the injector temperature. A starting point of 250 °C is often suitable.
-
-
Mass Spectrometer Settings: The mass spectrometer may not be set up correctly to detect the target ions.
-
Solution: In full scan mode, ensure the mass range is appropriate to detect the molecular ion and key fragments of the derivatized this compound. In SIM mode, double-check that the correct m/z values are being monitored.
-
-
Sample Degradation: The analyte may have degraded during sample preparation or storage.
-
Solution: Ensure proper sample storage conditions and minimize the time between extraction, derivatization, and analysis.
-
-
Problem 3: Matrix Interference
-
Question: I am analyzing this compound in a complex matrix (e.g., wastewater, biological fluid) and see many interfering peaks. How can I mitigate this?
-
Answer:
-
Sample Cleanup: Insufficient sample cleanup can lead to co-elution of matrix components with the analyte, causing signal suppression or enhancement.[4][5][6]
-
Solution: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before derivatization and GC-MS analysis.
-
-
Chromatographic Resolution: The GC method may not be adequately separating the analyte from matrix components.
-
Solution: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
-
-
Selective Detection: Using full scan mode in a complex matrix can result in a high background.
-
Solution: Switch to Selected Ion Monitoring (SIM) mode. By monitoring only a few characteristic ions of the derivatized this compound, the interference from the matrix can be significantly reduced.
-
-
Quantitative Data Summary
The following tables provide typical performance parameters for the GC-MS analysis of this compound. These values are intended as a general guide and may vary depending on the specific instrumentation, method conditions, and sample matrix.
Table 1: GC-MS Performance Parameters for this compound Analysis
| Parameter | Expected Range | Notes |
| Limit of Detection (LOD) | 0.01 - 5 µg/L | Derivatization and SIM mode can significantly improve sensitivity.[7] |
| Limit of Quantification (LOQ) | 0.05 - 15 µg/L | Typically 3 to 10 times the LOD.[7][8] |
| Linearity (R²) | ≥ 0.995 | Over a defined concentration range.[7] |
| Recovery | 80 - 120% | Varies with sample matrix and extraction method.[7] |
| Precision (RSD) | < 10% | For replicate measurements.[7] |
Table 2: Typical GC and MS Parameters for Derivatized this compound
| Parameter | Silylated Derivative (TMS-4-Heptylphenol) | Acetylated Derivative (4-Heptylphenyl acetate) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 80 °C (1 min hold), ramp to 300 °C at 10 °C/min | 80 °C (1 min hold), ramp to 300 °C at 15 °C/min |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.2 mL/min |
| MS Ion Source Temp. | 230 °C | 230 °C |
| MS Quadrupole Temp. | 150 °C | 150 °C |
| Key m/z for SIM | To be determined empirically. Expect molecular ion and fragments related to the TMS group (e.g., m/z 73). | To be determined empirically. Expect molecular ion and fragments from the loss of the acetyl group. |
| Expected Retention Time | ~12.8 min | Slightly shorter than the silylated derivative. |
Note: The quantitative data for LOD, LOQ, Linearity, Recovery, and Precision are based on typical values for closely related long-chain alkylphenols and should be validated for this compound in your specific matrix and analytical system.[7]
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether for GC-MS analysis.
Materials:
-
Sample extract containing this compound, dried and reconstituted in an aprotic solvent (e.g., dichloromethane, hexane).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous pyridine (B92270) (optional, as a catalyst for hindered phenols).
-
GC vials with inserts.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample extract (typically 50-100 µL) into a GC vial. If the sample is in a protic solvent (e.g., methanol), it must be completely evaporated to dryness under a gentle stream of nitrogen and reconstituted in an aprotic solvent.
-
Reagent Addition: Add 25-50 µL of BSTFA (and 25 µL of pyridine if needed) to the sample in the GC vial.[3] Ensure a molar excess of the silylating reagent to the analyte.
-
Reaction: Tightly cap the vial and heat at 60-75 °C for 30-60 minutes to ensure the reaction goes to completion.[9]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation of this compound using Acetic Anhydride
This protocol details the derivatization of this compound to its acetate ester.
Materials:
-
Sample extract containing this compound in a suitable solvent.
-
Acetic anhydride.
-
Pyridine (as a catalyst).
-
GC vials.
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Place an aliquot of the sample extract into a GC vial.
-
Reagent Addition: Add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 ratio) to the sample. A typical volume would be 50-100 µL of the mixture.
-
Reaction: Cap the vial securely and heat at 60-70 °C for 20-30 minutes.
-
Quenching (Optional): After cooling, the excess acetic anhydride can be quenched by the careful addition of water. This step should be performed with caution.
-
Extraction: Extract the derivatized analyte into an organic solvent such as hexane (B92381) or ethyl acetate.
-
Analysis: Inject the organic layer into the GC-MS for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Analysis of 4-Heptylphenol in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 4-Heptylphenol in complex samples.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in this compound analysis.
| Issue/Observation | Potential Cause | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate this compound from interferences. - Enhance sample cleanup using Solid Phase Extraction (SPE) with a sorbent chemistry appropriate for phenols. - Evaluate a different analytical column with alternative selectivity. |
| Inconsistent Analyte Response (Ion Suppression or Enhancement) | Matrix components affecting the ionization efficiency of this compound in the mass spectrometer source. | - Implement matrix-matched calibration standards to compensate for the effect. - Utilize a stable isotope-labeled internal standard for this compound or a closely related analog. - Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows.[1] |
| Low Analyte Recovery | Inefficient extraction from the sample matrix or loss during sample cleanup. | - Optimize the extraction solvent and pH. For acidic phenols like this compound, an acidified extraction solvent can improve recovery. - Evaluate different SPE sorbents and elution solvents. - Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and tracking its recovery through the entire sample preparation and analysis workflow. |
| High Background Noise in Chromatogram | Insufficient sample cleanup, leading to a high load of matrix components being injected. | - Incorporate additional cleanup steps, such as dispersive SPE (d-SPE) after a QuEChERS extraction. - Optimize the mass spectrometer's acquisition parameters, such as collision energy and precursor/product ion selection, to improve specificity. |
| Method Fails to Meet Validation Criteria (Accuracy, Precision) | A combination of the above issues related to uncorrected matrix effects. | - Systematically evaluate and optimize each step of the analytical method: sample extraction, cleanup, chromatography, and detection. - Employ the standard addition method to accurately quantify this compound in a specific complex matrix.[2] - Ensure the analytical instrument is properly calibrated and maintained. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample matrix.[3][4] In the context of this compound analysis, co-extractives from complex samples like soil, wastewater, or food can co-elute with the analyte and interfere with its ionization in the mass spectrometer. This can lead to either signal suppression (a decrease in response) or signal enhancement (an increase in response), resulting in inaccurate quantification.[5][6]
2. How can I determine if my this compound analysis is affected by matrix effects?
A common method to assess matrix effects is the post-extraction spike comparison.[5] This involves comparing the signal response of this compound in a neat solvent standard to the response of a blank sample extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the signal indicates the presence of matrix effects.
3. What are the most effective sample preparation techniques to minimize matrix effects for this compound?
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples prior to this compound analysis.[7][8] For SPE, a C18 sorbent is often a good starting point for retaining the nonpolar this compound.[9][10] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by a dispersive SPE (d-SPE) cleanup step, is also a popular and effective approach for a variety of complex matrices.[11][12]
4. When should I use matrix-matched calibration versus an internal standard for this compound quantification?
-
Matrix-matched calibration is recommended when you are working with a consistent and well-defined matrix.[2] It involves preparing your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and the samples experience similar matrix effects.
-
An internal standard (IS) , particularly a stable isotope-labeled version of this compound, is the preferred approach for correcting for matrix effects and variations in sample processing.[2][13] The IS is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the native analyte, allowing for accurate correction.
5. Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen matrix effects.[1] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution. For trace-level analysis, dilution may compromise the method's sensitivity and is often not a viable option.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with a suitable acid like hydrochloric acid. Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or acetone.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization and analysis.
Protocol 2: QuEChERS-based Extraction for this compound in Soil/Food Samples
This is a generalized QuEChERS protocol that should be optimized for your specific matrix.
-
Sample Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant for direct injection if using LC-MS/MS.
-
For GC-MS analysis, an additional solvent exchange or derivatization step may be necessary.
-
Visualizations
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. phmethods.net [phmethods.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Purification of Synthesized 4-Heptylphenol
Welcome to the technical support center for the purification of synthesized 4-Heptylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using various techniques.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice (product is insoluble). | - Add small increments of hot solvent until the product dissolves.[1][2]- If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Select a different solvent based on solubility tests.[2][3] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of this compound (~29-31°C).- The solution is supersaturated.- Presence of impurities that lower the melting point. | - Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to ensure the product is fully dissolved, then allow for slow cooling.[1]- Attempt a two-solvent recrystallization.[1][3] |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.[4]- Add a seed crystal of pure this compound.- Cool the solution in an ice bath for a longer duration.[3][4] |
| Low recovery of purified crystals. | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.[2]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Purified crystals are colored. | - Presence of colored impurities from the synthesis.- Oxidation of the phenol (B47542). | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.[4]- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from impurities. | - The polarity of the eluent is too high or too low.- Co-elution of impurities with similar polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[5][6]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[6]- Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.[5] |
| This compound is stuck on the column. | - The eluent is not polar enough to displace the compound.- Strong acidic interaction between the phenolic hydroxyl group and silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in hexane).- Add a small amount of a more polar solvent like methanol (B129727) to the eluent.- Pre-treat the silica gel with a small amount of a base like triethylamine (B128534) in the eluent to deactivate acidic sites.[6] |
| Cracking of the silica gel bed. | - The column was allowed to run dry.- Heat generated from the adsorption of the solvent onto the silica gel. | - Always keep the solvent level above the top of the stationary phase.[7]- Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
| Tailing of the product peak. | - Acidic nature of the phenolic group interacting with the silica gel.- Overloading the column with the sample. | - Add a small percentage (0.1-1%) of a weak acid like acetic acid or a base like triethylamine to the eluent to improve peak shape.- Ensure the sample is loaded in a concentrated band and does not exceed the column's capacity.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials (e.g., phenol, 1-heptene), regioisomers (e.g., 2-heptylphenol), poly-alkylated phenols, and oxidation byproducts which may impart a pink or brown color.[8] The synthesis method will largely determine the impurity profile.
Q2: Which purification technique is best for this compound?
A2: The choice of purification technique depends on the nature and quantity of impurities.
-
Recrystallization is a good option for removing small amounts of impurities if a suitable solvent is found.[2] It is effective for obtaining high-purity crystalline material.
-
Column chromatography is highly effective for separating this compound from isomers and other impurities with different polarities.[5]
-
Vacuum distillation can be used to purify larger quantities of the product, especially if the impurities have significantly different boiling points.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[2] Given that this compound has a non-polar heptyl chain and a polar phenol group, solvents like heptane (B126788), hexane (B92381), toluene, or mixtures such as ethanol/water or acetone/water could be suitable starting points.[9][10] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.[2]
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.[5] For a quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[11][12]
Q5: My purified this compound is a pinkish solid. What causes this and how can I remove the color?
A5: The pinkish color is likely due to the oxidation of the phenolic group to form colored quinone-type impurities.[8] This can often be removed by treating the solution of the crude product with a small amount of activated charcoal before the final crystallization or by performing the purification under an inert atmosphere.[4]
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for the purification of this compound to serve as a benchmark for your experiments. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Solvent/Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Heptane | 90 | >98 | 75-85 |
| Recrystallization | Ethanol/Water (e.g., 80:20) | 90 | >98 | 80-90 |
| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate gradient (e.g., 95:5 to 80:20) | 85 | >99 | 70-80 |
| Vacuum Distillation | N/A | 85 | >97 | 85-95 |
Experimental Protocols
Recrystallization from a Single Solvent (Heptane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot heptane until the solid just dissolves.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by performing TLC on the crude product. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for this compound should be between 0.2 and 0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.[7]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent over time.[6]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Purification [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. epa.gov [epa.gov]
Technical Support Center: Overcoming Poor Peak Shape in HPLC for 4-Heptylphenol
Welcome to the technical support center for the HPLC analysis of 4-Heptylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem when analyzing this compound and other phenolic compounds?
A1: The most prevalent issue is peak tailing, where the peak is asymmetrical with a trailing edge that is longer than the leading edge.[1][2] This occurs due to secondary interactions between the analyte and the stationary phase, which can compromise resolution, accuracy, and sensitivity.[3]
Q2: What causes peak tailing for this compound?
A2: Peak tailing for phenolic compounds like this compound is often caused by interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5] At certain pH levels, these silanol groups can become ionized and interact with the polar phenol (B47542) group of the analyte, leading to a secondary retention mechanism that causes tailing.[6][7] Other causes include column contamination, improper mobile phase pH, column overload, and extra-column volume.[2][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[9] If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, both the ionized and non-ionized forms of the analyte will be present, leading to peak distortion, broadening, or splitting.[10][11] To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10] For phenols, a lower pH (e.g., pH < 4) is often used to suppress the ionization of the phenolic hydroxyl group and minimize interactions with silanol groups.[6]
Q4: Can the choice of HPLC column prevent peak tailing for this compound?
A4: Yes, selecting the right column is crucial. Modern HPLC columns that are "end-capped" have their residual silanol groups chemically deactivated, which significantly reduces peak tailing for polar and basic compounds.[1][12] Columns with low silanol activity or those made with high-purity silica (B1680970) (Type B) are also recommended.[4] For particularly challenging separations, columns with alternative stationary phases, such as those with embedded polar groups, can provide better peak shapes.
Q5: What is column overload and how can it be avoided?
A5: Column overload happens when too much sample is injected onto the column, saturating the stationary phase.[8] This can lead to peak fronting or tailing. To check for and resolve this, try reducing the injection volume or diluting the sample.[8] If the peak shape improves, the original issue was likely column overload.
Troubleshooting Guides
Issue: Peak Tailing
This is the most common problem encountered with phenolic compounds. Follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing.
Issue: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.
Troubleshooting Workflow for Peak Fronting
Caption: A step-by-step guide to troubleshoot peak fronting.
Data Presentation
The following tables summarize typical HPLC and UPLC (Ultra-Performance Liquid Chromatography) method parameters and performance data for the analysis of this compound and related alkylphenols.
Table 1: HPLC Method Parameters for Alkylphenol Analysis
| Parameter | Method 1 (this compound) | Method 2 (Alkylphenols) | Method 3 (Phenolic Compounds) |
| Column | Newcrom R1 | C18/SCX mixed-mode | Chromolith RP-18e |
| Dimensions | 4.6 x 150 mm | - | 4.6 x 100 mm |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Water:Methanol (15:85 v/v) | 50 mM Acetate Buffer (pH 5.0):Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Detection | UV | DAD (279 nm) or FLD (Ex: 220 nm, Em: 315 nm) | DAD |
| Temperature | Ambient | Ambient | - |
Table 2: Typical Performance Characteristics for Alkylphenol Analysis
| Parameter | DAD Detection | FLD Detection |
| Linearity Range | 0.025 - 0.5 µg/mL | 0.0008 - 0.1 µg/mL |
| Limit of Detection (LOD) | 5 ng/mL | - |
| Limit of Quantitation (LOQ) | 15 ng/mL | - |
Experimental Protocols
Detailed HPLC Method for this compound
This protocol is a starting point for the analysis of this compound and can be optimized as needed.
1. Instrumentation
-
HPLC system with a UV or DAD detector.
-
Data acquisition and processing software.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
3. Chromatographic Conditions
-
Column: Newcrom R1, 4.6 x 150 mm (or a similar modern, end-capped C18 column).
-
Mobile Phase: A mixture of Acetonitrile and Water with a small amount of Phosphoric acid (e.g., 0.1%) to adjust the pH to a low value (e.g., 2.5-3.0). The exact ratio of Acetonitrile to Water will need to be optimized to achieve the desired retention time (a starting point could be 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for this compound (e.g., 275-280 nm).
4. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation
-
Dissolve the sample in the mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is of similar or weaker elution strength.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. System Suitability
-
Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that the retention time, peak area, and peak asymmetry are reproducible. The peak asymmetry factor should ideally be between 0.9 and 1.5.
7. Analysis
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
References
- 1. chromtech.com [chromtech.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
stability testing of 4-Heptylphenol under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 4-Heptylphenol under various conditions. It includes frequently asked questions (FAQs) for quick reference, in-depth troubleshooting guides for common experimental issues, and detailed protocols for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a phenolic compound that is generally stable under recommended storage conditions. However, like many phenols, it is susceptible to degradation under specific environmental stresses. Key factors influencing its stability include exposure to air (oxygen), light, high temperatures, and alkaline pH conditions. It is particularly noted to be air-sensitive, suggesting a tendency for oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and air. For optimal preservation, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. Protecting the compound from light by using amber glass vials or storing it in the dark is also crucial.
Q3: Is this compound sensitive to light?
A3: Yes, phenolic compounds are often sensitive to light. Photodegradation can occur, leading to the formation of colored byproducts and a decrease in purity. It is advisable to handle and store this compound in a manner that minimizes light exposure.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is pH-dependent. In alkaline conditions, the phenolic hydroxyl group can be deprotonated, making the compound more susceptible to oxidation. Acidic to neutral pH conditions are generally preferred for enhancing stability in solutions.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents, which can accelerate its degradation. Contact with bases can also promote degradation. Care should be taken to avoid these substances during storage and handling.
Data Presentation
Table 1: Qualitative Stability of this compound Under Different Conditions
| Condition | Stability | Potential Degradation Products |
| Thermal Stress | Moderate | Thermally stable at room temperature. Degradation may occur at elevated temperatures. |
| Photostability | Low | Susceptible to degradation upon exposure to UV and visible light. |
| Acidic Hydrolysis | High | Generally stable in acidic conditions. |
| Alkaline Hydrolysis | Low | Prone to degradation, especially oxidative, in alkaline conditions. |
| Oxidative Stress | Low | Susceptible to oxidation, leading to colored impurities. |
Table 2: Summary of Expected Degradation Behavior
| Stress Factor | Expected Outcome |
| Elevated Temperature | Increased rate of degradation. |
| Light Exposure | Discoloration (yellowing or browning) and formation of photoproducts. |
| High pH (>8) | Increased susceptibility to oxidation and formation of quinone-like structures. |
| Low pH (<4) | Generally stable with minimal degradation. |
| Presence of Oxidants | Rapid degradation and formation of various oxidation products. |
Troubleshooting Guides
Issue 1: Discoloration of this compound Solid or Solution
-
Question: My this compound, which was initially a white to pale yellow solid/colorless solution, has turned yellow or brown. What is the cause and how can I prevent it?
-
Answer:
-
Potential Cause: Discoloration is a common indicator of oxidative degradation. The phenolic group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and alkaline pH. This process forms colored quinone-type compounds.
-
Troubleshooting Steps:
-
Minimize Air Exposure: Handle the solid material quickly in a low-humidity environment. For solutions, use deoxygenated solvents (e.g., by sparging with nitrogen or argon) and prepare them under an inert atmosphere.
-
Protect from Light: Store both solid and solution forms in amber-colored containers or in the dark to prevent photodegradation.
-
Control pH: If working with solutions, maintain a slightly acidic to neutral pH to reduce the rate of oxidation.
-
Consider Antioxidants: For solution-based experiments where stability is critical, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be beneficial, provided it does not interfere with the intended application.
-
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
-
Question: I am analyzing my this compound sample and observe unexpected peaks that were not present initially. What could be the reason?
-
Answer:
-
Potential Cause: The appearance of new peaks indicates the formation of degradation products or impurities. These could arise from instability during the experiment or improper storage of the sample or analytical standards.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that samples were stored under the recommended conditions (cool, dark, inert atmosphere) prior to analysis.
-
Evaluate Analytical Method Conditions: High temperatures in the GC inlet or harsh mobile phases in HPLC can sometimes cause on-column degradation. Assess the robustness of your analytical method.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, conduct a forced degradation study (see Experimental Protocols below). This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.
-
Check for Contamination: Ensure that solvents, reagents, and equipment are clean and free from contaminants that could react with this compound.
-
-
Issue 3: Inconsistent Results in Biological or Chemical Assays
-
Question: I am getting variable results in my experiments using this compound. Could this be related to its stability?
-
Answer:
-
Potential Cause: Yes, inconsistent results can be a direct consequence of the degradation of this compound. If the compound degrades, its effective concentration decreases, and the degradation products may have different activities or interfere with the assay.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.
-
Verify Concentration Before Use: If possible, use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your this compound stock solution before each experiment.
-
Assess Stability in Assay Medium: The pH, temperature, and composition of your experimental medium can affect the stability of this compound. Consider performing a preliminary experiment to assess its stability under your specific assay conditions over the duration of the experiment.
-
-
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These studies are essential for understanding its degradation pathways and for developing stability-indicating analytical methods.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
Thermal Degradation
-
Transfer an aliquot of the stock solution into a vial and store it in an oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Also, place a sample of the solid this compound in an oven under the same conditions.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and analyze it by a suitable analytical method (e.g., HPLC).
-
Compare the results with a control sample stored at the recommended storage temperature.
Photostability Testing
-
Expose a clear vial containing an aliquot of the stock solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap a control sample in aluminum foil and place it alongside the exposed sample to serve as a dark control.
-
Analyze the samples at appropriate time intervals.
Acid and Base Hydrolysis
-
Acid Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl). Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH). Keep the mixture at room temperature or a slightly elevated temperature for a specified time.
-
At various time points, withdraw samples, neutralize them if necessary, and analyze.
Oxidative Degradation
-
Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the mixture at room temperature for a defined period, monitoring for degradation.
-
Analyze the samples at different time intervals.
Visualizations
Caption: General Workflow for Stability Testing of this compound.
Caption: Troubleshooting Logic Flowchart for Stability Issues.
Technical Support Center: 4-Heptylphenol Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting cell culture experiments with 4-Heptylphenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an organic compound belonging to the class of alkylphenols.[1][2] While extensive research on this compound is somewhat limited, related phenolic compounds are known to exert a range of biological effects, including antioxidant, anti-inflammatory, and antiproliferative activities.[3][4] Some phenolic compounds have been shown to act as phytoestrogens, interacting with estrogen receptors.[5][6][7] Additionally, certain phenolic compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS).[8][9]
Q2: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity.[10] These include:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to phenolic compounds.[4]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiments.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[11][12]
-
Media and Reagent Quality: The quality of cell culture media, serum, and other reagents can impact cell health and their response to treatment.[10]
Q3: How can I improve the solubility of this compound in my cell culture medium?
This compound is a hydrophobic compound. To improve its solubility, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock solution is then diluted to the final working concentration in the cell culture medium. It is important to ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: My results are inconsistent between experiments. What are the common sources of variability?
Inconsistent results in cell culture experiments can arise from several sources:[13][14]
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers. It is advisable to use cells within a defined passage number range.
-
Cell Seeding Density: Variations in the initial number of cells seeded can affect their growth rate and response to treatment.
-
Reagent Variability: Batch-to-batch variations in serum, media, and other reagents can introduce variability.
-
Inconsistent Technique: Minor variations in experimental procedures, such as incubation times and pipetting techniques, can lead to inconsistent results.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death
Question: I am observing a high level of cell death even at what I expect to be a non-toxic concentration of this compound. How should I troubleshoot this?
Answer: A systematic approach is necessary to identify the source of the high cytotoxicity. The following workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Inconsistent Signaling Pathway Activation
Question: My Western blot results for a specific signaling pathway (e.g., p38, Akt) are inconsistent after this compound treatment. What could be the problem?
Answer: Inconsistent protein expression or phosphorylation can be due to several factors. Follow this guide to troubleshoot your Western blot experiments.
Caption: Troubleshooting workflow for inconsistent Western blot results.
Plausible Signaling Pathway for this compound-Induced Apoptosis
Based on studies of structurally related phenolic compounds like 4-Nonylphenol and 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one, a plausible mechanism for this compound-induced apoptosis involves the generation of Reactive Oxygen Species (ROS) and the activation of the p38 MAPK pathway.[8][9]
Caption: Plausible signaling pathway for this compound-induced apoptosis.
Data Presentation
Table 1: Cytotoxic Effects of Phenolic Compounds on Various Cell Lines
| Phenolic Compound | Cell Line | Assay | Concentration Range | Observed Effect |
| Various Phenolic Acids | HEL (Human Erythroleukemia) | MTT, Trypan Blue | 5 - 100 µM | Decreased cell viability |
| 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one | Lung Cancer Cells | Not specified | Not specified | Decreased cell viability[8] |
| 4-Nonylphenol | Sertoli Cells | Not specified | 20 - 30 µM | Decreased cell viability[9] |
| Grape Pomace Extracts (Phenolic-rich) | Caco-2 (Colon Cancer) | Not specified | 1.75 - 2.5 mg/mL | 60-71% reduction in cell growth[4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[3]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing protein expression and phosphorylation.
Materials:
-
Cell culture dishes
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as required.
-
Lyse the cells in RIPA buffer and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0246435) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and antiproliferative potentials of phenolic-rich extracts from biotransformed grape pomace in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-ethoxymethylphenol: a novel phytoestrogen that acts as an agonist for human estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Nonylphenol induces apoptosis, autophagy and necrosis in Sertoli cells: Involvement of ROS-mediated AMPK/AKT-mTOR and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Cell Culture Troubleshooting [sigmaaldrich.com]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing 4-Heptylphenol Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 4-Heptylphenol from soil samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound from soil.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The solvent may not be effectively penetrating the soil matrix to dissolve the this compound. | - Increase extraction time: For Soxhlet, extend the reflux period. For ultrasonic-assisted extraction (UAE), increase the sonication duration. - Optimize solvent choice: Consider using a more polar solvent or a mixture of solvents. Acidification of the solvent can also improve recovery for phenolic compounds. - Ensure proper sample preparation: Thoroughly dry and homogenize the soil sample. Grinding the soil to a finer consistency can increase the surface area available for extraction. |
| Analyte Degradation: this compound may be degrading during the extraction process, especially at elevated temperatures. | - Use a lower extraction temperature: While Soxhlet extraction relies on the boiling point of the solvent, for UAE, a lower temperature can be maintained.[1] - Work under an inert atmosphere: If thermal degradation is suspected, performing the extraction under nitrogen or argon can help. | |
| Matrix Effects: Co-extracted compounds from the soil matrix can interfere with the quantification of this compound. | - Perform a post-extraction clean-up: Use Solid Phase Extraction (SPE) to remove interfering compounds before analysis. - Use a matrix-matched calibration curve: Prepare calibration standards in a blank soil extract to compensate for matrix effects. | |
| Poor Chromatographic Peak Shape (Tailing) | Active Sites in the GC System: Phenolic compounds like this compound are prone to interacting with active sites in the GC inlet liner, column, or detector.[2][3] | - Use a deactivated inlet liner: Replace the standard liner with one that has been treated to be more inert.[3] - Trim the analytical column: Remove the first 10-30 cm of the column to eliminate the accumulation of non-volatile residues and active sites.[2][4] - Use an inert GC column: Select a column specifically designed for the analysis of active compounds.[5] |
| Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[2][4] | - Re-install the column: Ensure the column is cut cleanly and inserted to the correct depth in both the injector and detector according to the manufacturer's instructions.[2] | |
| Solvent-Phase Polarity Mismatch: The polarity of the injection solvent and the stationary phase of the column are not compatible.[4] | - Change the injection solvent: If possible, dissolve the final extract in a solvent that is more compatible with the GC column's stationary phase.[4] | |
| Inconsistent Results | Sample Inhomogeneity: The concentration of this compound may not be uniform throughout the soil sample. | - Thoroughly homogenize the soil sample: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed. |
| Inconsistent Extraction Conditions: Variations in extraction time, temperature, or solvent-to-soil ratio between samples. | - Standardize the extraction protocol: Ensure all samples are processed using the exact same parameters. | |
| Instrument Variability: Fluctuations in the performance of the analytical instrument (e.g., GC-MS). | - Perform regular instrument maintenance and calibration: Ensure the instrument is performing within specifications by running system suitability tests and regular calibrations. |
Frequently Asked Questions (FAQs)
1. What is the most common method for extracting this compound from soil?
Soxhlet extraction is a widely used and validated method for the extraction of semi-volatile organic compounds like this compound from solid matrices such as soil.[6] It is known for its robustness and efficiency, with reported average recoveries for 4-n-heptylphenol from soil around 83%.[6]
2. Is Ultrasonic-Assisted Extraction (UAE) a viable alternative to Soxhlet extraction?
Yes, UAE is a faster and often more environmentally friendly alternative to Soxhlet extraction, requiring less solvent and time. For similar phenolic compounds like nonylphenols, UAE has demonstrated high recovery rates from soil, often exceeding 85%.
3. What are the best solvents for extracting this compound from soil?
A mixture of non-polar and polar solvents is often effective. A common combination used in Soxhlet extraction is a 1:1 mixture of hexane (B92381) and acetone (B3395972). For UAE, a mixture of methanol (B129727) and ethyl acetate (B1210297) has been shown to be effective for extracting similar phenolic compounds from soil.
4. How can I be sure my extraction is quantitative?
To validate your extraction method and ensure quantitative recovery, it is recommended to use a surrogate standard. A surrogate is a compound that is chemically similar to the analyte of interest but not expected to be present in the sample. It is added to the sample before extraction, and its recovery is used to assess the efficiency of the extraction process for the target analyte. For phenolic compounds, brominated phenols such as 2,4-dibromophenol (B41371) are often used as surrogates.[7]
5. What analytical technique is most suitable for the analysis of this compound in soil extracts?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the separation, identification, and quantification of this compound in soil extracts.[6] It provides both the retention time and a mass spectrum for the analyte, allowing for confident identification and accurate quantification.
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Soil
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) |
| Reported Recovery (this compound) | ~83% ± 17%[6] | >85% (for similar phenolic compounds) |
| Extraction Time | 16-24 hours | 15-60 minutes |
| Solvent Volume | High | Low to Moderate |
| Temperature | Boiling point of solvent | Typically room temperature to slightly elevated |
| Advantages | Well-established, robust, high recovery | Fast, lower solvent consumption, less thermal stress on analyte |
| Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation | May be less effective for highly contaminated or complex matrices |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Soil
This protocol is based on established methods for the extraction of semi-volatile organic compounds from soil.[8]
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight.
-
Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weigh approximately 10 g of the homogenized soil and mix it with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.
-
-
Extraction:
-
Place the soil-sodium sulfate mixture into a cellulose (B213188) extraction thimble.
-
Add a known amount of a suitable surrogate standard (e.g., 2,4-dibromophenol) directly onto the sample in the thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of a 1:1 (v/v) mixture of hexane and acetone to a round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask to initiate solvent reflux.
-
Allow the extraction to proceed for 16-24 hours.
-
-
Concentration and Clean-up:
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
If necessary, perform a clean-up of the extract using a Solid Phase Extraction (SPE) cartridge to remove interfering matrix components.
-
The final extract can then be analyzed by GC-MS.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound from Soil
This protocol is a general guideline based on methods for similar phenolic compounds.
-
Sample Preparation:
-
Prepare the soil sample as described in the Soxhlet extraction protocol (air-drying, sieving, and mixing with sodium sulfate).
-
Weigh approximately 5 g of the prepared soil into a glass centrifuge tube.
-
Add a known amount of a suitable surrogate standard.
-
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
After sonication, centrifuge the sample to separate the soil from the solvent.
-
Carefully decant the supernatant (the solvent extract) into a clean collection vial.
-
Repeat the extraction process on the soil pellet with a fresh portion of the solvent to ensure complete extraction.
-
-
Concentration and Analysis:
-
Combine the extracts from both sonication steps.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for analysis by GC-MS.
-
Visualizations
Caption: Workflow for this compound analysis in soil.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. response.epa.gov [response.epa.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Analysis of 4-nonylphenols, phthalates, and polychlorinated biphenyls in soils and biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Heptylphenol by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in the LC-MS/MS analysis of 4-Heptylphenol.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This interference can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[3][4] this compound, being a relatively non-polar compound, can be susceptible to co-elution with other non-polar matrix components like lipids and other organic molecules, which are common sources of signal suppression.[4][5]
Q2: How can I detect signal suppression in my this compound analysis?
A2: A common method to detect and assess the extent of signal suppression is through a post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample that does not contain this compound) is then injected onto the LC column. Any dip or decrease in the constant signal of the infused this compound corresponds to a region in the chromatogram where co-eluting matrix components are causing ion suppression.
Another approach is to compare the signal response of this compound in a pure solvent to its response in a sample matrix. A significant decrease in signal in the presence of the matrix indicates suppression.
Q3: What are the most common sources of signal suppression for this compound?
A3: The most common sources of signal suppression for this compound depend on the sample matrix.
-
In biological samples (e.g., serum, plasma): Phospholipids, salts, and proteins are major contributors to signal suppression.[4]
-
In environmental samples (e.g., water, soil): Humic acids, fulvic acids, and other organic matter can co-elute with this compound and cause suppression.
-
General sources: Non-volatile salts from buffers, plasticizers, and other contaminants introduced during sample collection and preparation can also lead to signal suppression.
Troubleshooting Guides
Issue 1: Low or no signal for this compound
This is a common issue that can be caused by a variety of factors, including significant signal suppression. The following troubleshooting workflow can help identify and resolve the problem.
References
minimizing interference in electrochemical detection of 4-Heptylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of 4-Heptylphenol.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Poorly Defined or Noisy Voltammetric Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Glassware or Electrode Surface | Thoroughly clean all glassware with a piranha solution (use with extreme caution) or a suitable alternative. Polish the working electrode with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water. | A cleaner baseline and a more defined peak for this compound. |
| Inadequate Supporting Electrolyte Concentration | Ensure the supporting electrolyte concentration is optimal (typically 0.1 M). Prepare fresh electrolyte solution. | Improved conductivity of the solution, leading to a stable baseline and better signal-to-noise ratio. |
| Dissolved Oxygen Interference | Purge the sample solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes before the measurement and maintain an inert atmosphere during the experiment. | Reduction of the oxygen reduction peak, which can overlap with the this compound signal. |
| Instrumental Noise | Check the connections between the potentiostat and the electrochemical cell. Ensure proper grounding of the instrument. | A significant reduction in baseline noise. |
Issue 2: Peak Potential Shift or Disappearance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the Supporting Electrolyte | The electrochemical behavior of phenolic compounds is often pH-dependent. Optimize the pH of your supporting electrolyte to achieve the best signal for this compound and to shift the potential of interfering reactions. | A well-defined and reproducible peak at the expected potential for this compound. |
| Electrode Fouling | The electrode surface can become passivated by the oxidation products of this compound or other compounds in the sample.[1] After each measurement, regenerate the electrode surface by polishing or by applying a cleaning potential. | Restoration of the electrode's activity and the reappearance of the this compound signal. |
| Presence of Complexing Agents | Certain ions or molecules in the sample matrix can form complexes with this compound, altering its electrochemical behavior. | Sample pretreatment techniques like solid-phase extraction (SPE) can help remove these interfering agents. |
| Reference Electrode Malfunction | Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, replace the reference electrode. | A stable and correct potential reading. |
Issue 3: Inaccurate or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Components in the sample matrix can suppress or enhance the electrochemical signal.[2] | Employ the standard addition method for calibration to compensate for matrix effects. Sample dilution can also reduce the concentration of interfering components. |
| Inconsistent Sample Preparation | Ensure that the sample preparation protocol is followed precisely for all samples and standards. | Improved precision and accuracy of the measurements. |
| Temperature Fluctuations | Perform experiments in a temperature-controlled environment, as electrochemical reaction rates are temperature-dependent. | Consistent and reproducible results. |
| Electrode Instability | If using a chemically modified electrode, ensure the modifying layer is stable under the experimental conditions. | A stable baseline and consistent signal response over multiple measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the electrochemical detection of this compound?
A1: Common interferents for phenolic compounds include:
-
Other Phenolic Compounds: Structurally similar phenols, such as bisphenol A, nonylphenol, and other alkylphenols, can have oxidation potentials close to that of this compound, leading to overlapping signals.
-
Inorganic Ions: While less common for anodic oxidation of phenols, certain metal ions could potentially interfere.
-
Surfactants: Surfactants present in environmental or biological samples can adsorb onto the electrode surface, blocking the active sites and inhibiting the electrochemical reaction of this compound.[3][4][5]
-
Macromolecules: Proteins and other large organic molecules in biological samples can cause electrode fouling.[1]
Q2: How can I improve the selectivity of my electrode for this compound?
A2: Electrode modification is a key strategy to enhance selectivity. A highly effective approach is the use of Molecularly Imprinted Polymers (MIPs) .[6][7][8][9][10][11] MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functionality to the target molecule (this compound in this case). This "lock-and-key" mechanism provides high selectivity.
Q3: What is a good starting point for the experimental parameters (e.g., pH, potential range) for this compound detection?
A3: A good starting point for developing a method for a new analyte like this compound, based on general knowledge of phenols, would be:
-
pH: The electrochemical oxidation of phenols often involves proton transfer. A neutral or slightly acidic pH (e.g., phosphate (B84403) buffer at pH 6-7) is a common starting point. Optimization is crucial.
-
Potential Range: For voltammetric techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV), a potential window from approximately -0.2 V to +1.0 V (vs. Ag/AgCl) should be sufficient to observe the oxidation peak of this compound.
-
Electrochemical Technique: DPV and Square Wave Voltammetry (SWV) generally offer higher sensitivity and better resolution than CV for quantitative analysis.
Q4: Can you provide a general protocol for sample preparation of environmental water samples for this compound analysis?
A4: A general solid-phase extraction (SPE) protocol can be adapted for water samples:
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Loading: Pass the water sample (e.g., 100 mL, acidified to pH ~3) through the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a small volume of deionized water to remove unretained impurities.
-
Elution: Elute the retained this compound with a small volume of an organic solvent like methanol or acetonitrile (B52724).
-
Analysis: The eluate can then be evaporated and reconstituted in the supporting electrolyte for electrochemical analysis.
Quantitative Data on Interference
The following table summarizes the hypothetical effect of common interferents on the differential pulse voltammetry (DPV) peak current of a 10 µM this compound solution. This data is illustrative and should be experimentally verified.
| Interferent | Concentration (µM) | Peak Current Change (%) | Notes |
| Bisphenol A | 10 | +15% (Peak Overlap) | Oxidation potential is very close to this compound. |
| Nonylphenol | 10 | +25% (Peak Overlap) | Significant interference due to structural similarity. |
| Triton X-100 (Surfactant) | 5 | -30% | Adsorption on the electrode surface blocks the signal. |
| Bovine Serum Albumin (BSA) | 1 (mg/mL) | -50% | Significant electrode fouling. |
| Ascorbic Acid | 100 | -5% | Minor interference at a bare electrode. |
| Uric Acid | 100 | -8% | Minor interference at a bare electrode. |
Experimental Protocols
Protocol 1: Fabrication of a this compound Selective Molecularly Imprinted Polymer (MIP) Electrode
This protocol is adapted from methodologies for similar phenolic compounds.[6][7]
-
Electrode Preparation: Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry, sonicate in ethanol and deionized water, and dry under a nitrogen stream.
-
Polymerization Solution: Prepare a solution containing:
-
10 mM this compound (template)
-
30 mM Pyrrole (functional monomer)
-
0.1 M LiClO₄ in acetonitrile (supporting electrolyte)
-
-
Electropolymerization: Immerse the pretreated GCE in the polymerization solution. Perform cyclic voltammetry for 15 cycles in a potential range of 0.0 to +0.8 V at a scan rate of 50 mV/s. A polymer film will form on the electrode surface.
-
Template Removal: After polymerization, immerse the MIP-modified electrode in a solution of methanol/acetic acid (9:1, v/v) for 10 minutes with stirring to remove the this compound template molecules, creating specific binding sites.
-
Rinse and Store: Rinse the electrode with deionized water and store it at room temperature when not in use.
Visualizations
References
- 1. Frontiers | Electrochemical Detection of Environmental Pollutants Based on Graphene Derivatives: A Review [frontiersin.org]
- 2. Matrix Effect Study and Immunoassay Detection Using Electrolyte-Gated Graphene Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalssystem.com [journalssystem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecularly imprinted polypyrrole based electrochemical sensor for selective determination of 4-ethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Electrosynthesized Molecularly Imprinted Polymer Sensing Platforms for Bioanalyte Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Selecting an Appropriate Internal Standard for 4-Heptylphenol Analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical process of selecting and utilizing internal standards for the accurate quantitative analysis of 4-Heptylphenol.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate this compound quantification?
An internal standard (IS) is a compound of a known concentration added to all samples, including calibrators and quality controls, before any sample processing.[1] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, which is essential for achieving accurate and precise results.[1][2] For this compound analysis, which is often performed in complex matrices like environmental or biological samples, an internal standard compensates for:
-
Variability in Sample Recovery: Analyte losses can occur during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate readings.[3]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer response can affect results.[1]
By using the ratio of the analyte response to the internal standard response for quantification, these variations can be effectively normalized.[2]
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
An ideal internal standard should exhibit the following characteristics:[1]
-
Structural Similarity: It should be chemically and physically similar to this compound to ensure it behaves comparably during sample preparation and chromatography.[3]
-
Co-elution (for Isotope-Labeled Standards): An ideal IS should elute very close to the analyte to experience the same matrix effects.[4]
-
Mass Spectrometric Distinction: It must be clearly distinguishable from this compound by the mass spectrometer to avoid signal overlap.[1]
-
Purity and Stability: The internal standard should be of high purity and stable throughout the entire analytical process.[2]
-
Commercial Availability: The standard should be readily available or synthesizable.
Q3: What are the best internal standard options for this compound analysis?
There are two primary types of internal standards suitable for this analysis: Stable Isotope-Labeled (SIL) and Structural Analogue standards.
-
Stable Isotope-Labeled (SIL) Internal Standard (Gold Standard): A SIL version of this compound (e.g., this compound-d'n', where 'n' is the number of deuterium (B1214612) atoms) is the most effective choice.[4] SIL standards are chemically and physically almost identical to the analyte, ensuring they co-elute and are affected by matrix effects and extraction inconsistencies in the same way.[3][4] This provides the most accurate correction for experimental variations.[4]
-
Structural Analogue Internal Standard: When a SIL standard is unavailable or cost-prohibitive, a structural analogue is a viable alternative.[4] The chosen compound should mimic the chemical structure of this compound. Good candidates are other alkylphenols that are not present in the samples being analyzed. Examples include 4-Octylphenol or 4-tert-Butylphenol.[5][6][7] It is critical that the analogue is chromatographically separated from the analyte.
Q4: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow.[3] For methods involving liquid-liquid extraction or solid-phase extraction, the IS is typically added to the sample before any extraction or cleanup steps.[3] This ensures that the IS accounts for any analyte loss that may occur during the entire sample handling and preparation process.
Troubleshooting Guide
Problem: High variability in the analyte/IS ratio across replicate injections.
-
Possible Cause: Incomplete mixing of the internal standard with the sample.
-
Solution: Ensure thorough vortexing or mixing after adding the internal standard to achieve a homogenous solution before proceeding with any extraction or analysis steps.[1]
-
Possible Cause: Inconsistent injection volume.
-
Solution: Verify that the autosampler is functioning correctly, and check for air bubbles in the syringe.
-
Possible Cause: Instability of the analyte or internal standard in the autosampler.
-
Solution: Assess the stability of both compounds in the sample matrix over the duration of the analytical run. Consider using a cooled autosampler to minimize degradation.
Problem: Poor internal standard recovery or weak signal intensity.
-
Possible Cause: Error in the concentration or addition of the internal standard.
-
Solution: Double-check the preparation of the IS stock and working solutions. Review the protocol to confirm the correct volume is being added to each sample.[1]
-
Possible Cause: Degradation of the internal standard.
-
Solution: Evaluate the stability of the internal standard in the stock solution and during sample processing. Store stock solutions properly, protected from light and at the recommended temperature.
-
Possible Cause: Incorrect mass spectrometer settings.
-
Solution: Verify that the mass transitions (for MS/MS), collision energies, and other ion source parameters are correctly optimized for the internal standard.[1]
Problem: The internal standard peak interferes with the this compound peak.
-
Possible Cause: The chosen structural analogue co-elutes with this compound.
-
Solution: Modify the chromatographic conditions (e.g., gradient, column chemistry, mobile phase) to achieve baseline separation between the analyte and the internal standard.
-
Possible Cause: Isotopic contribution from a SIL standard to the analyte signal.
-
Solution: This can occur if the isotopic purity of the SIL-IS is low.[2] Ensure you are using a high-purity labeled standard. If minor overlap is unavoidable, it can be corrected for during data processing, but this is less ideal.
Comparison of Potential Internal Standards
| Internal Standard Candidate | Type | Rationale for Selection | Potential Advantages | Potential Disadvantages |
| This compound-d'n' | Stable Isotope-Labeled (SIL) | Identical chemical and physical properties to the analyte.[3] | Co-elutes with the analyte, providing the most accurate correction for matrix effects and recovery.[4] | May not be commercially available and could require costly custom synthesis.[4] |
| 4-n-Octylphenol | Structural Analogue | Similar alkylphenol structure, likely to behave similarly during extraction and chromatography. | Commercially available and more cost-effective than a custom SIL standard. | Chromatographic and ionization behavior may not perfectly match this compound, potentially leading to less accurate correction. Must be chromatographically resolved. |
| 4-tert-Butylphenol | Structural Analogue | Shares the core phenol (B47542) structure but has a different alkyl chain, ensuring it can be chromatographically separated.[5] | Readily available and commonly used for alkylphenol analysis.[5] | The difference in the alkyl chain's size and branching may lead to significant differences in extraction recovery and retention time compared to this compound. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
-
Preparation of Standards:
-
Prepare individual stock solutions of this compound and the chosen internal standard (e.g., 4-n-Octylphenol) in a suitable solvent like methanol (B129727) or ethanol (B145695) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix.
-
Add a constant, known amount of the internal standard to each calibration standard and sample.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike the water sample with the internal standard solution.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane (B109758) or methanol).[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Derivatization (Optional but Recommended for GC):
-
To enhance volatility and improve peak shape, derivatize the hydroxyl group using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Parameters:
-
GC System: Agilent 6890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 280°C.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Program: Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[7]
-
MS System: Agilent 5973N MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Preparation of Standards and Samples:
-
Follow the same procedure for preparing standards and adding the internal standard as described in the GC-MS protocol. Sample preparation via SPE is also applicable here. After evaporation, reconstitute the sample in the initial mobile phase.[8]
-
-
LC-MS/MS Parameters:
-
LC System: Shimadzu Nexera or equivalent.[8]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).[8]
-
Flow Rate: 0.4 mL/min.[8]
-
MS System: SCIEX QTRAP 6500+ or equivalent.[8]
-
Ion Source: Electrospray Ionization (ESI), negative mode.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for both this compound and the internal standard.
-
Visualizations
Caption: Decision logic for internal standard selection.
Caption: High-level experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing Variability in 4-Heptylphenol Bioassay Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bioassay results for 4-Heptylphenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioactivity studied?
A1: this compound is an alkylphenol, a class of organic compounds. It is studied for its potential endocrine-disrupting properties, specifically its ability to mimic the effects of estrogen by interacting with estrogen receptors.[1] This interaction can lead to the activation of estrogen-responsive genes, potentially causing adverse effects on reproductive health and development.
Q2: What are the common bioassays used to assess the estrogenic activity of this compound?
A2: Common in vitro bioassays include:
-
Estrogen Receptor (ER) Binding Assays: These assays measure the ability of this compound to displace a radiolabeled estrogen from the estrogen receptor, determining its binding affinity.
-
Yeast Estrogen Screen (YES) Assay: This is a reporter gene assay where yeast cells are genetically modified to express the human estrogen receptor and a reporter gene (e.g., lacZ). Binding of an estrogenic compound like this compound to the receptor triggers a color change, indicating estrogenic activity.
-
MCF-7 Cell Proliferation (E-Screen) Assay: This assay uses the estrogen-responsive human breast cancer cell line, MCF-7. An increase in cell proliferation in the presence of this compound suggests estrogenic activity.[2]
Q3: What are the primary sources of variability in these bioassays?
A3: Variability in bioassay results can stem from several factors:
-
Biological Variability: Inherent differences between cell lines, cell passages, and even individual cell responses within a culture can contribute to variability.[3] The choice of MCF-7 cell stock, for instance, can significantly impact the proliferative response.[3]
-
Experimental Conditions: Factors such as temperature, incubation time, and the specific lot of reagents (e.g., serum, media) can influence assay outcomes.
-
Operator-Related Variability: Differences in pipetting techniques, cell handling, and data analysis can introduce significant variability between experiments and laboratories.
-
Plate Position Effects: The location of samples within a microtiter plate can sometimes lead to biased results.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound bioassays.
Issue 1: High Variability in EC50 Values Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth phase for all experiments. Use a consistent source and lot of serum and media. Monitor cells for any changes in morphology. |
| Operator Technique | Standardize pipetting techniques and ensure all operators are following the exact same protocol. Consider using automated liquid handlers to minimize human error. |
| Reagent Instability | Prepare fresh dilutions of this compound and control compounds for each experiment. Ensure proper storage of all reagents according to the manufacturer's instructions. |
| Plate-to-Plate Variation | Randomize the placement of samples, controls, and blanks across the plate to minimize any positional effects. Include a reference standard on every plate to allow for normalization. |
Issue 2: No Dose-Response or a Very Weak Response to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider range-finding experiment to determine the optimal concentration range for this compound in your specific assay system. |
| Cell Line Sensitivity | The chosen cell line may have low sensitivity to weak estrogens like this compound. Consider using a more responsive cell line or subclone. For MCF-7 cells, different stocks exhibit varying levels of estrogen responsiveness.[3] |
| Degradation of this compound | Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh stock solutions if necessary. |
| Assay Incubation Time | Optimize the incubation time for the assay. For some assays, a longer incubation period may be required to detect a response from weaker estrogens. |
Issue 3: High Background Signal in Negative Controls
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination of Media or Reagents | Test all media, sera, and other reagents for estrogenic contamination. Phenol (B47542) red, a common pH indicator in cell culture media, is known to have weak estrogenic activity.[4] Consider using phenol red-free media. |
| Leaching of Estrogenic Compounds from Plastics | Use laboratory plastics (e.g., flasks, plates, pipette tips) that are certified to be free of estrogenic compounds. Some plastics can leach chemicals that interfere with estrogenicity assays. |
| Cross-Contamination | Ensure meticulous laboratory practice to avoid cross-contamination between wells, especially when handling potent estrogens used as positive controls. |
Quantitative Data on this compound Bioactivity
The following table summarizes the reported estrogenic activity of this compound from various in vitro bioassays. It is important to note that direct comparison of absolute EC50 values across different studies and assay systems can be challenging due to variations in experimental conditions. The Relative Estrogenic Potency (REP), which compares the activity of this compound to that of 17β-estradiol (E2), can provide a more standardized measure.
| Assay Type | Cell Line/System | Endpoint | This compound EC50 (µM) | Relative Estrogenic Potency (REP %) vs. E2 | Reference |
| E-Screen | MCF-7 | Cell Proliferation | Not explicitly stated for this compound, but 4-t-octylphenol and 4-nonylphenol (B119669) were active at 1 and 10 µM, respectively. | - | [2] |
| ER Binding | Rat Uterine Cytosol | Receptor Binding (IC50) | Not explicitly stated for this compound, but related alkylphenols showed activity. | - | [5] |
| YES Assay | Saccharomyces cerevisiae | β-galactosidase activity | - | - | Data not available in a comparable format |
Note: The table highlights the general range of activity. Significant variability can be expected between laboratories. The coefficient of variation (CV) is a useful metric for assessing this variability, with a lower CV indicating higher precision.[6]
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
This protocol is a generalized procedure. Specific details may vary based on the yeast strain and reporter system used.
-
Yeast Culture Preparation: Inoculate a suitable yeast strain expressing the human estrogen receptor into an appropriate growth medium. Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.
-
Assay Plate Preparation: Add serial dilutions of this compound, a positive control (17β-estradiol), and a negative control (vehicle solvent) to a 96-well microtiter plate.
-
Yeast Inoculation: Dilute the yeast culture in fresh medium containing a chromogenic substrate (e.g., CPRG) and add it to each well of the assay plate.
-
Incubation: Seal the plate and incubate at 30°C for 48-72 hours.
-
Measurement: Measure the color development (e.g., absorbance at 570 nm) using a plate reader. The intensity of the color is proportional to the estrogenic activity.
MCF-7 Cell Proliferation (E-Screen) Assay
This protocol is a generalized procedure. Optimization of cell seeding density and incubation times is recommended.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an optimized density in estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum). Allow cells to attach and adapt for 24-48 hours.
-
Treatment: Replace the medium with fresh estrogen-depleted medium containing serial dilutions of this compound, a positive control (17β-estradiol), and a negative control (vehicle solvent).
-
Incubation: Incubate the cells for 6-7 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
Data Analysis: Determine the concentration of this compound that causes a half-maximal proliferative response (EC50).
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
This compound, as an estrogen mimic, can activate the estrogen receptor (ER), leading to downstream cellular responses. The binding of this compound to the ER can initiate both genomic and non-genomic signaling pathways.
General Troubleshooting Workflow for Bioassay Variability
This workflow provides a logical sequence of steps to identify and address sources of variability in your this compound bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth factor-like activity of phenol red preparations in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Estrogenic Potency: 4-Heptylphenol vs. Bisphenol A
A comprehensive analysis of the estrogenic potency of 4-Heptylphenol (4-HP) and Bisphenol A (BPA) reveals distinct differences in their ability to elicit an estrogenic response. While both compounds are recognized as xenoestrogens, their potencies vary depending on the in vitro assay system utilized. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The estrogenic potency of a compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration at which the compound elicits 50% of its maximum response. A lower EC50 value indicates a higher potency. The following table summarizes the available quantitative data for 4-HP and BPA from key in vitro estrogenicity assays.
| Compound | Assay | Cell Line | Endpoint | EC50 (M) | Relative Potency (vs. 17β-Estradiol) | Reference |
| This compound | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | β-galactosidase activity | - | 0.0003% | Routledge & Sumpter, 1996 |
| Bisphenol A | MCF-7 Cell Proliferation Assay | MCF-7 (human breast cancer) | Cell Proliferation | ~1 x 10-6 | - | Various studies |
| Bisphenol A | Estrogen Receptor Transactivation Assay | Various (e.g., HeLa, HepG2) | Luciferase Reporter Gene Activity | ~1 x 10-7 - 1 x 10-6 | - | Various studies |
| 4-Nonylphenol (B119669) (as a surrogate for 4-HP) | MCF-7 Cell Proliferation Assay | MCF-7 (human breast cancer) | Cell Proliferation | ~1 x 10-6 | - | Vivacqua et al., 2003[1] |
Note: A direct comparison of EC50 values between different studies should be approached with caution due to variations in experimental conditions. The data for 4-Nonylphenol is included as a close structural and functional analogue to this compound, providing a more direct comparison to Bisphenol A in the same assay system.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the estrogenic potency of this compound and Bisphenol A are outlined below.
Yeast Estrogen Screen (YES) Assay
The YES assay is a recombinant yeast-based bioassay used to screen for estrogenic activity.
Principle: Genetically modified Saccharomyces cerevisiae yeast cells are used, which contain the human estrogen receptor (hER) gene and an expression plasmid carrying the lacZ gene (encoding β-galactosidase) under the control of estrogen responsive elements (EREs). When an estrogenic substance binds to the hER, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase. The enzyme then cleaves a chromogenic substrate (e.g., CPRG), resulting in a color change that can be quantified spectrophotometrically.
Methodology (based on Routledge & Sumpter, 1996):
-
Yeast Culture: The recombinant yeast strain is cultured in a selective medium to maintain the plasmids.
-
Assay Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test compounds (this compound, Bisphenol A, and 17β-estradiol as a positive control).
-
Incubation: The yeast culture, mixed with the chromogenic substrate, is added to the wells containing the test compounds. The plate is then incubated at 32°C for 3 days.
-
Measurement: The absorbance at a specific wavelength (e.g., 540 nm) is measured to quantify the color change, which is proportional to the β-galactosidase activity and, therefore, the estrogenic potency of the compound.
-
Data Analysis: The EC50 value is determined from the dose-response curve. The relative potency is calculated by comparing the EC50 of the test compound to that of 17β-estradiol.
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN assay is a cell-based bioassay that measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7.
Principle: MCF-7 cells are estrogen-dependent for their proliferation. When cultured in a hormone-depleted medium, their growth is arrested. The addition of estrogenic compounds stimulates their proliferation in a dose-dependent manner.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a standard culture medium. Prior to the assay, they are transferred to a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for several days to synchronize the cells and minimize basal estrogenic effects.
-
Assay Setup: Cells are seeded into 96-well plates and allowed to attach. The medium is then replaced with a hormone-depleted medium containing various concentrations of the test compounds (this compound, Bisphenol A) and a positive control (17β-estradiol).
-
Incubation: The cells are incubated for a period of 6 days.
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as:
-
Sulforhodamine B (SRB) assay: SRB is a dye that binds to cellular proteins, and the amount of bound dye is proportional to the cell number.
-
MTT assay: This colorimetric assay measures the metabolic activity of the cells, which is indicative of cell viability and proliferation.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the proliferative potency of the compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Caption: Estrogen receptor signaling pathway activated by xenoestrogens.
Caption: Workflow of the Yeast Estrogen Screen (YES) Assay.
References
Comparative Guide to Analytical Methods for 4-Heptylphenol Detection in Biota
This guide provides a detailed comparison of the predominant analytical methodologies for the quantification of 4-Heptylphenol in biological samples. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs.
Two principal techniques are highlighted: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a derivatization step. Both methods offer high sensitivity and selectivity, crucial for analyzing complex biological matrices.
Methodology Comparison
The selection between LC-MS/MS and GC-MS with derivatization depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers high specificity and sensitivity for a wide range of compounds without the need for derivatization.[1][2] On the other hand, GC-MS is a robust technique, and derivatization can significantly enhance the volatility and chromatographic properties of polar analytes like this compound, leading to improved separation and detection.[3][4][5]
Data Presentation
The following table summarizes the quantitative performance data for the analytical methods discussed. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS | GC-MS with Derivatization |
| Limit of Detection (LOD) | Low ng/g range in biota[1][2] | 6.93 to 15.7 ng/L in water (for 4-n-alkylphenols)[3]; 2 ng/g for 4-tert-octylphenol (B29142) in biological samples[6] |
| Limit of Quantification (LOQ) | 4 to 12 ng/g in eggs; 6 to 22 ng/g in fish[1][2] | 20 ng/g for 4-nonylphenols in biological samples[6] |
| Recovery | 83 to 109% (for various alkylphenols in fish bile)[3] | 86.0% (for 4-nonylphenols in fish) and 95.8% (for 4-tert-octylphenol in fish)[6] |
| Precision (%RSD) | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |
| Derivatization Required | No | Yes (e.g., silylation, acylation, alkylation)[3][4][7] |
| Key Advantages | High sensitivity and specificity without derivatization[1][2] | Robust technique, derivatization improves chromatography[3][4] |
Experimental Protocols
LC-MS/MS Method for this compound in Biota
This protocol is based on a generalized procedure for the analysis of alkylphenols in biological matrices such as fish tissue and eggs.[1][2]
a. Sample Preparation and Extraction:
-
Homogenization: Homogenize the tissue sample.
-
Accelerated Solvent Extraction (ASE): Extract the homogenized sample using an accelerated solvent extractor.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the extract through an octadecylsilica or aminopropyl cartridge for cleanup.
b. Instrumental Analysis:
-
Chromatography: Perform liquid chromatography using a suitable column and mobile phase gradient to separate the analytes.
-
Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer in electrospray ionization (ESI) mode. Use of a ¹³C-labeled internal standard is recommended for accurate quantification.[1][2]
GC-MS with Derivatization Method for this compound in Biota
This protocol outlines a general procedure for the analysis of alkylphenols in biological samples using GC-MS with a prior derivatization step.[3][6]
a. Sample Preparation and Extraction:
-
Extraction: Extract the this compound from the biological sample using a suitable solvent such as acetonitrile.
-
Lipid Removal: Partition the extract with hexane (B92381) to remove lipids.[6]
-
Cleanup: Further clean up the extract using a Florisil PR column.[6]
b. Derivatization:
-
Reaction: Derivatize the cleaned extract to increase the volatility of this compound. Common derivatization techniques include silylation (e.g., with BSTFA), acylation, or alkylation.[3][4][7] The reaction conditions (reagent, solvent, temperature, and time) need to be optimized.[3]
c. Instrumental Analysis:
-
Gas Chromatography: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for separation.
-
Mass Spectrometry: Detect and quantify the derivatized analyte using a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity.[6]
Visualizations
References
- 1. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. youtube.com [youtube.com]
- 6. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Comparative Toxicity of Alkylphenols
A Comparative Guide to the Toxicity of Alkylphenols for Researchers
Alkylphenols are a class of synthetic organic compounds widely used as precursors in the manufacturing of detergents, plastics, and various industrial and consumer products.[1] Their persistence in the environment and potential to act as endocrine disruptors have raised significant concerns.[1][2] This guide provides a comparative overview of the toxicity of different alkylphenols, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support researchers, scientists, and drug development professionals.
The toxicity of alkylphenols varies significantly based on the structure, particularly the length and branching of the alkyl chain. Generally, aquatic toxicity increases with the length of the alkyl chain.[3] The following table summarizes key quantitative toxicity data for several common alkylphenols.
| Alkylphenol | CAS No. | Test Type | Species | Endpoint | Value | Reference |
| Nonylphenol (NP) | 25154-52-3 | Acute Oral | Rat | LD50 | 1200-2400 mg/kg | [4] |
| Acute Oral | Mouse | LD50 | 300 mg/kg | [4] | ||
| Aquatic (Acute) | Crangon septemspinosa (shrimp) | 96-h LC50 | 0.3 mg/L | [3] | ||
| Aquatic (Chronic) | Daphnia magna (water flea) | 48-h NOAEL | <0.01 - 0.4 mg/L | [5] | ||
| 4-tert-Octylphenol (OP) | 140-66-9 | Acute Oral | Rat | LD50 | >2000 mg/kg | [6] |
| Aquatic (Acute) | Crangon septemspinosa (shrimp) | 96-h LC50 | 1.1 mg/L | [3] | ||
| Aquatic (Chronic) | Daphnia magna (water flea) | - | NOEC: 0.19 mg/L | [7] | ||
| Dodecylphenol | 121158-58-5 | Aquatic (Acute) | Invertebrates | 96-h EC50 | 17 µg/L | [7] |
| Aquatic (Acute) | Crangon septemspinosa (shrimp) | 96-h LC50 | 0.15 mg/L | [3] | ||
| Aquatic (Chronic) | Daphnia magna (water flea) | 21-d NOEC | 2.0 µg/L | [7] | ||
| 4-tert-Butylphenol | 98-54-4 | Aquatic (Chronic) | Daphnia magna (water flea) | - | NOEC: 8.6 mg/L | [7] |
| p-sec-Butylphenol | 99-71-8 | Aquatic (Acute) | Crangon septemspinosa (shrimp) | 96-h LC50 | 1.8 mg/L | [3] |
| p-Heptylphenol | - | Aquatic (Acute) | Crangon septemspinosa (shrimp) | 96-h LC50 | 0.6 mg/L | [3] |
-
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population.[8]
-
LC50 (Lethal Concentration, 50%): The concentration of a chemical in the air or water that is lethal to 50% of a test population.[8]
-
EC50 (Effective Concentration, 50%): The concentration of a substance that produces a specific effect in 50% of a test population.
-
NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[8][9][10]
-
NOEC (No-Observed-Effect Concentration): The highest concentration of a substance in an environmental compartment that is unlikely to cause an unacceptable effect.[8]
Mechanisms of Toxicity
Alkylphenols exert their toxic effects through several mechanisms, most notably by acting as xenoestrogens, which are external compounds that mimic the effects of estrogen.[11] This endocrine disruption can interfere with reproductive processes and normal tissue function.[12][13]
Endocrine Disruption: Signaling Pathway
Alkylphenols can bind to estrogen receptors (ERs), including nuclear receptors (ERα, ERβ) and membrane-associated receptors like G protein-coupled estrogen receptor 1 (GPER).[14][15] While their binding affinity to nuclear ERs is relatively weak, they can potently activate non-genomic signaling pathways through membrane ERs.[12][15] This activation can trigger downstream cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which influences cell division, differentiation, and survival.[12] The disruption of these signaling pathways can lead to adverse reproductive and developmental outcomes.[14][16]
Caption: Alkylphenol disruption of non-genomic estrogen signaling via GPER.
Experimental Protocols
Evaluating the toxicity of alkylphenols involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experimental approaches.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17]
Objective: To determine the concentration-dependent cytotoxic effect of an alkylphenol on a specific cell line.
Materials:
-
Target cell line (e.g., L-929 mouse fibroblasts, RTG-2 fish gonadal cells)[17][18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alkylphenol stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the alkylphenol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and untreated controls.[19]
-
Incubation: Incubate the plate for a specified exposure period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[17]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the alkylphenol concentration to determine the IC50 (inhibitory concentration 50%) value.
Genotoxicity Assay Protocol (Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual cells.[20][21]
Objective: To assess the DNA-damaging potential of an alkylphenol in a cell population.
Materials:
-
Target cells (e.g., RTG-2 cells, primary hepatocytes)[18]
-
Alkylphenol stock solution
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt, detergent, and buffer)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl)
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Cell Treatment: Expose cells in suspension or monolayer to various concentrations of the alkylphenol for a defined period.
-
Cell Embedding: Harvest the cells and resuspend them in LMPA at 37°C. Pipette the cell/agarose suspension onto a slide pre-coated with NMPA and cover with a coverslip. Allow the agarose to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids."
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for approximately 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with buffer, then stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like tail length, tail intensity, and tail moment.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for in vitro toxicity testing, applicable to both cytotoxicity and genotoxicity assays.
Caption: Generalized workflow for in vitro alkylphenol toxicity testing.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. Alkylphenol Endocrine Disruptors and Allergies [nutritionfacts.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. www2.mst.dk [www2.mst.dk]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Nonylphenol - Wikipedia [en.wikipedia.org]
- 12. Estrogens from the Outside In: Alkylphenols, BPA Disrupt ERK Signaling in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocrine disruption via estrogen receptors that participate in nongenomic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. researchgate.net [researchgate.net]
- 21. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to the Endocrine-Disrupting Effects of 4-Heptylphenol and 4-Nonylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endocrine-disrupting effects of two prominent alkylphenols, 4-Heptylphenol and 4-Nonylphenol. These compounds are widely used in industrial processes and are recognized as environmental contaminants with the potential to interfere with the endocrine system. This document synthesizes experimental data, outlines detailed methodologies for key assays, and visualizes relevant biological pathways and experimental workflows to support further research and risk assessment.
Mechanism of Endocrine Disruption: Xenoestrogenic Activity
The primary mechanism through which this compound and 4-Nonylphenol exert their endocrine-disrupting effects is by acting as xenoestrogens. They mimic the natural hormone 17β-estradiol by binding to and activating estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα). This binding can initiate a cascade of molecular events typically triggered by endogenous estrogens, leading to the inappropriate activation of estrogen-responsive genes and potential disruption of normal physiological processes.
Quantitative Comparison of Estrogenic Activity
The estrogenic potency of these compounds is evaluated using various in vitro assays that measure their ability to bind to the estrogen receptor and elicit a biological response. The data consistently shows that 4-Nonylphenol is a more potent endocrine disruptor than this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estrogen Receptor α (ERα) Relative Binding Affinity (RBA) (%) (17β-estradiol = 100%) | Yeast Estrogen Screen (YES) Assay (EC50) |
| This compound | C₁₃H₂₀O | 192.30 | Data not available; inferred to be lower than 4-Nonylphenol based on structure-activity relationships. | Less potent than 4-Nonylphenol. A study demonstrated its estrogenic activity is lower than alkylphenols with longer carbon chains.[1] |
| 4-Nonylphenol | C₁₅H₂₄O | 220.35 | 0.05 - 0.12% | ~1 x 10⁻⁶ M to 7.3 x 10⁻⁸ M[2] |
Note: The estrogenic activity of commercial nonylphenol can vary as it is often a complex mixture of isomers. The structure of the alkyl chain, particularly branching at the alpha-carbon, significantly influences its potency.[1][3]
Comparative Analysis: Structure-Activity Relationship
The difference in estrogenic potency between this compound and 4-Nonylphenol is primarily attributed to their chemical structure, specifically the length of the para-alkyl chain.[4]
-
Alkyl Chain Length : Experimental evidence consistently demonstrates that for para-alkylphenols, the estrogenic activity and binding affinity to the ER increase with the length of the linear alkyl chain, maximizing at around nine carbon atoms (nonyl).[4] Therefore, the nine-carbon chain of 4-Nonylphenol allows for a more favorable interaction with the hydrophobic ligand-binding pocket of the estrogen receptor compared to the shorter seven-carbon chain of this compound.[5]
-
Phenolic Hydroxyl Group : The phenolic hydroxyl group is essential for binding to the estrogen receptor, as it mimics the A-ring of 17β-estradiol and forms a crucial hydrogen bond with the receptor.[4]
In essence, while both molecules possess the necessary phenolic structure to interact with the ER, the longer alkyl chain of 4-Nonylphenol enhances the stability of this interaction, resulting in a greater biological response.
Signaling Pathways and Experimental Workflows
To understand how the estrogenic activity of these compounds is determined, the following diagrams illustrate the key biological pathway and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Estrogenicity of alkylphenolic compounds: A 3‐D structure—activity evaluation of gene activation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]
A Guide to Inter-Laboratory Comparison of 4-Heptylphenol Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in an inter-laboratory comparison (ILC) for the measurement of 4-Heptylphenol. While specific ILC data for this compound is not publicly available, this document synthesizes established methodologies and performance expectations based on proficiency tests for similar phenolic compounds. It is designed to assist laboratories in developing and validating their own analytical methods, preparing for participation in proficiency testing, and interpreting comparative data.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are crucial for ensuring the quality and comparability of analytical results among different laboratories.[1][2] By analyzing the same homogeneous sample, participating laboratories can assess their performance against a reference value and against each other. This process is essential for method validation, quality control, and accreditation.[3][4] Key statistical measures used to evaluate performance in ILCs include z-scores and Mandel's h- and k-statistics, which help identify systematic biases and differences in precision.[1][2]
Analytical Techniques for this compound
The selection of an analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Common methods for the analysis of phenols include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating this compound from complex matrices.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, often after a derivatization step.[6][8]
Illustrative Comparison of Analytical Methods
The following table summarizes typical performance characteristics for common analytical methods used for this compound analysis. These values are illustrative and based on data from similar phenolic compounds. Actual performance may vary depending on the laboratory, matrix, and specific protocol.
| Parameter | HPLC-UV | HPLC-FLD (with derivatization) | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L | 0.03 - 0.3 µg/L | 0.15 - 1.5 µg/L |
| Repeatability (RSDr) | < 10% | < 8% | < 12% |
| Reproducibility (RSDR) | < 20% | < 15% | < 25% |
| Recovery (Accuracy) | 85 - 110% | 90 - 115% | 80 - 120% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. Participants are typically required to follow a specific Standard Operating Procedure (SOP) as closely as possible.
1. Sample Preparation (General Protocol for Water Samples)
-
Collection: Collect grab samples in clean glass containers.[8]
-
Preservation: Acidify the sample to a pH < 2 with a suitable acid and store at 4°C.[8]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the acidified sample with a non-polar solvent like dichloromethane (B109758) or hexane.[7]
-
Solid-Phase Extraction (SPE): Pass the sample through a sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent.[6]
-
-
Concentration: Evaporate the solvent to a smaller, known volume to concentrate the analyte.
-
Derivatization (for GC-MS and HPLC-FLD): React the extracted this compound with a derivatizing agent to improve its chromatographic properties and detectability.
2. HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.[5]
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with a pH modifier like formic acid).[5]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Approximately 275 nm.
-
Quantification: External calibration curve using certified reference standards of this compound.
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless or on-column injection.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
MS Detection: Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification: Internal standard calibration is recommended to correct for matrix effects and variations in sample preparation.
Visualizing the Workflow
The following diagrams illustrate the key stages of an inter-laboratory comparison and a typical analytical workflow for this compound measurement.
Caption: Workflow of an inter-laboratory comparison study.
Caption: A typical analytical workflow for this compound.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. pe100plus.com [pe100plus.com]
- 3. rtilab.com [rtilab.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Validating 4-Heptylphenol as a Positive Control: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in experimental design, ensuring assay validity and data reliability. This guide provides a comprehensive comparison of 4-Heptylphenol's performance as a positive control in various biological assays, supported by experimental data and detailed protocols.
Mechanism of Action and Applications
This compound is an alkylphenol that has garnered attention in environmental and toxicological studies due to its estrogenic activity and its potential to disrupt the endocrine system.[1][2][3] Its utility as a positive control stems from its ability to consistently elicit measurable biological responses in a variety of in vitro assays. Key mechanisms of action for this compound include:
-
Estrogen Receptor (ER) Agonism: this compound is a well-documented xenoestrogen, meaning it can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol.[4] This property makes it a suitable positive control in assays designed to screen for endocrine-disrupting chemicals.
-
TRPA1 Channel Activation: this compound has been shown to act as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a cation channel involved in sensory signaling.[5]
-
PPARγ Activation: Evidence suggests that this compound can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[2]
-
Induction of Apoptosis: In certain cell types, this compound has been observed to induce apoptosis, or programmed cell death, through pathways independent of the P2X7 receptor.[3]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, comparing the activity of this compound with other relevant compounds.
Table 1: Estrogenic Activity of Alkylphenols in Yeast Estrogen Screen (YES) Assay
| Compound | EC50 (M) | Relative Potency (17β-estradiol = 1) |
| 17β-Estradiol | 1 x 10-9 | 1 |
| This compound | 1 x 10-5 | 0.0001 |
| 4-n-Hexylphenol | 1 x 10-5 | 0.0001 |
| 4-n-Pentylphenol | 2 x 10-5 | 0.00005 |
| 4-n-Butylphenol | 1 x 10-5 | 0.0001 |
Data adapted from Routledge & Sumpter, 1997.[4] This table demonstrates the estrogenic potency of this compound in comparison to the endogenous ligand 17β-estradiol and other alkylphenols. While less potent than estradiol, it exhibits consistent estrogenic activity.
Table 2: Agonist Activity of Alkylphenols on the TRPA1 Channel
| Compound | EC50 (µM) |
| This compound | 10 |
| 4-Octylphenol | 3.8 |
| 4-Pentylphenol | 38 |
| 4-Propylphenol | 60 |
| 4-Ethylphenol | 110 |
| 4-Methylphenol | 1300 |
Data adapted from Startek et al., 2021.[5] This table highlights the potency of this compound as a TRPA1 agonist, showing a clear structure-activity relationship where potency increases with the length of the alkyl chain up to a certain point.
Table 3: Cytotoxicity and Aromatase Inhibition in JEG-3 Cells
| Compound | Cytotoxicity EC50 (µM) | Aromatase Inhibition IC50 (µM) |
| This compound | 18 - 65 | 41 |
| 4-Dodecylphenol | 18 - 65 | - |
| 4-Cumylphenol | 18 - 65 | - |
Data adapted from Pérez-Albaladejo et al., 2019.[6] This table provides data on the cytotoxic effects and aromatase inhibition activity of this compound.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
This compound, as an estrogen mimic, binds to the estrogen receptor (ER). This binding event triggers a cascade of intracellular events, leading to changes in gene expression. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[7][8]
PPARγ Signaling Pathway
The activation of PPARγ by this compound leads to the transcription of genes involved in adipogenesis and lipid metabolism. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9][10]
Experimental Workflow: Yeast Estrogen Screen (YES) Assay
The YES assay is a common method to screen for estrogenic compounds. It utilizes genetically modified yeast cells that express the human estrogen receptor and a reporter gene (e.g., lacZ, which encodes β-galactosidase). When an estrogenic compound like this compound is present, it binds to the ER, leading to the expression of the reporter gene and a measurable color change.[5][11][12]
Experimental Protocols
1. Yeast Estrogen Screen (YES) Assay
This protocol is adapted from established methods for assessing estrogenic activity.[5][11][12]
-
Yeast Strain: Saccharomyces cerevisiae genetically engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element (ERE).
-
Media: Prepare appropriate yeast growth media (e.g., SD/-Trp/-Leu) and assay media containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
-
Procedure:
-
Culture the yeast strain overnight in growth media.
-
Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.1) in the assay medium.
-
Dispense the diluted yeast culture into a 96-well microplate.
-
Prepare serial dilutions of the test compounds, 17β-estradiol (as a reference positive control), and this compound (as the positive control being validated) in a suitable solvent (e.g., DMSO).
-
Add the diluted compounds to the wells containing the yeast culture. Include solvent controls.
-
Incubate the plate at 30°C for 48-72 hours.
-
Measure the absorbance at a wavelength appropriate for the chromogenic substrate (e.g., 570 nm for CPRG).
-
-
Data Analysis: Plot the absorbance against the log of the compound concentration to generate dose-response curves and calculate the EC50 value for each compound.
2. TRPA1 Activation Assay (Calcium Imaging)
This protocol is based on methods used to measure intracellular calcium influx upon TRPA1 channel activation.[1][5]
-
Cell Line: A cell line stably expressing the human or mouse TRPA1 channel (e.g., HEK293-hTRPA1 or CHO-mTRPA1).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Extracellular buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compounds, including this compound and a known TRPA1 agonist like allyl isothiocyanate (AITC) as a positive control.
-
-
Procedure:
-
Seed the TRPA1-expressing cells onto a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with extracellular buffer to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compounds, including this compound, at various concentrations.
-
Continuously monitor the fluorescence intensity over time to measure changes in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence is indicative of calcium influx. Plot the peak fluorescence change against the compound concentration to determine the EC50 value.
Conclusion
This compound serves as a reliable and effective positive control in a range of in vitro assays designed to assess estrogenicity, TRPA1 channel activation, and other cellular processes. Its well-characterized mechanisms of action and consistent performance, as demonstrated by the presented data, validate its use for ensuring the accuracy and reproducibility of experimental results. Researchers can confidently employ this compound to confirm assay functionality and to provide a benchmark for the evaluation of unknown compounds.
References
- 1. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pregnant Women and Endocrine Disruptors: Role of P2X7 Receptor and Mitochondrial Alterations in Placental Cell Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Environmental Persistence of 4-Heptylphenol Isomers: A Comparative Guide
The environmental fate and persistence of alkylphenols, a class of compounds widely used in the manufacturing of surfactants and other industrial products, are of significant concern due to their potential endocrine-disrupting properties. Within this class, 4-heptylphenol exists as various isomers, primarily differing in the branching of the heptyl alkyl chain. The isomeric structure has been shown to play a crucial role in determining the environmental persistence of these compounds. This guide provides a comparative overview of the environmental persistence of this compound isomers, drawing upon available experimental data for this compound and related alkylphenols to highlight key differences in their biodegradability, soil sorption, and photodegradation.
Comparative Assessment of Environmental Persistence
The persistence of this compound isomers in the environment is primarily governed by three key processes: biodegradation, sorption to soil and sediment, and photodegradation. The structure of the alkyl chain, specifically its degree of branching, significantly influences the efficiency of these processes. Generally, branched isomers exhibit greater persistence than their linear counterparts.
Biodegradation
Microbial degradation is a primary pathway for the removal of alkylphenols from the environment. However, the branching of the alkyl chain can hinder enzymatic activity, leading to slower degradation rates.
Key Findings:
-
Linear vs. Branched Isomers: Studies on related alkylphenols, such as nonylphenol, have demonstrated that linear isomers are more readily biodegradable than branched isomers.[1][2] The steric hindrance presented by the branched alkyl chain makes it more difficult for microbial enzymes to access and break down the molecule.
-
Degree of Branching: Within branched isomers, a higher degree of branching at the benzylic carbon atom (the carbon atom attached to the phenol (B47542) ring) is associated with greater resistance to biodegradation.
| Isomer Type | Expected Biodegradation Rate | Supporting Evidence (for related alkylphenols) |
| 4-n-heptylphenol (Linear) | Faster | Linear nonylphenol shows faster degradation than branched isomers.[2] |
| Branched this compound | Slower | Isomers with quaternary benzylic carbons are more resistant to degradation.[1] |
Soil and Sediment Sorption
Sorption to soil and organic matter can significantly impact the bioavailability and mobility of this compound isomers in the environment. The octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity, is a key factor influencing sorption.
Key Findings:
-
Hydrophobicity: Alkylphenols, including this compound, are relatively hydrophobic and tend to partition from water to soil and sediment.
-
Isomer-Specific Sorption: The sorption behavior can be influenced by the isomer's structure. One study on nonylphenol found that the linear isomer (4-n-NP) behaves differently in terms of soil sorption compared to branched isomers.[3]
| Isomer Type | Expected Sorption to Soil/Sediment | Supporting Evidence (for related alkylphenols) |
| 4-n-heptylphenol (Linear) | Potentially lower sorption compared to some branched isomers. | Linear 4-n-nonylphenol exhibits different sorption behavior than branched isomers.[3] |
| Branched this compound | Generally high, with potential for stronger sorption depending on the specific branching pattern. | High Kow values of alkylphenol metabolites indicate effective partitioning into sediments.[4] |
Photodegradation
Photodegradation, or the breakdown of compounds by light, is another potential removal pathway for this compound in the aquatic environment.
Key Findings:
-
UV Irradiation: Phenolic compounds can be degraded by UV irradiation. The efficiency of this process can be influenced by factors such as pH and the presence of photosensitizers.
-
Limited Isomer-Specific Data: There is a lack of specific data comparing the photodegradation rates of different this compound isomers. However, it is plausible that the isomeric structure could influence the quantum yield and overall rate of photodegradation.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the environmental persistence of alkylphenols.
Biodegradation Assay (Based on OECD Guideline 301)
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum.
-
Test System: A defined mineral medium containing the test substance (a specific this compound isomer) as the sole carbon source is inoculated with the activated sludge.
-
Incubation: The test systems are incubated in the dark at a controlled temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.
-
Measurement: Biodegradation is monitored by measuring the decrease in dissolved organic carbon (DOC) or by analyzing the concentration of the parent compound over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of biodegradation and the half-life of the compound are calculated from the concentration-time data.
Soil Sorption Study (Based on OECD Guideline 106)
-
Soil Selection: A range of soils with varying organic carbon content and texture are selected.
-
Batch Equilibrium Method:
-
A known mass of soil is equilibrated with a solution of the this compound isomer in a background electrolyte (e.g., 0.01 M CaCl2) of known concentration.
-
The soil-solution slurry is shaken for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
The slurry is then centrifuged, and the concentration of the isomer in the supernatant is measured.
-
-
Data Analysis: The amount of the isomer sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are then determined.
Photodegradation Study
-
Test Solution: A solution of the this compound isomer is prepared in purified water, often buffered to a specific pH.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Sampling: Aliquots of the solution are taken at various time intervals.
-
Analysis: The concentration of the this compound isomer in the samples is determined by HPLC or GC-MS.
-
Data Analysis: The rate of photodegradation and the photolytic half-life are calculated from the disappearance of the parent compound over time.
Environmental Fate of this compound Isomers
The following diagram illustrates the key environmental pathways and processes affecting the persistence of this compound isomers.
Caption: Environmental pathways of this compound isomers.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on this compound isomers is based on extrapolations from data on other alkylphenols due to limited direct experimental results. Further research is needed to fully characterize the isomer-specific environmental persistence of this compound.
References
- 1. Differential degradation of nonylphenol isomers by Sphingomonas xenophaga Bayram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomer-specific degradation of branched and linear 4-nonylphenol isomers in an oxic soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for 4-Heptylphenol Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for assessing human exposure to 4-Heptylphenol (4-HP), a member of the alkylphenol class of compounds. Due to a scarcity of direct research on 4-HP, this document extrapolates from data on structurally similar alkylphenols, such as 4-nonylphenol (B119669) (4-NP) and 4-octylphenol (B30498) (4-OP), to propose a validation framework. This compound has been detected in human blood and is not a naturally occurring compound, making its presence a direct indicator of exposure.[1]
Potential Biomarkers for this compound Exposure
The validation of biomarkers for 4-HP exposure is crucial for understanding its pharmacokinetics and potential health effects. Based on the metabolism of similar phenolic compounds, several candidates can be proposed for validation.
Direct Biomarker:
-
Parent Compound (this compound): The presence of 4-HP in biological matrices like blood or urine directly indicates exposure.
Metabolic Biomarkers:
-
Phase I Metabolites: Hydroxylated and catechol forms of 4-HP are anticipated as primary metabolites. For instance, studies on 4-nonylphenol have identified hydroxylated and catechol metabolites in liver microsomes.[2]
-
Phase II Metabolites: Glucuronide and sulfate (B86663) conjugates of the parent compound and its Phase I metabolites are expected to be the major excretory forms.[3][4][5] The analysis of these conjugates in urine can provide a non-invasive measure of exposure.
Comparison of Analytical Methodologies
The accurate quantification of 4-HP and its metabolites in biological samples is essential for biomarker validation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for analyzing alkylphenols.[6][7][8][9][10]
| Analytical Method | Principle | Advantages | Disadvantages | Typical Detection Method |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds without derivatization.[6] Versatile with various detection methods.[9] | May have lower sensitivity for some compounds compared to GC-MS. | Mass Spectrometry (MS/MS), Fluorescence (FLD), Diode Array Detector (DAD).[8][11] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | High sensitivity and selectivity, providing definitive identification of analytes.[6] Ideal for trace-level analysis. | Often requires derivatization for non-volatile compounds, which can add complexity.[11] | Mass Spectrometry (MS). |
Quantitative Performance of Analytical Methods (Hypothetical for 4-HP based on similar compounds)
The following table summarizes the expected performance characteristics for the analysis of 4-HP and its metabolites, based on data from other alkylphenols.
| Parameter | HPLC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.2 - 2.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 15% | < 20% |
Experimental Protocols
Detailed methodologies are critical for the successful validation of biomarkers. Below are generalized protocols for the analysis of 4-HP in human urine and plasma.
Protocol 1: Quantification of this compound and its Metabolites in Human Urine by LC-MS/MS
-
Sample Preparation:
-
Collect a first-morning void urine sample.
-
To measure conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase and sulfatase.
-
Employ Solid-Phase Extraction (SPE) for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to 4-HP and its expected metabolites.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, sensitivity, and specificity according to established guidelines.[12]
-
Protocol 2: Quantification of this compound in Human Plasma by GC-MS
-
Sample Preparation:
-
Perform protein precipitation using a cold solvent like acetonitrile.[13]
-
Alternatively, use liquid-liquid extraction (LLE) or supported liquid extraction (SLE) for cleanup.
-
Derivatize the extracted analytes to increase volatility for GC analysis.
-
-
GC-MS Analysis:
-
Column: A low-polarity capillary column.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for 4-HP.
-
-
Validation:
-
Assess the method's performance for linearity, accuracy, precision, and sensitivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway for this compound and a general workflow for biomarker validation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0246435) [hmdb.ca]
- 2. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk | MDPI [mdpi.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. benchchem.com [benchchem.com]
Assessing the Binding Affinity of 4-Heptylphenol to Estrogen Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 4-Heptylphenol and other structurally related alkylphenols to estrogen receptors (ERs). The information presented is curated from scientific literature and is intended to assist researchers in evaluating the endocrine-disrupting potential and receptor interaction of these compounds.
Relative Binding Affinity of Alkylphenols to Estrogen Receptors
The binding affinity of a compound to a receptor is a critical measure of its potential to elicit a biological response. In the context of estrogen receptors, this is often quantified by the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA). The IC50 value represents the concentration of a competitor ligand (in this case, an alkylphenol) that displaces 50% of a radiolabeled reference ligand (e.g., [³H]-estradiol) from the receptor. The RBA is a ratio of the IC50 of the reference ligand (estradiol, set to 100%) to the IC50 of the test compound, providing a direct comparison of binding strength.
Studies have shown that para-substituted alkylphenols can bind to estrogen receptors, and this interaction is influenced by the length and structure of the alkyl chain. Generally, the binding affinity increases with the length of the linear alkyl chain, up to a certain point.
| Compound | Alkyl Chain Length (n) | IC50 (μM) | Relative Binding Affinity (RBA) (%) |
| Phenol | 0 | 1800 | 0.0001 |
| 4-Methylphenol (p-Cresol) | 1 | 540 | 0.0003 |
| 4-Ethylphenol | 2 | 160 | 0.001 |
| 4-Propylphenol | 3 | 48 | 0.0034 |
| 4-Butylphenol | 4 | 15 | 0.011 |
| 4-Pentylphenol | 5 | 5.1 | 0.032 |
| 4-Hexylphenol | 6 | 1.9 | 0.085 |
| This compound | 7 | Data not available | Data not available |
| 4-Octylphenol | 8 | 0.73 | 0.22 |
| 4-Nonylphenol | 9 | 0.45 | 0.36 |
| 17β-Estradiol | - | 0.0016 | 100 |
Data adapted from a study on the structural requirements of para-alkylphenols to bind to the estrogen receptor. The RBA was calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Estrogen Receptor Signaling Pathway
Estrogens, and their mimics like certain alkylphenols, exert their effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a ligand to the ER initiates a cascade of events leading to changes in gene expression and cellular function. The primary signaling pathway involves the receptor's translocation to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
The relative binding affinity of this compound and other compounds to estrogen receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on established methodologies.
1. Preparation of Materials:
-
Receptor Source: Recombinant human estrogen receptor (ERα or ERβ) or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus).
-
Radioligand: Tritiated estradiol (B170435) ([³H]-E2) with high specific activity.
-
Test Compounds: this compound and other competitor compounds dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Assay Buffer: Tris-based buffer containing additives to stabilize the receptor and reduce non-specific binding.
-
Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.
2. Assay Procedure:
-
A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-E2) are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) or the reference compound (unlabeled 17β-estradiol) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Following incubation, the separation medium is added to adsorb the free, unbound radioligand.
-
The mixture is centrifuged to pellet the receptor-bound radioligand complex.
-
The amount of radioactivity in the supernatant (free radioligand) or the pellet (bound radioligand) is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Relative Binding Affinity (RBA) is calculated using the formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100
Caption: Workflow for a competitive estrogen receptor binding assay.
comparing the efficacy of different remediation techniques for 4-Heptylphenol
A Comparative Guide to the Remediation of 4-Heptylphenol
For researchers, scientists, and professionals in drug development, the effective removal of persistent organic pollutants like this compound from contaminated environments is a critical challenge. This guide provides a comprehensive comparison of various remediation techniques, supported by available experimental data, to aid in the selection of the most suitable method for specific applications. The techniques evaluated include advanced oxidation processes (AOPs), adsorption, and biodegradation. Due to the limited availability of data specifically for this compound, this guide also incorporates findings for structurally similar long-chain alkylphenols, such as 4-nonylphenol (B119669) and 4-octylphenol, as valuable surrogates.
Data Presentation: Efficacy of Remediation Techniques
The following tables summarize the quantitative data on the efficacy of different remediation techniques for this compound and related alkylphenols.
Table 1: Advanced Oxidation Processes (AOPs) for Alkylphenol Remediation
| AOP Technique | Target Pollutant | Initial Concentration | Key Parameters | Removal Efficiency/Rate | Reference |
| Ozonation | 4-Octylphenol | Not Specified | Ozone-based AOPs | 100% | [1] |
| Ozonation | 4-Nonylphenol | Not Specified | Combined with Granular Activated Carbon | 87.7% | [1] |
| Ozonation | Nonylphenol | Not Specified | pH 9.0, Ozone dosage: 0.38 mg/min | 96% after 6 min | [1] |
| Fenton Reaction | 4-Nonylphenol | Not Specified | Zerovalent Iron (ZVI) at 30 g/L, pH 4 | First-order kinetics, half-life of 3.5 ± 0.2 min | [2] |
| Ultrasonic Irradiation | tert-Octylphenol | Not Specified | 358 kHz, 50 W | Similar rate constants to Triton X-100 degradation | [3] |
Table 2: Adsorption for Alkylphenol Remediation
| Adsorbent | Target Pollutant | Adsorption Capacity (q_max) | Isotherm Model | Reference |
| Magnetic Reduced Graphene Oxide (MrGO) | This compound | 938.9 mg/g (at 40 °C) | Not Specified | [4] |
| Magnetic Reduced Graphene Oxide (MrGO) | 4-tert-Octylphenol | 987.8 mg/g (at 40 °C) | Not Specified | [4] |
| Magnetic Reduced Graphene Oxide (MrGO) | 4-Nonylphenol | 989.7 mg/g (at 20 °C) | Not Specified | [4] |
| Granular Activated Carbon (GAC950) | Phenol | 169.91 mg/g | Langmuir | [5] |
| Powdered Activated Carbon (PAC1000) | Phenol | 212.96 mg/g | Langmuir | [5] |
Table 3: Biodegradation of Alkylphenols
| Microorganism/Culture | Target Pollutant | Degradation Rate/Efficiency | Kinetic Model | Reference |
| Mixed Culture | Phenol | q_max = 0.521 g phenol/g VSS/h | Haldane | [6] |
| Mixed Culture | Phenols in mill effluents | Max. substrate removal rate: 4.63 - 11.14 gCOD/L·day | Kincannon-Stover | [6] |
| Pseudomonas putida | Phenol & 4-Chlorophenol | 96.6% and 97.0% removal in chemostat | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these remediation techniques.
Ozonation of Alkylphenols
Objective: To degrade alkylphenols in an aqueous solution using ozone.
Experimental Setup:
-
A semi-batch reactor equipped with a gas diffuser for ozone introduction.
-
An ozone generator.
-
A system for monitoring ozone concentration in the gas and liquid phases.
-
An analytical instrument (e.g., HPLC) for quantifying alkylphenol concentration.
Procedure:
-
Prepare a stock solution of the target alkylphenol (e.g., this compound) in deionized water at a known concentration.
-
Fill the reactor with a specific volume of the alkylphenol solution.
-
Adjust the pH of the solution to the desired level (e.g., pH 9.0) using appropriate buffers or acid/base solutions.[1]
-
Start the ozone generator and bubble ozone gas through the solution at a constant flow rate and concentration (e.g., 0.38 mg/min).[1]
-
Collect samples at regular time intervals (e.g., every 2 minutes for a total of 10 minutes).
-
Immediately quench the reaction in the collected samples to stop further degradation (e.g., by adding sodium thiosulfate).
-
Analyze the concentration of the alkylphenol in each sample using a suitable analytical method like HPLC.
-
Calculate the degradation efficiency at each time point.
Adsorption of Alkylphenols using Activated Carbon
Objective: To determine the adsorption capacity of activated carbon for an alkylphenol.
Experimental Setup:
-
A set of conical flasks or beakers.
-
A mechanical shaker or magnetic stirrer.
-
A pH meter.
-
An analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) for concentration measurement.
Procedure:
-
Prepare a stock solution of the alkylphenol. From this, prepare a series of standard solutions of varying concentrations.
-
Accurately weigh a specific amount of activated carbon (e.g., 0.1 g) and add it to each flask.
-
Add a fixed volume (e.g., 100 mL) of the different concentrations of the alkylphenol solution to the flasks.
-
Adjust the pH of the solutions if necessary.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined equilibrium time (e.g., 24 hours).
-
After reaching equilibrium, filter the samples to separate the activated carbon.
-
Measure the final concentration of the alkylphenol in the filtrate.
-
Calculate the amount of alkylphenol adsorbed per unit mass of activated carbon (q_e) using the mass balance equation.
-
Plot the adsorption isotherm (q_e vs. C_e) and fit the data to isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.[5]
Biodegradation of Alkylphenols by a Mixed Microbial Culture
Objective: To assess the biodegradation potential of a mixed microbial culture for an alkylphenol.
Experimental Setup:
-
Bioreactor or shake flasks.
-
Incubator shaker.
-
Centrifuge.
-
Analytical instrument (e.g., HPLC) for substrate and metabolite analysis.
Procedure:
-
Acclimatize a mixed microbial culture (e.g., activated sludge) to the target alkylphenol by gradually increasing its concentration in the growth medium over a period of time.[6]
-
Prepare a mineral salt medium containing the alkylphenol as the sole carbon source.
-
Inoculate the medium with the acclimatized microbial culture in the bioreactor or shake flasks.
-
Maintain the culture under controlled conditions of temperature, pH, and aeration.
-
Collect samples periodically.
-
Separate the biomass from the supernatant by centrifugation.
-
Analyze the concentration of the alkylphenol in the supernatant to determine the degradation rate.
-
Measure the biomass concentration (e.g., by measuring the volatile suspended solids, VSS) to assess microbial growth.
-
Determine the biodegradation kinetics by fitting the substrate and biomass data to appropriate kinetic models (e.g., Haldane model for substrate inhibition).[6]
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and conceptual pathways for the described remediation techniques.
Caption: Experimental workflow for the ozonation of this compound.
Caption: Experimental workflow for adsorption studies of this compound.
Caption: Conceptual pathway for the biodegradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Remediation of 4-nonylphenol in aqueous solution by using free radicals generated by the oxidative reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Alkylphenol Ethoxylate Surfactants in Water with Ultrasonic Irradiation [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
4-Heptylphenol in Food Products: A Guide to Validation and Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Heptylphenol as a potential contaminant in food products. It compares its toxicological profile and analytical detection methods with other common food contaminants, offering supporting data and detailed experimental protocols for validation.
Introduction to this compound
This compound is an organic compound belonging to the alkylphenol family.[1][2] These compounds are widely used in the manufacturing of plastics, detergents, and other industrial products. Concerns have been raised about the potential for this compound to migrate from food packaging materials into food products, acting as an endocrine disruptor and posing a potential risk to human health.[3] Endocrine disruptors are chemicals that can interfere with the body's hormonal system.[3]
Toxicological Profile
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is also considered very toxic to aquatic life with long-lasting effects.[1] The primary concern for human health is its potential as an endocrine-disrupting chemical.[3]
Comparison with Other Food Contaminants:
| Contaminant | Chemical Class | Primary Health Concern | Source in Food |
| This compound | Alkylphenol | Endocrine disruption[3] | Migration from food packaging[4] |
| Bisphenol A (BPA) | Bisphenol | Endocrine disruption, reproductive toxicity | Migration from polycarbonate plastics and epoxy resins in can linings |
| Phthalates | Phthalate esters | Endocrine disruption, reproductive and developmental toxicity | Migration from plastic food packaging, processing equipment |
Analytical Methods for Detection
Several analytical methods can be employed for the detection and quantification of this compound in food matrices. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Comparison of Analytical Method Performance (for structurally similar alkylphenols):
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.01 - 0.1 µg/L | 0.1 - 10 ng/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 0.05 - 0.5 µg/L | 0.5 - 50 ng/L |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 80 - 110% | 70 - 120% | 90 - 110% |
| Precision (RSD %) | < 15% | < 20% | < 10% |
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for the analysis of contaminants in food.[5][6][7][8]
Protocol:
-
Homogenization: Homogenize 10-15 g of the food sample. For dry samples, add an appropriate amount of water.
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724) and an appropriate internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a specified speed and time to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube containing a sorbent (e.g., PSA, C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube. The supernatant is ready for analysis by GC-MS or HPLC-FLD.
GC-MS Analysis of this compound
This protocol is adapted from a method for the analysis of alkylphenols in wine and can be modified for other food matrices.[9][10]
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Protocol:
-
Injection: Inject 1 µL of the prepared sample extract into the GC.
-
Chromatographic Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 10°C/min to 300°C and hold for 3 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Ions to Monitor for this compound: Determine characteristic ions from a standard spectrum.
-
HPLC-FLD Analysis of this compound
This protocol is based on methods for the analysis of other phenols and can be adapted for this compound.[11][12]
Instrumentation: High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD).
Protocol:
-
Injection: Inject 20 µL of the prepared sample extract into the HPLC system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~225 nm (to be optimized for this compound).
-
Emission Wavelength: ~310 nm (to be optimized for this compound).
-
-
Quantification: Create a calibration curve using standards of this compound.
Potential for Food Contamination
While specific data on the levels of this compound in various food products is limited, studies on the closely related 4-nonylphenol (B119669) provide insights into the potential for contamination. 4-Nonylphenol has been found in food contact materials such as polyvinylchloride (PVC) wraps and can migrate into food simulants.[13] The extent of migration depends on factors like the type of food simulant (e.g., fatty food simulants show higher migration), temperature, and contact time.[13] Given the structural similarity, it is plausible that this compound can also migrate from packaging into food, particularly fatty foods.
Conclusion
The validation of analytical methods for the detection of this compound in food is crucial for ensuring food safety. This guide provides a framework for researchers and scientists to compare this compound with other food contaminants and to implement robust analytical protocols for its detection and quantification. The provided experimental workflows and comparative data tables serve as a valuable resource for professionals in food safety and drug development. Further research is needed to establish the prevalence and levels of this compound in a wider range of food products to better assess the potential risk to consumers.
References
- 1. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0246435) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nonylphenol (NP) in food-contact materials: analytical methodology and occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 10. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Migration of 4-nonylphenol from polyvinyl chloride food packaging films into food simulants and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Heptylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Heptylphenol, ensuring the well-being of laboratory personnel and adherence to safety protocols. Following these procedural steps is essential for minimizing risks and establishing a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes recommended PPE based on the task being performed.
| Task | Glove Type & Minimum Breakthrough Time | Eye Protection | Protective Clothing | Respiratory Protection |
| Incidental Contact (e.g., handling sealed containers, splash protection) | Double-layered nitrile gloves (8mil total thickness) with a breakthrough time of > 30 minutes. Change gloves immediately upon contamination. | Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133.[1] | Fully buttoned laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Extended Contact (e.g., weighing, preparing solutions, cleaning spills) | Neoprene or Butyl rubber gloves with a breakthrough time of > 240 minutes. Consider wearing nitrile gloves underneath for added protection and dexterity. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a laboratory coat. | Required if working outside of a fume hood or if there is a risk of aerosol generation. Use a respirator with an organic vapor cartridge. |
Note: Glove breakthrough times can vary by manufacturer and glove thickness. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves being used.
Operational and Disposal Plans
Adherence to structured operational and disposal protocols is fundamental for the safe management of this compound in a laboratory setting.
Handling Protocol
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Preparation and Engineering Controls:
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All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
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Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
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Keep the container tightly closed when not in use to prevent sublimation and atmospheric contamination.
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Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents.
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-
Weighing and Solution Preparation:
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Don the appropriate PPE as outlined in the table for "Extended Contact."
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Dispense the required amount of this compound in the chemical fume hood.
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When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
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Post-Handling:
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Decontaminate the work area with a suitable solvent (e.g., 70% ethanol) and wipe clean.
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Remove PPE in the correct order to avoid cross-contamination.
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Wash hands thoroughly with soap and water after removing gloves.
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Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
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Waste Segregation:
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Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.
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Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
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Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound").
-
-
Storage and Pickup:
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Store hazardous waste containers in a designated satellite accumulation area.
-
Keep waste containers securely closed except when adding waste.
-
Arrange for hazardous waste pickup with your institution's EHS office.
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Experimental Workflow and Safety Logic
The following diagrams illustrate the logical workflow for selecting appropriate PPE and the decision-making process for handling a chemical spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
